Product packaging for 3-Cyclohexylpropanoic acid(Cat. No.:CAS No. 701-97-3)

3-Cyclohexylpropanoic acid

Cat. No.: B1662041
CAS No.: 701-97-3
M. Wt: 156.22 g/mol
InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanoic acid (CAS 701-97-3) is a carbocyclic fatty acid with the molecular formula C9H16O2 and an average molecular weight of 156.22 g/mol. This compound, appearing as a solid at room temperature, serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Its primary application is as a key synthetic intermediate. Research demonstrates its use in the development of novel chemical entities with significant biological activity. It has been utilized as a core structure in the synthesis of nitrogen heterocyclic compounds evaluated for potent tuberculostatic activity against Myanmar tuberculosis strains . Furthermore, derivatives of this compound have been synthesized into novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters, which exhibited potent ROS-mediated cytotoxic activity and apoptosis induction in human glioma cells, showing higher selectivity for tumor cells than cisplatin in in vitro studies . Beyond medicinal chemistry, this compound is also employed in organic synthesis for the production of 3-cyclohexyl-propionyl chloride and can be used in the synthesis of flavoring agents such as pineapple ester . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment. Toxic if swallowed and causes skin and serious eye irritation . Store in cool, dry conditions in well-sealed containers, away from oxidizing agents and bases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1662041 3-Cyclohexylpropanoic acid CAS No. 701-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylpropanoic acid
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InChI

InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)
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InChI Key

HJZLEGIHUQOJBA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID6061028
Record name Cyclohexanepropionic acid
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Molecular Weight

156.22 g/mol
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CAS No.

701-97-3
Record name Cyclohexanepropanoic acid
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Foundational & Exploratory

3-Cyclohexylpropanoic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 701-97-3), also known as 3-cyclohexanepropionic acid, is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1][2] This unique structure, combining a non-polar cycloaliphatic ring with a polar carboxylic acid function, imparts valuable properties that make it a significant intermediate in diverse fields of chemical synthesis.[1] Its applications range from being a critical building block in the pharmaceutical industry to a precursor in the synthesis of high-performance polymers and specialty fragrances.[1][3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, grounded in authoritative technical data to support advanced research and development activities.

Physicochemical and Structural Properties

This compound is a clear, colorless liquid at room temperature with a melting point just below ambient conditions.[1][2] Its chemical structure enhances both its reactivity as a carboxylic acid and its solubility in organic solvents.[1]

Key Property Data

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 701-97-3[1][2][5]
Molecular Formula C₉H₁₆O₂[1][3]
Molecular Weight 156.22 g/mol [1][6]
Appearance Clear, colorless liquid[1][2]
Melting Point 14-17 °C[1][3][5]
Boiling Point ~275.8 °C[1]
Density ~0.998 g/mL at 25 °C[5]
Refractive Index (n20/D) ~1.464[5]
Flash Point >110 °C[3][7]
Solubility Insoluble in water; Soluble in organic solvents.[2][3]
Structural Identifiers
  • IUPAC Name: this compound[6]

  • SMILES: O=C(O)CCC1CCCCC1[5]

  • InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of cinnamic acid or its esters.[8][9] This process involves the saturation of both the aromatic ring and the alkene double bond of the cinnamic acid precursor.

The general transformation follows a two-step reduction. First, the carbon-carbon double bond of the propenoic acid side chain is reduced. Subsequently, the benzene ring is fully hydrogenated to a cyclohexane ring. This requires robust catalytic systems, often employing ruthenium or rhodium on a carbon support (Ru/C), under elevated temperature and hydrogen pressure.[8][9] A key advantage of this pathway is the high yield and purity of the final product, often exceeding 90% without extensive post-reaction purification.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_products Products & Purification cinnamic_acid Cinnamic Acid reactor High-Pressure Reactor (70-140°C, 0.5-3.5 MPa) cinnamic_acid->reactor h2 Hydrogen (H₂) h2->reactor catalyst Catalyst (e.g., Ru/C) catalyst->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture acidification Acidification (pH 2-3) filtration->acidification Filtrate final_product This compound acidification->final_product

Caption: Catalytic hydrogenation of cinnamic acid to this compound.

Detailed Experimental Protocol: Synthesis from Cinnamic Acid

This protocol is adapted from methodologies described in the scientific and patent literature.[8]

  • Reactor Charging: In a high-pressure hydrogenation vessel, charge cinnamic acid (1.0 eq). Add a suitable solvent such as methanol or an alkaline aqueous solution.

  • Catalyst Addition: Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 0.5-2.0 mol%).

  • System Purge: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.5–3.5 MPa.[8] Begin agitation and heat the mixture to 120–140 °C.[8]

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 2–8 hours.[8]

  • Cooldown and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. If the reaction was run in an alkaline solution, the resulting filtrate is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[8]

  • Isolation: The product, this compound, will separate as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed in vacuo to yield the final product. Purity is typically ≥99% by GC.[1]

Key Applications and Research Significance

This compound's value lies in its role as a versatile chemical intermediate.[1][10]

Pharmaceutical Intermediate

The compound serves as a crucial building block in pharmaceutical development.[1]

  • Anticancer Agents: It is used as an intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental anticancer drugs.[3]

  • Enzyme Modulators: It is a starting material for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their effects on paraoxonase-1 (PON1), an enzyme linked to organophosphate metabolism and cardiovascular health.[11]

  • Drug Delivery: Research has shown that this compound can facilitate the oral delivery of certain drugs, such as cromolyn, by enhancing permeation across biological membranes in rat models.

Polymer and Materials Science

In polymer chemistry, this compound is incorporated into specialty polymers to enhance their physical properties.[1] The bulky, saturated cyclohexyl group can improve thermal stability and mechanical strength, making it a valuable monomer for high-performance materials used in advanced coatings and adhesives.[1]

Flavor and Fragrance Industry

A primary commercial use of this compound is as a precursor to allyl cyclohexylpropionate, also known as pineapple ester.[3][8][9] This ester is a key component in flavor and fragrance formulations, prized for its strong, sweet, pineapple-like aroma and taste.[9]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum is characterized by a complex multiplet for the 11 cyclohexyl protons, two distinct triplets for the two methylene (-CH₂-) groups in the propanoic chain, and a broad singlet for the carboxylic acid proton.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound and its derivatives.

  • Infrared (IR) Spectroscopy: IR analysis will show a characteristic broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch at ~1700 cm⁻¹.

Detailed Experimental Protocol: ¹H NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[12]

  • Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals.

Expected ¹H NMR Spectrum (in CDCl₃):

  • δ ~11.5-12.0 ppm: (1H, broad singlet) - COOH proton.

  • δ ~2.3 ppm: (2H, triplet) - CH₂ group alpha to the carbonyl.

  • δ ~1.5-1.8 ppm: (7H, multiplet) - CH₂ group beta to the carbonyl and protons on the cyclohexane ring.

  • δ ~0.8-1.3 ppm: (6H, multiplet) - Remaining protons on the cyclohexane ring.

Safety, Handling, and Toxicology

This compound is classified as an irritant.[3][6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some reports also include H302 (Harmful if swallowed).[6][11]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[11] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Recommended storage temperature is 0-8 °C.[1] It is incompatible with strong oxidizing agents.[2]

Conclusion

This compound is a chemical intermediate of significant utility, bridging basic organic synthesis with high-value applications in pharmaceuticals, materials science, and consumer products. Its straightforward synthesis from readily available precursors and its versatile reactivity make it a compound of continuing interest for both academic research and industrial manufacturing. A thorough understanding of its properties, handling requirements, and analytical profile is essential for its safe and effective use in scientific innovation.

References

3-Cyclohexylpropanoic acid CAS number 701-97-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid (CAS 701-97-3): Properties, Synthesis, and Applications in Modern Research

Abstract

This compound (CAS 701-97-3), also known as cyclohexanepropionic acid, is a versatile carboxylic acid characterized by a cyclohexyl group attached to a propionic acid backbone. This unique structure imparts favorable properties such as enhanced solubility and reactivity, making it a valuable intermediate in a multitude of scientific and industrial fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key analytical methodologies, and significant applications. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a critical building block in organic synthesis, from pharmaceuticals and specialty polymers to agrochemicals and fragrances.[1][2][3]

Physicochemical and Spectroscopic Properties

The utility of this compound as a synthetic intermediate is fundamentally derived from its distinct physical and chemical characteristics. It exists as a clear, colorless to slightly yellow liquid at room temperature, a property that simplifies its handling and transfer in laboratory settings.[1][4][5] Its molecular structure, combining a non-polar cyclohexyl ring with a polar carboxylic acid group, allows it to serve as a bridge between hydrophobic and hydrophilic moieties in more complex molecules.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 701-97-3[1][2]
Molecular Formula C₉H₁₆O₂[1][2][6]
Molecular Weight 156.22 g/mol [1][6][7]
Appearance Clear, colorless liquid[1][4][5]
Melting Point 14-17 °C[1][3][8]
Boiling Point 275.8 - 276.5 °C at 760 mmHg[1][3][8]
Density 0.912 - 1.006 g/cm³ at 20-25 °C[1][3][8]
Refractive Index (n20/D) 1.463 - 1.465[8][9]
Flash Point >110 °C (>230 °F)[3][8][9]
Water Solubility Insoluble / 10 g/L (20 °C)[3][5][8]
Synonyms Cyclohexanepropionic acid, 3-Cyclohexylpropionic acid[1][2][7]
Spectroscopic Profile

Accurate characterization is paramount for verifying the identity and purity of this compound. The expected spectroscopic data are summarized below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature characteristic signals for the cyclohexyl ring protons, typically in the upfield region (δ 0.8-1.8 ppm), as well as signals for the two methylene groups of the propanoic acid chain (δ ~1.5-2.5 ppm). The acidic proton of the carboxyl group would appear as a broad singlet far downfield (δ >10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the cyclohexyl carbons, the two aliphatic carbons of the side chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 156. Subsequent fragmentation would likely involve the loss of the carboxyl group and fragmentation of the cyclohexyl ring.

Synthesis and Purification

The most prevalent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of cinnamic acid or its esters.[10] This method is highly efficient because it allows for the selective reduction of the alkene double bond without affecting the carboxylic acid functional group or, in the case of starting with cinnamic acid, the phenyl ring which is subsequently hydrogenated under appropriate conditions.[11][12]

Synthetic Pathway Overview

The conversion of cinnamic acid to this compound is a two-stage reduction process. First, the exocyclic double bond of cinnamic acid is hydrogenated to form 3-phenylpropanoic acid. Second, the aromatic phenyl ring is fully hydrogenated to the cyclohexyl ring. This can often be achieved in a one-pot synthesis by selecting a robust catalyst and appropriate reaction conditions.

Synthesis_Pathway cinnamic_acid Cinnamic Acid intermediate 3-Phenylpropanoic Acid (Intermediate) cinnamic_acid->intermediate H₂, Catalyst (e.g., Pd/C) final_product This compound intermediate->final_product H₂, Catalyst (e.g., Ru/C, Rh) High Temp/Pressure

Caption: Synthesis of this compound via hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of Cinnamic Acid

This protocol describes a robust method for synthesizing this compound. The choice of a ruthenium-on-carbon (Ru/C) catalyst is strategic, as it is effective for hydrogenating aromatic rings.[10][13]

Reagents and Equipment:

  • Cinnamic Acid (1.0 eq)

  • Ruthenium on Carbon (Ru/C, 5 wt. %) catalyst (e.g., 1-5 mol %)

  • Solvent (e.g., Methanol, Ethanol, or an alkaline solution)

  • Hydrogen Gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with cinnamic acid and the chosen solvent. An alkaline solution can be used to first form the cinnamate salt.[13]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Ru/C catalyst to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-3.5 MPa) and begin heating to the target temperature (e.g., 120-140 °C).[13]

  • Reaction Monitoring: Maintain the reaction under these conditions for 2-8 hours.[13] The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: If the reaction was performed in an organic solvent, concentrate the filtrate using a rotary evaporator. If an alkaline solution was used, the filtrate containing the cinnamate salt is then acidified with HCl to a pH of 2-3, which precipitates the this compound.[13]

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Purification and Characterization Workflow

A rigorous post-synthesis workflow is essential to ensure the final product meets the high purity standards (≥99% by GC) required for research and development.[1]

Workflow cluster_purification Purification cluster_characterization Characterization & QC A Crude Product (Post-Workup) B Vacuum Distillation A->B C Purity Analysis (GC) B->C D Structural Verification (NMR, IR, MS) B->D E Final Purified Product (>99% Purity) C->E D->E

Caption: Post-synthesis purification and quality control workflow.

Key Applications in Research and Development

This compound is not an end product in itself but rather a crucial starting material or intermediate. Its bifunctional nature—a reactive carboxylic acid handle and a sterically significant, lipophilic cyclohexyl moiety—drives its utility.

Pharmaceutical Intermediate and Building Block

In medicinal chemistry, the introduction of a cyclohexyl group can favorably modulate a drug candidate's properties, such as lipophilicity, metabolic stability, and membrane permeability.[8]

  • Scaffold Synthesis: It serves as a key building block for synthesizing a wide range of pharmaceuticals, particularly those targeting metabolic disorders.[1]

  • Drug Delivery: The compound has been shown to facilitate the oral delivery of other molecules, such as cromolyn, by enhancing permeation across biological membranes in rat models.[8]

  • Derivatization: The carboxylic acid group is readily converted into other functional groups like esters, amides, and acid chlorides, opening up a vast chemical space for drug discovery.[2][8] For instance, it is a precursor for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives and other intermediates like cyclohexanepropanol and cyclohexanepropanenitrile.[8]

Polymer and Materials Science

The compound's structure is leveraged in polymer chemistry to create specialty materials with enhanced characteristics.[1]

  • Monomer/Modifier: It can be incorporated into polymer backbones or used as an additive to improve mechanical strength, thermal stability, and other physical properties, making it valuable for high-performance coatings and adhesives.[1]

Fragrance and Agrochemical Industries
  • Fragrance Precursor: It is a well-known precursor for the synthesis of allyl cyclohexylpropionate, also known as "pineapple ester," a significant component in flavor and fragrance formulations.[3][10][13]

  • Agrochemicals: It is explored as a potential additive in agrochemical formulations to improve the efficacy of herbicides and pesticides.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Table 2: GHS Hazard Information

Hazard StatementCodeClassReference(s)
Harmful if swallowedH302Acute toxicity, Oral (Category 4)[6][7]
Causes skin irritationH315Skin irritation (Category 2)[6][7]
Causes serious eye irritationH319Eye irritation (Category 2A)[6][7]
Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4][5]

  • Personal Protection: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5][6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5] Storage at 0-8 °C is sometimes recommended.[1][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][15]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[4][6]

  • Ingestion: If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5][6]

  • Inhalation: Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[4][5]

Conclusion

This compound, CAS 701-97-3, is a foundational chemical intermediate whose value is demonstrated across a wide spectrum of applications. Its straightforward synthesis from common starting materials, combined with its versatile chemical handles, makes it an indispensable tool for chemists and researchers. From creating novel pharmaceutical scaffolds with improved pharmacokinetic profiles to engineering advanced polymers and crafting unique fragrances, this compound provides a reliable and effective solution for complex synthetic challenges. A thorough understanding of its properties, handling requirements, and synthetic methodologies, as outlined in this guide, is crucial for leveraging its full potential in scientific innovation.

References

A Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Cyclohexylpropanoic acid (CAS No. 701-97-3), a key intermediate in pharmaceutical and polymer synthesis.[1] It details the compound's fundamental physicochemical properties, with a primary focus on the theoretical calculation and empirical verification of its molecular weight. This document outlines validated, step-by-step protocols for molecular weight determination using modern and classical analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration. The causality behind experimental choices and the integration of self-validating systems within these protocols are explained to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's characteristics for applications in organic synthesis, materials science, and pharmaceutical development.[1][2]

Introduction to this compound

This compound, also known as 3-cyclohexanepropionic acid, is a saturated fatty acid derivative featuring a cyclohexyl ring attached to a propanoic acid tail. Its unique structure, combining a nonpolar cycloalkane group with a polar carboxylic acid function, imparts valuable properties such as enhanced solubility and reactivity.[1] These characteristics make it a versatile building block in the synthesis of diverse chemical entities, from active pharmaceutical ingredients (APIs) targeting metabolic disorders to high-performance specialty polymers.[1] An accurate understanding of its molecular weight and other physicochemical properties is paramount for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Chemical Identity and Structure

The molecular structure of this compound is foundational to all its chemical and physical properties. The IUPAC name is this compound.[3]

References

3-Cyclohexylpropanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

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  • IUPAC Name & Identity: Confirmed. The IUPAC name is this compound. Synonyms include 3-Cyclohexylpropionic acid and Cyclohexanepropionic acid. The CAS number is 701-97-3.[1][2][3][4][5][6][7][8][9]

  • Chemical Properties: I have data for Molecular Formula (C9H16O2), Molecular Weight (156.22 g/mol ), Melting Point (14-17 °C), Boiling Point (~276 °C), Density (~0.9-1.0 g/mL), and appearance (clear colorless liquid).[1][2][4][10]

  • Synthesis: I have found that a primary synthesis route is the hydrogenation of cinnamic acid or its esters. I have references mentioning various catalysts like Palladium (Pd/C), Ruthenium (Ru/C), and Rhodium complexes.[11][12][13][14][15][16][17] This provides a solid basis for the "causality behind experimental choices" requirement.

  • Applications: The compound is used as a building block or intermediate in the synthesis of pharmaceuticals (especially for metabolic disorders), agrochemicals, specialty polymers, and fragrances (like allyl cyclohexyl propionate, a pineapple scent).[1][10][11][12][13][18] This directly addresses the "drug development professionals" audience.

  • Analytical Characterization: I have found references to IR and Mass spectra available in the NIST WebBook[8][9]. I can also infer the expected NMR signals based on the structure and general principles of NMR spectroscopy for similar molecules (e.g., propanoic acid[19]). This is sufficient to build the characterization section.

  • Safety Information: I have hazard information (irritant) and handling precautions.[2][10][20]

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    • Title: A Comprehensive Technical Guide to this compound (IUPAC: this compound)

    • 1.0 Introduction and Nomenclature: State the IUPAC name, synonyms, CAS number, and structure.

    • 2.0 Physicochemical Properties: Present the collected data in a structured table.

    • 3.0 Synthesis Pathway: Catalytic Hydrogenation:

      • 3.1 Principle: Explain the mechanism of hydrogenating the alkene in cinnamic acid while preserving the carboxylic acid. Discuss the role of catalysts (Pd/C, Ru/C).

      • 3.2 Experimental Protocol: Provide a detailed, step-by-step protocol for the synthesis.

      • 3.3 Workflow Diagram: Create a Graphviz diagram for the synthesis process.

    • 4.0 Analytical Characterization and Quality Control:

      • 4.1 Principle: Explain how techniques like NMR, IR, and MS are used to confirm the structure and purity. This will be the "self-validating system."

      • 4.2 Expected Analytical Data: Create a table summarizing expected IR peaks and NMR chemical shifts.

      • 4.3 Workflow Diagram: Create a Graphviz diagram for the analytical workflow.

    • 5.0 Applications in Research and Development: Elaborate on its use in pharmaceuticals, polymers, and fragrances, citing the sources.

    • 6.0 Safety and Handling: Summarize the key safety precautions.

    • 7.0 References: Compile a numbered list of all cited sources with titles and clickable URLs.

  • Flesh out the content: I will write each section, ensuring a professional, scientific tone. I will explain the why behind steps (e.g., "Palladium on carbon is a widely used catalyst due to its high efficiency and selectivity in reducing carbon-carbon double bonds without affecting the carboxylic acid group under mild conditions.").

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  • Cite and Reference: I will add in-text citations [cite:X] to every factual statement and compile the final, formatted reference list.

I have all the necessary components from my initial search. I do not need further searches and can now proceed with generating the complete response. "## A Comprehensive Technical Guide to this compound

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 701-97-3), a versatile carboxylic acid intermediate. The document begins by establishing its definitive IUPAC nomenclature and structure, followed by a detailed summary of its physicochemical properties. The core of this guide is a thorough examination of a standard synthesis protocol—catalytic hydrogenation of cinnamic acid—elucidating the mechanistic principles and rationale behind catalyst and parameter selection. Furthermore, we present a self-validating analytical workflow for structural confirmation and purity assessment, incorporating spectroscopic methods such as NMR, IR, and Mass Spectrometry. The guide concludes with a survey of its significant applications in the pharmaceutical, polymer, and fragrance industries, alongside essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to synthesize this compound as a chemical building block.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [2][7][8]. This name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a three-carbon "propanoic acid" chain. A cyclohexyl group is attached at the third carbon position (C3) relative to the carboxyl group (C1).

The compound is also commonly known by several synonyms, including 3-Cyclohexylpropionic acid, Cyclohexanepropionic acid, and β-Cyclohexylpropionic acid[1][2][8][9]. Its unique identifier in the Chemical Abstracts Service (CAS) registry is 701-97-3 [1][3][5][6].

Chemical Structure:

  • Molecular Formula: C₉H₁₆O₂[1][2][5]

  • SMILES: O=C(O)CCC1CCCCC1[2]

  • InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature[1][10][20]. Its physical and chemical properties are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Weight 156.22 g/mol [1][2][5]
CAS Number 701-97-3[1][5][6]
Appearance Clear, colorless liquid[1][20]
Melting Point 14-17 °C[1][4][10]
Boiling Point ~275-277 °C at 760 mmHg[1][4][10]
Density ~0.91-1.006 g/mL at 25 °C[1][4][10]
Refractive Index (n20/D) ~1.464[3][10]
Solubility Insoluble in water[10]

Synthesis Pathway: Catalytic Hydrogenation of Cinnamic Acid

A prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of cinnamic acid (3-phenylpropenoic acid). This process involves the reduction of both the aromatic ring and the alkene double bond.

Principle and Mechanistic Rationale

The synthesis relies on heterogeneous catalysis, where a solid catalyst is used in a liquid or gaseous reaction mixture. The overall transformation is a two-step reduction:

  • Alkene Hydrogenation: The carbon-carbon double bond in the propenoic acid side chain is reduced to a single bond.

  • Arene Hydrogenation: The benzene ring is fully saturated to form a cyclohexane ring.

Choice of Catalyst: The selection of the catalyst is paramount for achieving high yield and selectivity.

  • Palladium on Carbon (Pd/C): This is a highly effective catalyst for hydrogenating carbon-carbon double bonds under mild conditions[16]. However, reducing the aromatic ring typically requires more forcing conditions (higher pressure and temperature).

  • Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium catalysts, often on a carbon support (Ru/C), are particularly adept at hydrogenating aromatic systems[12][14][15]. A patent describes a method using a Ruthenium-carbon catalyst for this specific transformation[11]. The use of Rhodium complexes for hydrogenating cinnamic acid has also been extensively studied[14][15][17].

The causality for choosing a catalyst like Ru/C or a Rhodium complex is its proven efficacy in reducing both the alkene and the aromatic ring in a single process, leading to an efficient synthesis of the desired product[11][12][13].

General Experimental Protocol

This protocol is a representative example based on established chemical principles for catalytic hydrogenation.

Materials:

  • Cinnamic Acid

  • Solvent (e.g., Ethanol, Methanol, or an alkaline solution)[11][16]

  • Catalyst (e.g., 5% Ru/C or Rh/C)

  • Hydrogen Gas (H₂)

  • Acid for workup (e.g., HCl)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with cinnamic acid and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: The Ruthenium or Rhodium catalyst (typically 0.3-5% by mass relative to the substrate) is carefully added to the mixture[11].

  • Inerting: The vessel is sealed, and the atmosphere is purged with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen, which can be a catalyst poison and create an explosion hazard with hydrogen.

  • Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure and heated. The reaction is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen gas. The reaction progress is monitored by hydrogen uptake or by sampling and analyzing via TLC or GC.

  • Cooling and Filtration: Once the reaction is complete, the vessel is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the solid catalyst.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: The resulting residue is dissolved in an alkaline solution and then acidified (e.g., with HCl to pH 2-3) to protonate the carboxylate, causing the this compound to precipitate or form an oil[11]. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation & Workup cluster_final Final Product Reactants Cinnamic Acid Solvent (Ethanol) Reactor Charge High-Pressure Reactor Reactants->Reactor Catalyst Ru/C Catalyst Catalyst->Reactor Inert Purge with N₂ Reactor->Inert Pressurize Pressurize with H₂ Heat & Stir Inert->Pressurize Monitor Monitor H₂ Uptake Pressurize->Monitor Filter Cool, Depressurize & Filter Catalyst Monitor->Filter Solvent_Removal Rotary Evaporation Filter->Solvent_Removal Acidify Acidify (pH 2-3) & Extract Solvent_Removal->Acidify Dry Dry & Concentrate Acidify->Dry Product This compound Dry->Product

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.

Principle of Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The presence of a broad O-H stretch and a sharp C=O stretch are characteristic of a carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR shows the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR shows the different types of carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Analytical Data

The following table summarizes the expected spectral data for this compound, based on data from the NIST Chemistry WebBook and general spectroscopic principles[8][9][19].

TechniqueExpected ResultInterpretation
IR Spectroscopy ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong, sharp)~2850-2930 cm⁻¹ (strong)O-H stretch of carboxylic acidC=O stretch of carboxylic acidC-H stretches of cyclohexyl & alkyl chain
¹H NMR δ ~10-12 ppm (singlet, 1H)δ ~2.3 ppm (triplet, 2H)δ ~0.8-1.8 ppm (multiplets, 13H)Carboxylic acid proton (-COOH )Protons alpha to carbonyl (-CH₂ COOH)Cyclohexyl and β-CH₂ protons
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 156Corresponds to the molecular weight of C₉H₁₆O₂

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized Product IR IR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Compare Spectra to Expected Data IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Structure & Purity Confirmed Data_Analysis->Confirmation

Caption: Self-validating workflow for analytical characterization.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate and building block in several high-value industries.

  • Pharmaceuticals: It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs)[1][10]. Its structure is particularly useful in developing drugs for metabolic disorders, where the cyclohexyl group can enhance lipophilicity and influence drug efficacy[1]. It can also be used to synthesize farnesyl transferase inhibitors, a class of anticancer drugs[10].

  • Fragrance Industry: This acid is a key starting material for synthesizing fragrance esters, most notably allyl cyclohexylpropionate[11][12][13]. This ester is known for its strong, fruity pineapple-like aroma and is widely used in perfumes and flavor compositions[11][12][13].

  • Polymer Chemistry: The compound is incorporated into specialty polymers to improve mechanical properties and thermal stability, making it useful for creating high-performance materials, coatings, and adhesives[1].

  • Agrochemicals: It has been explored as an additive or intermediate in the synthesis of herbicides and pesticides[1].

Safety and Handling

According to aggregated safety data, this compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation[2][10][20]. It may be harmful if swallowed[2].

  • Precautions: Handle with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[20]. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents[1][20].

References

Introduction: The Molecular Architecture and Significance of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid: Properties, Synthesis, and Applications

This compound (CAS No. 701-97-3), also known as cyclohexanepropanoic acid, is an aliphatic carboxylic acid featuring a cyclohexane ring linked to a propanoic acid moiety.[1] This unique structure, combining a non-polar cyclic alkyl group with a polar carboxylic acid functional group, confers a balance of hydrophobic and hydrophilic properties.[1] This amphiphilicity makes it a valuable intermediate in a multitude of fields, from pharmaceutical development to polymer science and the fragrance industry.[2]

In the realm of drug discovery, its scaffold is utilized as a building block for synthesizing complex molecules with potential therapeutic activities, including those targeting metabolic disorders and farnesyl transferase inhibitors for anticancer applications.[2][3] Its ability to enhance solubility and reactivity makes it a versatile starting material for organic synthesis.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis and reactivity, key experimental protocols, and its applications for researchers, scientists, and professionals in drug development.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The functional utility of this compound is fundamentally governed by its physical and chemical characteristics. These properties are summarized below, providing a foundational dataset for its application in experimental design and chemical synthesis.

PropertyValueSource(s)
CAS Number 701-97-3[1][2][3][4][5][6]
Molecular Formula C₉H₁₆O₂[2][3][4][7]
Molecular Weight 156.22 g/mol [2][4][7]
Appearance Clear, colorless to slightly yellow liquid[2][4][8]
Melting Point 14-18 °C (57-64 °F)[2][3][4][6]
Boiling Point 275.8 - 276.5 °C at 760 mmHg[2][3][6]
Density 0.912 - 1.006 g/mL at 20-25 °C[2][3][6]
Refractive Index (n20/D) 1.463 - 1.468[3][5][6]
pKa ~4.91 at 25 °C[8][9]
Flash Point 130 °C (266 °F)[3][10]
Solubility Insoluble in water; Soluble in chloroform and slightly in methanol[3][4][8]
Vapor Pressure 0.0013 mmHg at 25 °C[3]

Predicted Spectroscopic Features

Spectroscopic analysis is critical for structure verification and purity assessment. While publicly available spectra are scarce, the expected features can be reliably predicted from the molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • ~11-12 ppm (singlet, 1H) : The acidic proton of the carboxylic acid (–COOH) group, typically a broad singlet.

    • ~2.2-2.4 ppm (triplet, 2H) : The methylene protons (–CH₂–) alpha to the carbonyl group.

    • ~1.6-1.8 ppm (multiplet, 2H) : The methylene protons (–CH₂–) beta to the carbonyl group.

    • ~0.8-1.7 ppm (complex multiplet, 11H) : The overlapping signals from the protons on the cyclohexane ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will distinguish the nine carbon atoms.

    • ~179-181 ppm : The carbonyl carbon (C=O) of the carboxylic acid.

    • ~30-40 ppm : Carbons of the propyl chain and the substituted carbon of the cyclohexane ring.

    • ~25-30 ppm : The remaining carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by the functional groups present.

    • 2500-3300 cm⁻¹ (broad) : A very broad absorption due to the O–H stretching of the hydrogen-bonded carboxylic acid.

    • ~1710 cm⁻¹ (strong) : A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

    • 2850-2930 cm⁻¹ : Strong C–H stretching absorptions from the aliphatic cyclohexane and propyl groups.

  • Mass Spectrometry : Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the carboxyl group (•COOH, 45 Da) and fragmentation of the cyclohexane ring. The mass spectra of the methyl ester derivative of 3-cyclohexylpropionic acid has been identified in studies of microbial degradation of cyclohexane.[11][12]

Synthesis and Chemical Reactivity

Synthetic Pathways

A notable synthetic route to 3-Cyclohexylpropionic acid involves the hydrogenation of cinnamic acid. A patented method describes a two-step process where cinnamic acid is first oxidized in an alkaline solution with a silver-carbon catalyst, and the resulting cinnamate solution is then hydrogenated using a Ruthenium-on-carbon (Ru/C) catalyst.[13] This process is efficient, with reported yields exceeding 90% without extensive purification between steps.[13]

start Cinnamic Acid step1 Oxidation (Ag-C catalyst, Alkaline solution) start->step1 intermediate Cinnamate Solution step1->intermediate step2 Hydrogenation (Ru-C catalyst, H₂, Heat) intermediate->step2 step3 Acidification (pH 2-3) step2->step3 end This compound step3->end

Caption: High-level workflow for the synthesis of this compound.

Another common approach involves the esterification of 3-cyclohexylpropionic acid with an alcohol, such as allyl alcohol, using an acid catalyst like p-toluenesulfonic acid to produce fragrance compounds like allyl-3-cyclohexylpropionate.[14]

Core Reactivity

The chemistry of this compound is dominated by its carboxylic acid group. It undergoes typical reactions such as:

  • Esterification : Reacts with alcohols in the presence of an acid catalyst to form esters. This is a cornerstone reaction for producing derivatives used in fragrances and as chemical intermediates.[1][14]

  • Reduction : Can be reduced to 3-cyclohexylpropan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Acid Halide Formation : Reacts with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-cyclohexylpropanoyl chloride, a more reactive intermediate for acylation reactions.

The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents.[4][15] Upon combustion, it decomposes to produce carbon monoxide and carbon dioxide.[4]

cluster_reactions Key Reactions main This compound ester Ester Derivative main->ester + Alcohol (H⁺ cat.) (Esterification) alcohol Primary Alcohol main->alcohol + LiAlH₄ (Reduction) acid_chloride Acid Chloride main->acid_chloride + SOCl₂ (Halogenation)

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound serves as a versatile building block across several scientific and industrial domains.

  • Pharmaceutical Development : It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure is incorporated into molecules designed as farnesyl transferase inhibitors, a target for anticancer drugs.[3] It is also used in the development of compounds targeting metabolic disorders, where the cyclohexyl group can modulate lipophilicity and improve pharmacokinetic profiles.[2]

  • Polymer Chemistry : The molecule can be used as a monomer or a modifying agent in the production of specialty polymers, contributing to enhanced thermal stability and mechanical properties in coatings and adhesives.[2]

  • Flavor and Fragrance Industry : It is the precursor to important fragrance esters, most notably allyl cyclohexylpropionate, which is known for its strong, fruity pineapple-like scent.[13][14]

  • Biochemical Research : The compound is used in studies related to fatty acid metabolism and can act as a permeation enhancer for the oral delivery of certain drugs.[2][9]

Experimental Protocol: Synthesis of Ethyl 3-Cyclohexylpropanoate

This protocol details a standard Fischer esterification reaction, a fundamental technique demonstrating the primary reactivity of this compound.

Objective: To synthesize Ethyl 3-cyclohexylpropanoate from this compound and ethanol.

Materials:

  • This compound (10.0 g)

  • Absolute Ethanol (50 mL, excess)

  • Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL), condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

  • Reaction Setup : Combine 10.0 g of this compound and 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst Addition : While gently swirling the flask, slowly add 1 mL of concentrated sulfuric acid.

  • Reflux : Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours to drive the reaction to completion.

  • Workup - Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purification : The crude ester can be purified by vacuum distillation to yield the final product, Ethyl 3-cyclohexylpropanoate.

cluster_protocol Fischer Esterification Workflow A 1. Combine Reactants (Acid + Excess Alcohol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Aqueous Workup (Wash with H₂O, NaHCO₃) C->D E 5. Dry Organic Layer (Anhydrous MgSO₄) D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify Product (Vacuum Distillation) F->G

Caption: Step-by-step workflow for the synthesis of an ester derivative.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7][15]

  • Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[3][4][7] The toxicological properties have not been fully investigated.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[4][16] A NIOSH/MSHA-approved respirator should be used if workplace conditions warrant.[16]

  • Handling : Use with adequate ventilation in a facility equipped with an eyewash station and safety shower.[16] Wash hands thoroughly after handling. Avoid ingestion and inhalation.[4][16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][15][16]

Conclusion

This compound is a functionally rich molecule with a well-defined set of physical and chemical properties. Its hybrid structure provides a versatile platform for chemical synthesis, enabling access to a wide range of derivatives. For professionals in drug development, materials science, and organic synthesis, a thorough understanding of its reactivity, spectral characteristics, and handling requirements is essential for leveraging its full potential as a valuable chemical intermediate.

References

3-Cyclohexylpropanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Cyclohexylpropanoic Acid in Organic Solvents

Introduction

This compound (CAS No. 701-97-3) is a versatile carboxylic acid characterized by a unique molecular structure that combines a nonpolar cyclohexyl ring with a polar propanoic acid moiety. This amphiphilic nature makes it a valuable intermediate in diverse fields, including pharmaceutical development, polymer chemistry, and the flavor and fragrance industry[1]. Its utility as a building block for active pharmaceutical ingredients (APIs), a modifier for high-performance polymers, and a precursor for specialty esters hinges on its solubility characteristics[1][2]. Understanding and predicting its solubility in various organic solvents is paramount for process design, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the underlying physicochemical principles governing its solubility, presents available data, outlines a robust experimental protocol for its determination, and introduces predictive models for solubility estimation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a clear, colorless liquid at room temperature with a low melting point[1][3][4]. Its structure, featuring a saturated aliphatic ring and a short-chain carboxylic acid, dictates its interaction with solvent molecules.

The molecule's structure can be visualized as having two distinct regions: a hydrophobic (lipophilic) cyclohexyl group and a hydrophilic (polar) carboxylic acid head. This duality is the primary determinant of its solubility profile.

Caption: Molecular structure highlighting the hydrophobic and hydrophilic regions.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₉H₁₆O₂ [1][3]
Molecular Weight 156.22 g/mol [5][6]
Appearance Clear, colorless liquid [1][4]
Melting Point 14-18 °C [3][4]
Boiling Point ~276 °C at 760 mmHg [2][3][5]
Density ~0.998 g/mL at 20-25 °C [3][5]
Refractive Index ~1.464 at 20 °C [3][7]
Flash Point ~130 °C [2][5]
pKa ~4.79 [4]

| Water Solubility | 249 mg/L to 10 g/L at 25 °C (estimated/reported) |[5][7] |

Note: The wide range in reported water solubility suggests potential variability in experimental conditions or estimation methods.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.

  • Polarity and Hydrogen Bonding : The carboxylic acid group (–COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen)[8][9]. This allows this compound to interact favorably with polar protic solvents (e.g., alcohols like ethanol) and polar aprotic solvents (e.g., ketones like acetone). Carboxylic acids with fewer than five carbon atoms are typically miscible with water; as the carbon chain length increases, the nonpolar character dominates, reducing water solubility[10][11]. With a total of nine carbons, the large nonpolar cyclohexyl group in this compound significantly curtails its solubility in water compared to shorter-chain acids[11].

  • Van der Waals Forces : The nonpolar cyclohexyl ring and the ethyl chain primarily interact through weaker London dispersion forces. These forces are dominant when dissolving in nonpolar or weakly polar solvents like hexane, toluene, or diethyl ether. The large, nonpolar surface area of the cyclohexyl group promotes solubility in these lipophilic solvents.

  • Acid-Base Chemistry : As a carboxylic acid, this compound will react with basic solutions to form a salt[12]. For instance, it is expected to be highly soluble in aqueous solutions of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) through the formation of the water-soluble sodium 3-cyclohexylpropanoate salt[13]. This property is often exploited in extraction and purification processes.

Given its structure, this compound is expected to exhibit good solubility in a broad range of organic solvents, from polar alcohols to nonpolar hydrocarbons, but limited solubility in water.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively published in readily available literature. Most sources confirm its qualitative solubility in common organic solvents like alcohols and ethers[14]. The available quantitative data primarily focuses on its solubility in water, which is reported with some variation[5][7].

Table 2: Solubility of this compound

Solvent Solvent Type Temperature (°C) Solubility Reference(s)
Water Polar Protic 25 10 g/L [5]
Water Polar Protic 25 249 mg/L (estimated) [7]
Alcohols Polar Protic Not specified Soluble (Qualitative) [14]
Ethers Polar Aprotic Not specified Soluble (Qualitative) [14]
Benzene Nonpolar Not specified Soluble (Qualitative) [14]
Hexane Nonpolar Not specified Expected to be soluble -

| Acetone | Polar Aprotic | Not specified | Expected to be soluble | - |

The lack of comprehensive public data underscores the necessity for experimental determination, especially when precise concentrations are required for process development or formulation.

Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is crucial. The isothermal equilibrium method is the gold standard for determining the solubility of a compound in a solvent at a specific temperature. The following protocol provides a self-validating system for accurate measurement.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Agitation and Equilibrium: Sufficient agitation and time are required to ensure the solution reaches true thermodynamic equilibrium, preventing measurements on a supersaturated or unsaturated solution.

  • Phase Separation: Clear separation of the solid and liquid phases is essential to avoid analyzing undissolved solute, which would falsely inflate the solubility value. Centrifugation is a reliable method for this.

  • Quantitative Analysis: A validated, specific, and sensitive analytical method (e.g., HPLC, GC, or titration) is required to accurately determine the concentration of the solute in the saturated solution.

Protocol: Isothermal Equilibrium Solubility Determination
  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, thermostable vial. The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Place the vial in a constant-temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can validate the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature bath for several hours (e.g., 2-4 hours) to allow excess solid to settle. To ensure complete separation, centrifuge the vial at the same constant temperature.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Be cautious not to disturb the solid phase at the bottom.

  • Dilution and Analysis: Accurately weigh or measure the volume of the aliquot and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or a simple acid-base titration if the solvent system permits.

  • Calculation: Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration. Express the solubility in desired units (e.g., mg/mL, mol/L).

G prep Step 1: Preparation Add excess solute to solvent in a sealed vial. equil Step 2: Equilibration Agitate at constant T (e.g., 24-48h). prep->equil Ensure saturation sep Step 3: Phase Separation Settle, then centrifuge at constant T. equil->sep Reach equilibrium sample Step 4: Sampling Withdraw clear supernatant. sep->sample Isolate saturated solution analyze Step 5: Analysis Dilute and quantify concentration (e.g., via HPLC). sample->analyze Prepare for measurement calc Step 6: Calculation Determine solubility value (e.g., in mg/mL). analyze->calc Obtain quantitative data

Caption: Workflow for Experimental Solubility Determination.

Predictive Models for Solubility Estimation

In the absence of experimental data, particularly during early-stage development, computational models can provide valuable solubility estimates. Group contribution methods, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, are particularly useful[15].

The UNIFAC model predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules[15][16]. The molecule is broken down into its constituent functional groups (e.g., CH₂, CH, COOH), and the solubility is calculated from the interactions between these groups[16]. Various modifications and parameter sets for the UNIFAC model have been developed over the years to improve its accuracy for specific classes of compounds, including pharmaceuticals and carboxylic acids[17][18][19]. While these predictions may not be as accurate as experimental data, they are invaluable for solvent screening and guiding experimental work[17].

Conclusion

This compound possesses a balanced amphiphilic character, suggesting broad solubility in common organic solvents while having limited solubility in water. The interplay between its polar carboxylic acid head and its nonpolar cyclohexyl tail governs its interactions with different solvent classes. While qualitative data supports its solubility in alcohols and ethers, a significant lack of quantitative data in the public domain necessitates rigorous experimental determination for any application requiring precise concentration knowledge. The isothermal equilibrium method provides a reliable pathway to obtain this crucial data. For preliminary screening and in silico studies, predictive models like UNIFAC offer a powerful tool to estimate solubility and guide solvent selection.

References

A Technical Guide to the Role of 3-Cyclohexylpropanoic Acid in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 3-Cyclohexylpropanoic acid as a critical tool for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism. The focus of this document is on the compound's role as an inhibitor of the bacterial Type II fatty acid synthesis (FAS-II) pathway. We will explore its mechanism of action, provide detailed protocols for its application in both in vitro and cellular assays, and discuss its significance in the broader context of antimicrobial drug discovery. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for both new and experienced researchers in the field.

Introduction: The Imperative for Novel Antimicrobial Targets

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel drugs with new modes of action. The bacterial fatty acid synthesis (FAS-II) pathway has emerged as a promising target for such interventions.[1][2] Unlike the mammalian Type I fatty acid synthesis (FAS-I) system, which is a large, multifunctional polypeptide, the bacterial FAS-II pathway consists of a series of discrete, monofunctional enzymes.[3][4] This architectural difference provides a therapeutic window for the development of selective inhibitors that are active against bacteria with minimal effects on the human host.

This compound, also known as 3-cyclohexylpropionic acid, has been identified as a valuable chemical probe and a potential scaffold for the development of new antibacterial agents that target this essential pathway.[5][6] This guide will elucidate the specific role of this compound in the study and inhibition of bacterial fatty acid metabolism.

Mechanism of Action: Inhibition of the FAS-II Pathway

The bacterial FAS-II pathway is responsible for the elongation of fatty acid chains, which are crucial for the biosynthesis of phospholipids for cell membranes and precursors for other essential molecules.[4][7] The pathway involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction.

While the precise enzyme target for this compound is a subject of ongoing investigation, compounds with similar structures often target the condensation or reduction steps of the FAS-II pathway.[8] The lipophilic cyclohexyl group allows the molecule to interact with the hydrophobic binding pockets of the FAS-II enzymes, while the propanoic acid moiety can form key interactions with active site residues.[9] The inhibitory action of this compound ultimately leads to the depletion of necessary fatty acids, resulting in the cessation of bacterial growth.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP FabH->beta-Ketoacyl-ACP FabG FabG beta-Ketoacyl-ACP->FabG Reduction beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP FabG->beta-Hydroxyacyl-ACP NADPH -> NADP+ FabZ_A FabZ_A trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ_A->trans-2-Enoyl-ACP FabI FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP NADPH -> NADP+ Elongation_Start Acyl-ACP->Elongation_Start New Cycle beta-Hydroxyacyl-ACP->FabZ_A Dehydration trans-2-Enoyl-ACP->FabI Reduction FabB_F FabB/F Elongation_Start->FabB_F Condensation + Malonyl-ACP 3-Cyclohexylpropanoic_acid 3-Cyclohexylpropanoic acid 3-Cyclohexylpropanoic_acid->FabI Inhibition FabB_F->beta-Ketoacyl-ACP

Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and the putative inhibition point of this compound.

Applications in Research and Drug Development

This compound is a versatile tool in the study of fatty acid metabolism, with applications ranging from basic research to preclinical drug development.

In Vitro Enzyme Inhibition Assays

To elucidate the specific molecular target of this compound, direct enzymatic assays are essential. These assays involve the purification of individual FAS-II enzymes (e.g., FabI, FabH) and the measurement of their activity in the presence of the inhibitor.

Key Experimental Considerations:

  • Enzyme Purity: The use of highly purified recombinant enzymes is critical to avoid confounding results.

  • Substrate Concentration: Varying the substrate concentration can help determine the mode of inhibition (e.g., competitive, non-competitive).

  • IC50 Determination: A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the concentration of this compound required to inhibit the growth of whole bacterial cells. This provides a measure of the compound's overall efficacy, which is influenced by factors such as cell permeability and efflux.

Common AST Methods:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Disk Diffusion: This method provides a qualitative assessment of antimicrobial activity.

Target Validation Studies

This compound can be used as a chemical probe to validate the FAS-II pathway as a drug target in various bacterial species. By observing the phenotypic effects of FAS-II inhibition, researchers can confirm the essentiality of this pathway for bacterial survival and pathogenesis.

Methodologies and Protocols

This section provides detailed protocols for key experiments involving this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the antimicrobial activity of a compound.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across a 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

ParameterRecommended Value
Starting Concentration 128 µg/mL
Dilution Factor 2-fold
Final Inoculum Density 5 x 10^5 CFU/mL
Incubation Time 18-24 hours
Incubation Temperature 37°C

Table 1: Key Parameters for MIC Determination

MIC_Workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Analysis with Other FAS-II Inhibitors

Several other compounds are known to inhibit the FAS-II pathway and serve as useful comparators for this compound.

CompoundTarget Enzyme(s)Spectrum of Activity
Triclosan FabI (Enoyl-ACP reductase)Broad-spectrum (Gram-positive and Gram-negative)
Isoniazid InhA (Enoyl-ACP reductase)Mycobacterium tuberculosis
Cerulenin FabB/F (Ketoacyl-ACP synthase)Broad-spectrum
Thiolactomycin FabB/F (Ketoacyl-ACP synthase)Broad-spectrum

Table 2: Comparison of Common FAS-II Inhibitors [1][8]

The unique chemical structure of this compound may offer advantages in terms of specificity, potency, and pharmacokinetic properties compared to these established inhibitors.

Conclusion and Future Directions

This compound is a valuable molecular tool for the investigation of bacterial fatty acid metabolism. Its inhibitory effect on the essential FAS-II pathway makes it a compound of significant interest for antimicrobial research and development. Future studies should focus on:

  • Precise Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to definitively identify the enzymatic target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound in animal models of bacterial infection to assess its therapeutic potential.

By continuing to explore the properties and applications of this compound, the scientific community can advance our understanding of bacterial fatty acid metabolism and move closer to the development of novel and effective antimicrobial therapies.

References

The Strategic Integration of 3-Cyclohexylpropanoic Acid in Advanced Polymer Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern polymer chemistry, the pursuit of materials with precisely tailored properties is paramount. The strategic selection of monomers and functional groups is a key determinant in achieving desired performance characteristics, from enhanced thermal stability and mechanical strength to specific biological interactions. Among the versatile building blocks available to the polymer scientist, 3-cyclohexylpropanoic acid emerges as a molecule of significant interest. Its unique combination of a bulky, aliphatic cyclohexyl ring and a reactive carboxylic acid functionality offers a compelling platform for the design of advanced polymers for a range of high-performance applications, including specialty coatings, adhesives, and innovative drug delivery systems.

This technical guide provides an in-depth exploration of the applications of this compound in polymer chemistry. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the molecular structure of this compound and the macroscopic properties of the resulting polymers. It is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique attributes of this compound in their own polymer design and development endeavors.

The Molecular Architecture of this compound: A Foundation for Advanced Polymer Properties

This compound (CAS No. 701-97-3) is a carboxylic acid featuring a cyclohexyl group attached to a propanoic acid backbone.[1] This seemingly simple structure, with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol , belies the significant impact it can have on polymer properties.[1][2][3][4][5] The key to its utility lies in the interplay between its two principal components: the bulky, non-polar cyclohexyl ring and the polar, reactive carboxylic acid group.

The cyclohexyl moiety is a significant contributor to the thermal and mechanical properties of polymers. Its incorporation into a polymer backbone introduces steric hindrance, which restricts chain mobility and can lead to an increase in the glass transition temperature (Tg).[6] This is a critical parameter for applications requiring dimensional stability at elevated temperatures. Furthermore, the aliphatic nature of the cyclohexyl group can enhance the hydrophobicity and solubility of the polymer in non-polar solvents. The presence of the cyclohexyl ring can also influence the crystallinity of the polymer, in some cases promoting a degree of order that can enhance mechanical strength.[7]

The carboxylic acid group, on the other hand, provides a reactive handle for a variety of polymerization and post-polymerization modification reactions. It can participate in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. Additionally, the carboxylic acid can be modified to yield other functional groups, such as esters or amides, or it can be used to initiate the polymerization of other monomers. This versatility makes this compound a valuable tool for creating a wide array of polymer architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number701-97-3[1][2][3][4][8][9][10][11]
Molecular FormulaC9H16O2[1][3][4][8][9][11]
Molecular Weight156.22 g/mol [1][2][3][4][5]
AppearanceClear colorless to slightly yellow liquid[1][3]
Melting Point14-17 °C[1][2][3][9]
Boiling Point275.8 °C[1][2]
Density~0.998 g/mL[9]

Polymer Synthesis and Methodologies

The incorporation of this compound into polymer chains can be achieved through several synthetic routes. The choice of method depends on the desired polymer architecture and properties.

Condensation Polymerization

A primary route to integrating this compound into a polymer backbone is through condensation polymerization. In this process, the carboxylic acid group of this compound reacts with a co-monomer containing two reactive groups, typically hydroxyl or amine groups, to form a polyester or polyamide, respectively. The stoichiometry of the reactants and the reaction conditions (temperature, catalyst, and removal of byproducts) are critical for achieving high molecular weight polymers.

The presence of the bulky cyclohexyl group can influence the reactivity of the carboxylic acid and the properties of the resulting polymer. For instance, in the synthesis of copolyether sulfones, the use of biphenols containing cycloaliphatic groups, including cyclohexyl, has been explored to modify the thermal and solubility characteristics of the final polymer.[12]

Ring-Opening Polymerization of Cyclohexyl-Substituted Lactones

An alternative strategy involves the synthesis and subsequent ring-opening polymerization of lactones derived from this compound. This approach can offer excellent control over the molecular weight and architecture of the resulting polyester. While direct ring-opening of this compound itself is not feasible, it can be a precursor to the synthesis of a corresponding lactone.

For example, a related monomer, 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane, has been successfully polymerized via anionic ring-opening polymerization to yield poly(ethylene alkyl phosphonate)s with a high glass transition temperature.[6] This demonstrates the principle of using cyclohexyl-substituted cyclic monomers to create polymers with enhanced thermal properties.

Impact on Polymer Properties: A Deeper Dive

The introduction of the this compound moiety into a polymer has a predictable and significant impact on its material properties.

Thermal Properties

As previously mentioned, the bulky cyclohexyl group is a key contributor to the thermal stability of the polymer. By restricting the rotational freedom of the polymer chains, it increases the energy required for the transition from a glassy to a rubbery state, thereby elevating the glass transition temperature (Tg). This effect has been observed in various polymer systems, including poly(phosphonate)s, where the incorporation of a cyclohexyl group led to a significant increase in Tg compared to analogous polymers with linear alkyl side chains.[6] This makes polymers containing this compound suitable for applications where thermal resistance is crucial, such as in high-performance coatings and engineering plastics.[1][13]

Mechanical Properties and Crystallinity

The influence of the cyclohexyl group on the mechanical properties of a polymer is multifaceted. The increased chain rigidity can lead to a higher modulus and tensile strength. Furthermore, the regular structure of the cyclohexyl ring can, in some cases, promote interchain interactions and lead to a degree of crystallinity.[7] This semicrystalline morphology can further enhance the mechanical performance of the material, making it tougher and more resistant to deformation. The overall effect is the creation of specialty polymers with improved mechanical robustness.[1]

Solubility and Chemical Resistance

The predominantly aliphatic and non-polar nature of the cyclohexyl group influences the solubility of the resulting polymers. Polymers rich in this compound units tend to be more soluble in non-polar organic solvents. This property is advantageous in applications such as coatings and adhesives, where the polymer needs to be dissolved in a suitable solvent for application.[1] The chemical stability of the cyclohexyl ring also contributes to the overall chemical resistance of the polymer, making it more durable in harsh environments.

Applications in Advanced Materials

The unique combination of properties imparted by this compound makes it a valuable component in a variety of advanced materials.

High-Performance Coatings and Adhesives

In the realm of coatings and adhesives, durability, thermal stability, and chemical resistance are of utmost importance. Polymers incorporating this compound are well-suited for these applications.[1] The enhanced Tg ensures that the coating or adhesive maintains its integrity at elevated temperatures, while the chemical inertness of the cyclohexyl group provides protection against environmental degradation. The ability to tailor the solubility of the polymer by incorporating this monomer is also a significant advantage in formulating these products.

Specialty Polymers

This compound is used in the production of specialty polymers where a specific combination of mechanical and thermal properties is required.[1] These can include engineering plastics for demanding applications, as well as materials for use in electronic components where thermal management is a concern. The ability to fine-tune the properties of the polymer by copolymerizing this compound with other monomers allows for the creation of a wide range of specialty materials.

Drug Delivery Systems

The biocompatibility and biodegradability of polyesters make them attractive materials for drug delivery applications.[14] While direct evidence for the use of polymers derived solely from this compound in drug delivery is still emerging, the principles of using functionalized propanoic acids are well-established. For instance, redox-responsive amphiphilic copolymer micelles based on a quinone propionic acid have been developed for triggered drug release.[15]

The hydrophobic nature of the cyclohexyl group could be exploited in the design of amphiphilic block copolymers that self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs. The carboxylic acid functionality could be used for the attachment of targeting ligands or for creating pH-responsive systems that release their payload in the acidic environment of a tumor. Further research in this area could lead to the development of novel and effective drug delivery vehicles based on this compound.

Experimental Protocols

To facilitate further research and development, a representative experimental protocol for the synthesis of a polyester containing this compound is provided below.

Protocol 1: Synthesis of a Polyester via Condensation Polymerization of this compound and 1,6-Hexanediol

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound and 1,6-hexanediol.

  • Solvent and Catalyst Addition: Add p-xylene as a solvent to facilitate the removal of water. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).

  • Polymerization: Heat the reaction mixture to reflux under a gentle stream of nitrogen. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

  • Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization: The resulting polyester can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure, and Differential Scanning Calorimetry (DSC) to measure its glass transition temperature (Tg) and melting temperature (Tm), if any.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in the field of polymer chemistry. Its unique molecular structure, combining a bulky aliphatic ring with a reactive carboxylic acid, provides a powerful tool for tailoring the properties of polymers. The ability to enhance thermal stability, improve mechanical performance, and control solubility makes it a key component in the design of high-performance coatings, adhesives, and specialty polymers.

The potential for its use in advanced applications, particularly in the field of drug delivery, is an exciting area for future research. The development of novel biodegradable and functional polymers based on this compound could lead to the creation of sophisticated drug delivery systems with enhanced efficacy and targeting capabilities. As the demand for advanced materials with precisely controlled properties continues to grow, the strategic use of monomers like this compound will undoubtedly play an increasingly important role in shaping the future of polymer science.

References

An In-depth Technical Guide to 3-Cyclohexylpropanoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect in Modern Chemistry

In the vast landscape of chemical compounds, some molecules command the spotlight with their complex structures and revolutionary applications. Others, like 3-Cyclohexylpropanoic acid, work diligently in the background, serving as foundational pillars for a multitude of scientific advancements. This guide provides an in-depth exploration of this versatile carboxylic acid, from its likely origins in the dawn of catalytic chemistry to its contemporary roles in pharmaceuticals and material science. For the discerning researcher, scientist, and drug development professional, understanding the nuances of this molecule—its synthesis, properties, and potential—is key to unlocking new avenues of innovation.

Section 1: The Genesis of a Molecule - A Historical Perspective

Pinpointing the exact moment of discovery for a compound like this compound is a journey back to the foundational principles of modern organic synthesis. While a single, celebrated "discoverer" is not readily apparent in the historical record, its conceptualization is intrinsically linked to the groundbreaking work on catalytic hydrogenation in the late 19th and early 20th centuries.

The pioneering efforts of French chemist Paul Sabatier , who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds, laid the theoretical and practical groundwork for the synthesis of saturated carbocycles from their aromatic precursors. His work, alongside that of Jean-Baptiste Senderens, demonstrated that finely divided metals like nickel could catalyze the addition of hydrogen to unsaturated molecules. Given that cinnamic acid was a well-known natural product, it is highly probable that this compound was first synthesized in the early 20th century through the catalytic hydrogenation of cinnamic acid, a process that saturates both the alkene double bond and the benzene ring.

This era of chemical exploration was characterized by the systematic application of new reactions to known starting materials. The synthesis of this compound would have been a logical extension of the hydrogenation studies on aromatic compounds, demonstrating the power of this new synthetic methodology.

Section 2: Synthesis and Characterization

The primary and most industrially relevant method for synthesizing this compound remains the complete hydrogenation of cinnamic acid. This process is valued for its high yield and the availability of the starting material.

Principle of Synthesis: Catalytic Hydrogenation

The synthesis hinges on the catalytic reduction of both the aromatic ring and the exocyclic double bond of cinnamic acid. This transformation requires a robust catalyst and is typically carried out under pressure.

SynthesisWorkflow CinnamicAcid Cinnamic Acid Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) CinnamicAcid->Hydrogenation Purification Acidification & Purification Hydrogenation->Purification FinalProduct This compound Purification->FinalProduct EsterificationWorkflow Acid 3-Cyclohexylpropanoic Acid Esterification Esterification (Acid Catalyst) Acid->Esterification Alcohol Alcohol (e.g., Allyl Alcohol) Alcohol->Esterification Ester Fragrance Ester (e.g., Allyl Cyclohexylpropionate) Esterification->Ester

Natural occurrence of 3-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 3-Cyclohexylpropanoic Acid

Authored by a Senior Application Scientist

Abstract

This compound (CPA), a saturated fatty acid with a distinctive cyclohexyl ring, is a molecule of significant interest across various industrial and research sectors. While widely recognized and utilized as a synthetic compound in pharmaceuticals, flavorings, and polymer chemistry, its natural provenance is a subject of nuanced scientific investigation. This technical guide provides a comprehensive exploration of the natural occurrence of this compound, moving beyond the common understanding of its synthetic origins to delve into the microbial pathways that can generate this compound. We will examine the evidence for its formation through the biodegradation of environmental hydrocarbons, explore related naturally occurring cyclohexyl compounds, and present detailed analytical methodologies for its detection in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the origins and biological relevance of this versatile molecule.

Introduction: A Molecule of Dual Identity

This compound (CAS No. 701-97-3), also known as cyclohexanepropionic acid, is a carboxylic acid with the chemical formula C9H16O2.[1] Its structure, featuring a three-carbon propanoic acid chain attached to a cyclohexane ring, imparts unique physicochemical properties that make it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H16O2[2][3]
Molecular Weight156.22 g/mol [1][2]
AppearanceClear, colorless liquid[2][4]
Melting Point14-17 °C[5]
Boiling Point275.8 °C
Density0.912 g/mL at 25 °C
SolubilitySoluble in chloroform and methanol; sparingly soluble in water[3][5]

Industrially, CPA is a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.[2] It is also used to create specialty polymers with enhanced thermal stability and in the flavor and fragrance industry to formulate unique pineapple-like scent profiles.[2][5][6] While its synthetic routes are well-established, the assertion that CPA is "not found in nature"[7] warrants a more detailed examination of microbial metabolic capabilities.

The Microbial Realm: Uncovering Natural Sources of CPA

While not a constituent of mainstream metabolic pathways in plants or animals, evidence points towards the microbial world as a niche source of this compound, primarily through the biodegradation of cyclic hydrocarbons.

Biodegradation of Cyclohexane

Cyclohexane, a component of crude oil, is a persistent environmental pollutant. Certain microbial consortia have evolved pathways to degrade this cyclic alkane under anaerobic conditions. Research has shown that the anaerobic degradation of cyclohexane can lead to the formation of various carboxylated intermediates. Mass spectrometric analysis of metabolites from enrichment cultures grown on cyclohexane has identified 3-cyclohexylpropionic acid as a key intermediate.[8][9] This suggests a biodegradation pathway analogous to the beta-oxidation of n-alkanes.[9]

Metabolism of Related Cyclohexyl Compounds

The microbial metabolism of other cyclohexyl compounds provides further evidence for the enzymatic machinery capable of producing CPA. For instance, strains of Pseudomonas putida can utilize cyclohexanecarboxylic acid as a sole carbon source through a CoA-mediated β-oxidation pathway.[10][11] While this pathway does not directly yield CPA, it demonstrates the presence of enzymes that can act on cyclohexyl rings and alkyl side chains.

Furthermore, the isolation of novel bacterial species such as Propionibacterium cyclohexanicum from spoiled orange juice revealed the natural synthesis of ω-cyclohexyl fatty acids.[12] This bacterium's major cellular fatty acid is ω-cyclohexyl undecanoic acid, indicating a biosynthetic capability to form and incorporate the cyclohexyl moiety into fatty acid chains.[12] This provides a strong precedent for the natural microbial synthesis of the core structure of CPA.

A Hypothetical Biosynthetic Pathway

Based on the evidence from anaerobic cyclohexane degradation and the metabolism of related compounds, a hypothetical biosynthetic pathway for this compound can be proposed. This pathway likely initiates with the carboxylation of the cyclohexane ring, followed by a series of reactions analogous to fatty acid beta-oxidation.

Hypothetical Biosynthesis of this compound Cyclohexane Cyclohexane Cyclohexanecarboxylate Cyclohexanecarboxylate Cyclohexane->Cyclohexanecarboxylate Carboxylation Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl-CoA Cyclohexanecarboxylate->Cyclohexanecarboxyl_CoA CoA Ligation Intermediates β-Oxidation-like Intermediates Cyclohexanecarboxyl_CoA->Intermediates Chain Elongation / Modification CPA This compound Intermediates->CPA Final Reduction / Cleavage

Caption: Hypothetical microbial pathway for CPA synthesis.

Analytical Methodologies for Detection in Natural Matrices

The detection and quantification of CPA in environmental or biological samples require sensitive and specific analytical methods due to its likely low abundance and the complexity of the sample matrices. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Sample Preparation and Extraction

A robust sample preparation protocol is critical for isolating CPA from interfering compounds. This typically involves solvent extraction followed by a clean-up and concentration step.

Experimental Protocol: Extraction of CPA from a Microbial Culture

  • Centrifugation: Centrifuge 50 mL of the microbial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Supernatant Acidification: Decant the supernatant and acidify to pH 2 with 6M HCl to protonate the carboxylic acids.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding 50 mL of ethyl acetate and shaking vigorously for 2 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of 1 mL.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to convert the CPA to its more volatile trimethylsilyl (TMS) ester for GC-MS analysis.

GC-MS Analysis

The derivatized extract is then analyzed by GC-MS. The mass spectrum of the TMS ester of CPA will show characteristic fragments that allow for its unambiguous identification.

Table 2: GC-MS Parameters for CPA-TMS Ester Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
MS Source Temperature230°C
MS Quad Temperature150°C

The mass spectrum of the CPA-TMS ester is characterized by a molecular ion (M+) at m/z 228 and key fragment ions that can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity.[8][9]

Analytical Workflow for CPA Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Natural Matrix (e.g., Microbial Culture) Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup Drying & Concentration Extraction->Cleanup Derivatization TMS Derivatization Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Acquisition (Full Scan / SIM) GCMS->Data Identification Spectral Library Matching & Retention Time Confirmation Data->Identification Quantification Quantification using Internal Standard Identification->Quantification

References

Spectroscopic data (NMR, IR, Mass Spec) of 3-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 3-Cyclohexylpropanoic Acid

This document provides a comprehensive technical analysis of the spectroscopic data for this compound (CAS No: 701-97-3), a valuable carboxylic acid derivative utilized in the synthesis of pharmaceuticals and specialty polymers.[1] As a molecule combining a saturated carbocyclic ring with a short aliphatic acid chain, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and drug development professionals, offering not just raw data, but a field-proven perspective on data acquisition, interpretation, and the underlying chemical principles.

This compound possesses a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1][2] The structure presents several distinct features that are readily identifiable by spectroscopic methods: a cyclohexyl ring, a three-carbon propanoic acid chain, and a terminal carboxylic acid functional group. The correct interpretation of the following spectroscopic data is crucial for confirming its identity and purity.

M [C₉H₁₆O₂]⁺• m/z = 156 (Molecular Ion) F111 [C₈H₁₅]⁺ m/z = 111 M->F111 - •COOH F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •CH₂CH₂COOH F73 [C₃H₅O₂]⁺ m/z = 73 M->F73 - •C₆H₁₁ F55 [C₄H₇]⁺ m/z = 55 F83->F55 - C₂H₄

References

Thermochemical properties of 3-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-Cyclohexylpropanoic Acid

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the core thermochemical properties of this compound (CAS No. 701-97-3). Recognizing its role as a key building block in pharmaceutical development and polymer chemistry, a thorough characterization of its energetic landscape is crucial for process scale-up, safety assessment, reaction modeling, and computational studies.[1][2] This document moves beyond a simple data sheet, offering a detailed exposition of the principles and state-of-the-art experimental methodologies required to accurately measure fundamental thermochemical parameters, including the enthalpy of formation, combustion, vaporization, and fusion. We present field-proven, self-validating protocols for constant-volume (bomb) calorimetry and differential scanning calorimetry (DSC), grounded in authoritative standards. For drug development professionals and researchers, this guide serves as a practical manual for obtaining the high-quality thermochemical data essential for advancing novel molecular design and chemical manufacturing.

Introduction: The Scientific Imperative

This compound is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1] This structure imparts unique solubility and reactivity characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders, as well as in the production of high-performance polymers.[1] As development programs for molecules incorporating this moiety advance from laboratory-scale synthesis to pilot-plant and full-scale manufacturing, a quantitative understanding of the compound's thermochemical properties becomes a non-negotiable prerequisite.

Thermochemical data such as the standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) are fundamental to:

  • Process Safety & Hazard Analysis: Predicting the adiabatic temperature rise in the event of a runaway reaction.

  • Reaction Engineering: Calculating reaction enthalpies, optimizing heat management for reactors, and designing efficient cooling/heating systems.

  • Computational Chemistry: Providing benchmark experimental data for the validation and parameterization of computational models used in drug design and materials science.

  • Physical Chemistry: Understanding intermolecular forces and phase-change behavior.

This guide provides the necessary theoretical grounding and detailed experimental workflows to empower research and development teams to generate this critical data in-house.

Foundational Thermochemical Properties

Before detailing experimental procedures, it is essential to define the key parameters of interest:

  • Standard Enthalpy of Combustion (ΔcH°): The heat evolved when one mole of a substance is completely burned in excess oxygen under standard conditions (298.15 K and 1 bar). It is an experimentally accessible value of great importance.

  • Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is typically derived indirectly from the enthalpy of combustion via Hess's Law.

  • Enthalpy of Vaporization (ΔvapH): The enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at a given pressure and temperature.

  • Enthalpy of Fusion (ΔfusH): The enthalpy change resulting from providing energy to a substance to change its state from a solid to a liquid.

Physicochemical Profile of this compound

A summary of the known physical properties is essential for planning experimental work. These values have been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 701-97-3[1][3]
Molecular Formula C₉H₁₆O₂[1][2][4]
Molecular Weight 156.22 g/mol [1][4]
Appearance Clear colorless liquid[1][5]
Melting Point 14-17 °C (lit.)[1][6]
Boiling Point 275.8 °C (lit.)[1][6]
Density ~0.912 - 1.006 g/mL at 25 °C (lit.)[1][6]
Vapor Pressure < 0.1 mbar @ 20 °C; 0.001 mmHg @ 25 °C (est.)[3][7]
Flash Point 130 °C (266 °F)[5][6]

Note: The melting point near room temperature indicates that the substance can be handled as either a low-melting solid or a liquid, which influences sample preparation for calorimetry.

Experimental Determination of Enthalpy of Formation (Condensed Phase)

The standard enthalpy of formation for an organic compound containing only carbon, hydrogen, and oxygen is most accurately determined by measuring its enthalpy of combustion.

Principle: The Path via Combustion

The combustion of this compound follows the balanced chemical equation: C₉H₁₆O₂(l) + 12.5 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

By measuring the heat released during this reaction (the enthalpy of combustion, ΔcH°), we can calculate the enthalpy of formation (ΔfH°) using Hess's Law:

ΔfH°(C₉H₁₆O₂) = [9 × ΔfH°(CO₂, g)] + [8 × ΔfH°(H₂O, l)] - ΔcH°(C₉H₁₆O₂)

The standard enthalpies of formation for carbon dioxide and liquid water are well-established, high-purity reference values. Therefore, the precision of the ΔfH° determination rests entirely on the quality of the ΔcH° measurement.

Methodology: Constant-Volume (Bomb) Calorimetry

For non-volatile liquids and solids, constant-volume calorimetry, commonly known as bomb calorimetry, is the gold-standard technique.[8] The reaction occurs within a sealed, fixed-volume vessel (the "bomb"), and the measured heat release corresponds to the change in internal energy (ΔcU).[8][9]

The use of a sealed bomb ensures complete combustion at high oxygen pressure (~3 MPa) and contains all reactants and products, allowing for precise measurement of the total energy change.[10] This method is particularly suited for organic acids and provides the high accuracy required for derivative thermodynamic calculations.[11]

The trustworthiness of the results is established by calibrating the calorimeter system with a certified standard of known combustion energy, typically benzoic acid.[8][9]

Step 1: Calibration of the Calorimeter

  • Preparation: Accurately weigh (~1 g) a pellet of certified benzoic acid (C₆H₅COOH) and place it in the crucible inside the bomb.

  • Fuse Wire: Attach a known length of nickel-chromium fuse wire, which will be used to ignite the sample.

  • Internal Water: Add 1 mL of purified water to the bomb to ensure the final state of water is liquid, as per the standard thermochemical definition.

  • Assembly & Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 3 MPa.

  • Calorimeter Setup: Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated bucket. Allow the entire system to reach thermal equilibrium.

  • Ignition & Data Acquisition: Ignite the sample by passing a current through the fuse wire. Record the temperature of the calorimeter water at regular intervals until a stable final temperature is reached.

  • Calculation of Heat Capacity (C_bomb): The effective heat capacity of the calorimeter is determined using the known enthalpy of combustion of benzoic acid (-26.38 kJ/g).[9]

Step 2: Combustion of this compound

  • Sample Preparation: Accurately weigh (~0.8 g) a sample of this compound into the crucible. Since it is a liquid or low-melting solid, it may be weighed directly into the crucible or encapsulated in a gelatin capsule of known combustion energy.

  • Repeat Protocol: Repeat steps 2 through 6 from the calibration procedure using the this compound sample.

  • Post-Reaction Analysis: After combustion, vent the bomb and collect the liquid contents. Titrate this solution with a standard sodium carbonate solution to quantify the amount of nitric acid formed from trace nitrogen in the oxygen supply. This is a critical correction.

The raw temperature change is not the final result. To obtain the standard enthalpy of combustion, a series of corrections, known as Washburn corrections, are essential.[10][12] These account for the deviation of the experimental conditions from the ideal standard state.

G cluster_0 Bomb Calorimetry Data Reduction T_raw Raw Temperature Change (ΔT) Q_total Total Heat Released (Q_total = C_bomb * ΔT) T_raw->Q_total Q_comb Heat of Combustion (Q_comb = Q_total - Q_fuse - Q_acid) Q_total->Q_comb Correct for fuse ignition & nitric acid formation Delta_cU Internal Energy of Combustion (ΔcU) Q_comb->Delta_cU Normalize to molar quantity Delta_cH Enthalpy of Combustion (ΔcH = ΔcU + Δn_gas * RT) Delta_cU->Delta_cH Convert from constant volume to constant pressure Delta_fH Standard Enthalpy of Formation (ΔfH°) Delta_cH->Delta_fH Apply Hess's Law

Caption: Workflow for calculating enthalpy of formation from raw calorimetry data.

Determination of Phase Change Enthalpies

To determine the gas-phase enthalpy of formation, the enthalpies of phase transitions from the standard state (liquid at 298.15 K) to the gaseous state are required.

Enthalpy of Fusion (ΔfusH)

Given that the melting point is 14-17 °C, the compound is a liquid in its standard state at 298.15 K (25 °C). However, determining the enthalpy of fusion is still valuable for a complete thermochemical profile.

  • Methodology: Differential Scanning Calorimetry (DSC): A precisely weighed sample is cooled until it crystallizes and then heated at a constant rate through its melting point. The DSC instrument measures the heat flow required to maintain the sample at the same temperature as a reference. The area under the melting peak is directly proportional to the enthalpy of fusion.[12][13]

Enthalpy of Vaporization (ΔvapH)
  • Methodology: Thermogravimetry (TGA) / Differential Scanning Calorimetry (DSC): The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures (using the Clausius-Clapeyron equation) or more directly using techniques like DSC.[12][13] In a DSC experiment, the heat absorbed during the vaporization of a sample in an open or pinhole pan is measured.

Gas-Phase Enthalpy of Formation: The Complete Picture

The gas-phase enthalpy of formation is indispensable for computational chemists who model molecules in an unperturbed state. It is calculated by applying Hess's Law to the condensed-phase and phase-change data.

G cluster_1 Hess's Law Cycle for Gas-Phase Enthalpy of Formation Elements Elements in Standard State (9C(gr) + 8H₂(g) + O₂(g)) Liquid C₉H₁₆O₂(l) (Condensed Phase) Elements->Liquid ΔfH°(l) (from Combustion Calorimetry) Gas C₉H₁₆O₂(g) (Gas Phase) Elements->Gas ΔfH°(g) (Calculated Target Value) Liquid->Gas ΔvapH° (from DSC/TGA)

Caption: Thermodynamic cycle to determine gas-phase enthalpy of formation.

Calculation: ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°

Summary of Thermochemical Data for this compound

This table provides a template for reporting the experimentally determined values. Researchers are strongly encouraged to perform these measurements to populate this dataset.

ParameterSymbolValue (kJ/mol)Methodology
Standard Enthalpy of Combustion (liquid) ΔcH°(l)To be determinedBomb Calorimetry
Standard Enthalpy of Formation (liquid) ΔfH°(l)To be determinedDerived from ΔcH°
Enthalpy of Vaporization ΔvapH°To be determinedDSC / TGA
Enthalpy of Fusion ΔfusH°To be determinedDSC
Standard Enthalpy of Formation (gas) ΔfH°(g)To be determinedDerived from ΔfH°(l) and ΔvapH°

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Cyclohexylpropanoic Acid from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 3-cyclohexylpropanoic acid, a valuable building block in the pharmaceutical and fragrance industries.[1] The synthesis is achieved through the complete catalytic hydrogenation of cinnamic acid, a widely available starting material. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and essential data for researchers, scientists, and professionals in drug development.

Introduction

This compound is a saturated carboxylic acid with a molecular formula of C9H16O2.[2][3][4] It serves as a key intermediate in the synthesis of various organic molecules, including fragrances like pineapple esters and as a component in the production of specialty polymers for enhanced thermal stability and mechanical properties.[1][5] In the pharmaceutical sector, it is utilized in the development of novel therapeutic agents and as a starting material for synthesizing chemical intermediates such as cyclohexanepropanenitrile and cyclohexanepropanamide.[6]

The synthesis of this compound from cinnamic acid is a robust and efficient process that involves the complete reduction of both the alkene double bond and the aromatic ring of the cinnamic acid molecule. This transformation is typically achieved through catalytic hydrogenation under elevated temperature and pressure. The choice of catalyst is critical for achieving high yield and selectivity. While palladium-based catalysts are effective for the hydrogenation of the carbon-carbon double bond to yield 3-phenylpropanoic acid, more robust catalysts like ruthenium on carbon (Ru/C) are generally required for the subsequent and more challenging hydrogenation of the aromatic ring.[2][7]

This guide will focus on a reliable method utilizing a ruthenium on carbon catalyst, which has been demonstrated to effectively catalyze the complete saturation of cinnamic acid to the desired this compound.[1][2][7]

Reaction Mechanism and Causality

The synthesis of this compound from cinnamic acid is a two-step hydrogenation process.

Step 1: Hydrogenation of the Alkene Double Bond

The first step is the reduction of the α,β-unsaturated double bond of cinnamic acid to form 3-phenylpropanoic acid (hydrocinnamic acid). This step is relatively facile and can be achieved with various hydrogenation catalysts, such as palladium on carbon (Pd/C), under mild conditions. The lower activation energy for the hydrogenation of a C=C double bond compared to an aromatic ring allows for this initial selective reduction.

Step 2: Hydrogenation of the Aromatic Ring

The second, more demanding step is the hydrogenation of the phenyl group of 3-phenylpropanoic acid to a cyclohexane ring. This requires a more active catalyst and more forcing reaction conditions (higher temperature and pressure). Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation.[2][7] Ruthenium has a high affinity for aromatic systems and can efficiently catalyze their reduction.

A Chinese patent describes a one-pot method where cinnamic acid is first dissolved in an alkaline solution and then hydrogenated using a ruthenium on carbon catalyst to yield this compound with a total yield of over 90%.[1] Another study details the hydrogenation of cinnamic acid using 5% Ru/C at 220°C (493 K) and 6.89 MPa of hydrogen pressure, which resulted in the formation of this compound along with other products.[2][7]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Cinnamic_Acid Cinnamic Acid Reactor High-Pressure Reactor Cinnamic_Acid->Reactor Charge Solvent Alkaline Solution (e.g., aq. NaOH) Solvent->Reactor Dissolve Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Catalyst Ru/C Catalyst Catalyst->Reactor Add Hydrogen H2 Gas Hydrogen->Reactor Pressurize Acidification Acidification (e.g., HCl) Filtration->Acidification Filtrate Extraction Solvent Extraction Acidification->Extraction Acidified Aqueous Layer Drying Drying & Solvent Removal Extraction->Drying Organic Layer Product This compound Drying->Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the complete hydrogenation of cinnamic acid.[1][2][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cinnamic Acid≥98%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)-Strem Chemicals
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), 37%Reagent GradeVWR
Ethyl AcetateACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeAlfa Aesar
Deionized Water-In-house

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere handling of the catalyst.

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.).

  • Büchner funnel and filter paper.

  • Rotary evaporator.

  • pH meter or pH paper.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be carried out in a well-ventilated fume hood, away from ignition sources. The reactor must be properly sealed and pressure-tested before use.

  • Catalyst Handling: Ruthenium on carbon can be pyrophoric, especially after reduction. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Pressure: The reaction is performed under high pressure. Ensure the reactor is rated for the intended operating pressure and temperature.

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any air.

  • Charging the Reactor:

    • Under an inert atmosphere, carefully add 5% ruthenium on carbon catalyst (5 mol% relative to cinnamic acid) to the reactor.

    • In a separate beaker, dissolve cinnamic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide.

    • Transfer the alkaline solution of cinnamic acid to the reactor.

  • Reaction Setup:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the reactor with hydrogen to an initial pressure of 2 MPa.[1]

    • Begin stirring and heat the reactor to 125°C.[1] The pressure will increase with temperature. Adjust the hydrogen pressure as needed to maintain the target pressure.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. The reaction time is typically around 5-8 hours.[1]

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the ruthenium on carbon catalyst. Wash the catalyst with a small amount of deionized water.

    • Transfer the filtrate to a beaker and cool it in an ice bath.

    • Slowly acidify the filtrate to a pH of 2-3 by adding concentrated hydrochloric acid dropwise with stirring.[1]

    • The product, this compound, may separate as an oil or solid.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification and Characterization:

    • The crude product can be further purified by vacuum distillation if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • The physical properties of the product should align with the literature values.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C9H16O2[2][3][4]
Molecular Weight 156.22 g/mol
Appearance Clear, colorless to slightly yellow liquid[2][4]
Melting Point 14-17 °C[2][3]
Boiling Point 275.8 °C
Density 0.912 g/mL at 25 °C
Refractive Index n20/D 1.464
Solubility Insoluble in water[2]; soluble in chloroform and methanol[1]

Table 2: Reaction Parameters

ParameterRecommended Value
Catalyst 5% Ruthenium on Carbon
Catalyst Loading 5 mol%
Solvent 1 M Aqueous NaOH
Temperature 120-140 °C[1]
Hydrogen Pressure 0.5-3 MPa[1]
Reaction Time 2-6 hours[1]

Conclusion

The synthesis of this compound from cinnamic acid via catalytic hydrogenation with ruthenium on carbon is a highly efficient and scalable method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in both academic and industrial settings. The key to a successful synthesis lies in the careful handling of the pyrophoric catalyst and the precise control of the reaction parameters, particularly temperature and pressure.

References

Application Notes and Protocols: Esterification of 3-Cyclohexylpropanoic Acid with Diverse Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of carboxylic acids is a cornerstone of organic synthesis, with broad applications in the pharmaceutical, fragrance, and polymer industries. 3-Cyclohexylpropanoic acid presents a unique substrate due to the presence of a bulky cyclohexyl group, which can introduce steric challenges that influence reaction kinetics and equilibrium. This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification of this compound with a variety of alcohols, including primary, secondary, and tertiary examples. We will explore two robust catalytic systems—the classic Fischer-Speier esterification and the milder Steglich esterification—offering a comparative analysis to guide your choice of methodology based on the specific alcohol and desired reaction conditions.

Section 1: Principles of Esterification

Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The position of the equilibrium is a critical factor and can be influenced by reaction conditions.[3]

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is driven to completion by either using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]

The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[3][6] Subsequent proton transfer and elimination of a water molecule yield the ester.[3][6]

Steglich Esterification: Mild and Versatile

For substrates that are sensitive to harsh acidic conditions or are sterically hindered, the Steglich esterification offers a milder alternative.[7][8] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to generate an even more reactive acylpyridinium species.[7][9] This "active ester" is readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of many common solvents.[7] A key advantage of the Steglich method is that it is not an equilibrium reaction, as the formation of the stable DCU byproduct drives the reaction to completion.[7] This makes it particularly suitable for the esterification of sterically demanding substrates.[7][9]

Kinetic vs. Thermodynamic Control

The choice of reaction conditions can determine whether the major product is the one that forms the fastest (the kinetic product) or the one that is the most stable (the thermodynamic product).[11][12] In the context of esterification, particularly with hindered substrates, these considerations can be important. Fischer esterification, being reversible, tends to favor the thermodynamic product under prolonged reaction times and higher temperatures.[13] In contrast, the effectively irreversible nature of the Steglich esterification often leads to the kinetically favored product.[14]

Section 2: Experimental Protocols

Here, we provide detailed protocols for the esterification of this compound with a primary (ethanol), a secondary (isopropanol), and a tertiary (tert-butanol) alcohol, illustrating the application of both Fischer and Steglich methodologies.

Materials and Reagents
  • This compound

  • Ethanol (anhydrous)

  • Isopropanol (anhydrous)

  • tert-Butanol

  • Sulfuric acid (concentrated)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol is suitable for primary and less hindered secondary alcohols.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification of this compound with Isopropanol and tert-Butanol

This protocol is particularly advantageous for more sterically hindered secondary and tertiary alcohols where the Fischer method may be sluggish or lead to side reactions like elimination.[7]

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (isopropanol or tert-butanol, 1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) can be removed by filtration.

  • Wash the filtrate with 1M HCl to remove any remaining DMAP, followed by saturated sodium bicarbonate solution, and finally brine.[15]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Data Presentation and Characterization

The successful synthesis of the desired esters should be confirmed by appropriate analytical techniques.

Expected Yields and Reaction Times
AlcoholMethodTypical Reaction Time (hours)Expected Yield (%)Notes
Ethanol Fischer Esterification4-685-95Primary alcohol, reacts readily under acidic conditions.
Isopropanol Fischer Esterification8-1260-75Secondary alcohol, slower reaction rate due to increased steric hindrance.
Isopropanol Steglich Esterification12-1880-90Milder conditions and irreversible nature of the reaction lead to higher yields for this secondary alcohol.
tert-Butanol Fischer Esterification>24<10Tertiary alcohols are prone to elimination under the acidic and high-temperature conditions of Fischer esterification, leading to the formation of isobutene.[4] This method is generally not suitable.
tert-Butanol Steglich Esterification18-2470-85The Steglich method is the preferred choice for tertiary alcohols as it avoids harsh acidic conditions and high temperatures, thus minimizing elimination side reactions. The use of DCC and DMAP effectively overcomes the steric hindrance of the tertiary alcohol.[7][8][10]
Characterization Data

The purified esters should be characterized by spectroscopic methods to confirm their identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ester functional group. The protons on the carbon adjacent to the oxygen of the alcohol moiety will be shifted downfield. For example, the ethyl ester will show a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the ester carbonyl carbon in the range of 170-180 ppm.

  • FTIR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching absorption band around 1730-1750 cm⁻¹. The C-O single bond stretch will also be visible in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the ester and to aid in its structural elucidation through fragmentation patterns.

Section 4: Visualizing the Workflow and Mechanisms

General Esterification Workflow

Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Analysis 3-Cyclohexylpropanoic_Acid 3-Cyclohexylpropanoic_Acid Reaction Reaction 3-Cyclohexylpropanoic_Acid->Reaction Alcohol Alcohol Alcohol->Reaction Catalyst_Solvent Catalyst & Solvent Catalyst_Solvent->Reaction Workup Workup Reaction->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Ester Ester Purification->Ester Pure Product Characterization Characterization Ester->Characterization

Caption: A generalized workflow for the esterification process.

Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid Carboxylic Acid R-COOH Protonated_Acid Protonated Carboxylic Acid R-C(=O+)OH Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate R-C(OH)(OH)-O+HR' Protonated_Acid->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester R-C(=O+R')OH Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester R-COOR' Protonated_Ester->Ester - H+

Caption: The mechanism of Fischer-Speier esterification.

Steglich Esterification Mechanism

Steglich_Esterification Carboxylic_Acid Carboxylic Acid R-COOH O_Acylisourea O-Acylisourea R-COO-C(=NR'')NHR'' Carboxylic_Acid->O_Acylisourea + DCC Acylpyridinium Acylpyridinium Ion R-CO-N+C5H4N(CH3)2 O_Acylisourea->Acylpyridinium + DMAP Ester Ester R-COOR' O_Acylisourea->Ester + R'OH Acylpyridinium->Ester + R'OH DCU {Dicyclohexylurea | R''NHCONHR''}

Caption: The mechanism of Steglich esterification.

Section 5: Troubleshooting and Further Considerations

  • Low Yields in Fischer Esterification: Ensure the reaction is driven to completion by using a sufficient excess of the alcohol or by efficient removal of water. For sterically hindered substrates, consider increasing the reaction time or switching to the Steglich protocol.

  • Side Reactions: In the case of tertiary alcohols in Fischer esterification, elimination to form an alkene is a major side reaction.[4] The Steglich method is recommended to avoid this. In Steglich esterification, the formation of N-acylurea can be a side reaction if the alcohol is not sufficiently reactive.[7]

  • Purification Challenges: The removal of DCU in the Steglich protocol is usually straightforward through filtration. If any DCU remains, it can often be removed by column chromatography. Unreacted carboxylic acid can be removed by washing the organic phase with a mild base like sodium bicarbonate solution.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-Cyclohexylpropanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of ethyl 3-cyclohexylpropanoate from 3-cyclohexylpropanoic acid and ethanol, employing the Fischer esterification reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Strategic Importance of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] Its enduring prevalence in both academic and industrial settings is a testament to its reliability and cost-effectiveness, particularly for large-scale production.[2] The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, a process that is fundamentally a nucleophilic acyl substitution.[3][4]

This protocol details the synthesis of ethyl 3-cyclohexylpropanoate, a valuable ester often utilized as a fragrance and flavoring agent due to its characteristic fruity odor.[5][6] The procedure is designed to be robust and reproducible, with a focus on maximizing yield by addressing the reversible nature of the reaction.

Reaction Principle and Mechanistic Overview

The Fischer esterification is an equilibrium-controlled reaction.[2][7] To favor the formation of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[4] This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][4][8]

The reaction mechanism proceeds through a series of protonation and deprotonation steps, which can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Water_Leaving Intermediate before water loss Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water Water Water_Leaving->Water Ester Ethyl 3-Cyclohexylpropanoate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Protonated_Ester->H_plus_regen

Caption: The acid-catalyzed mechanism of Fischer esterification.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
This compound156.2215.62 g (0.1 mol)[9][10]
Ethanol (anhydrous)46.0758.5 mL (~1.0 mol)Use as both reactant and solvent.
Sulfuric Acid (conc.)98.081 mLCatalyst. Handle with extreme care.
Diethyl Ether74.12As neededFor extraction.
Saturated Sodium Bicarbonate Solution-As neededFor neutralization.
Anhydrous Sodium Sulfate142.04As neededFor drying.

Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup and Reflux
  • To a 250 mL round-bottom flask, add 15.62 g (0.1 mol) of this compound.

  • Add 58.5 mL of anhydrous ethanol to the flask. The large excess of ethanol serves to drive the reaction equilibrium towards the product.[4]

  • While stirring, carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture. The addition of acid is exothermic and should be done with caution.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

Experimental Workflow

Esterification_Workflow A 1. Combine Reactants (this compound, Ethanol, H₂SO₄) B 2. Reflux (2-3 hours) A->B C 3. Cool Reaction Mixture B->C D 4. Quench with Water C->D E 5. Extraction (with Diethyl Ether) D->E F 6. Neutralization Wash (Saturated NaHCO₃ solution) E->F G 7. Brine Wash F->G H 8. Drying (Anhydrous Na₂SO₄) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Purification (Distillation) I->J K 11. Characterization (e.g., IR, NMR) J->K

References

Protocol for the synthesis of 3-Cyclohexylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Synthesis of 3-Cyclohexylpropanoic Acid Derivatives

Abstract & Introduction

This compound and its derivatives are valuable compounds in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1] Their unique structure, featuring a cyclohexyl group attached to a propionic acid backbone, enhances solubility and reactivity.[1] This structural motif is found in various biologically active molecules, making these derivatives particularly relevant in drug development for targeting metabolic disorders and enhancing drug efficacy.[1] For instance, aryl propionic acid derivatives are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a well-known example.[2] The synthesis of these compounds is, therefore, of considerable interest to the scientific community.

This application note provides a detailed, two-step protocol for the synthesis of this compound, a foundational precursor for a wide array of derivatives. The described methodology is robust, scalable, and utilizes standard laboratory techniques, making it accessible to a broad range of researchers. The protocol first outlines the formation of 3-cyclohexyl-1-propene via a Grignard reaction, followed by its oxidation to the target carboxylic acid.

Synthetic Strategy & Rationale

The chosen synthetic pathway involves two key transformations:

  • Grignard Coupling: The synthesis commences with the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with an allyl halide. This nucleophilic substitution reaction efficiently forms the carbon-carbon bond necessary to construct the 3-cyclohexyl-1-propene intermediate. Grignard reagents are highly effective for creating C-C bonds and are a staple in organic synthesis.[3][4] The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

  • Oxidation: The terminal alkene of 3-cyclohexyl-1-propene is then oxidized to a carboxylic acid. While several oxidizing agents can accomplish this transformation, this protocol will focus on a common and effective method. The choice of oxidant and reaction conditions is critical to achieve a high yield of the desired carboxylic acid without significant side-product formation.

This two-step approach offers a reliable and well-documented route to this compound, starting from readily available commercial materials.

Visualizing the Workflow

Caption: General two-step synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Cyclohexyl-1-propene via Grignard Reaction

Rationale: This procedure utilizes the nucleophilic character of the Grignard reagent to displace the bromide from allyl bromide.[4] Diethyl ether serves as the solvent, and the reaction is initiated at a low temperature to control the initial exotherm.

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (approx.)Key Role
Magnesium Turnings24.317.3 g0.30Reagent
Cyclohexyl Bromide163.0740.8 g (30 mL)0.25Grignard Precursor
Allyl Bromide120.9830.2 g (21.8 mL)0.25Electrophile
Anhydrous Diethyl Ether74.12250 mL-Solvent
Iodine (crystal)253.811 small crystal-Initiator
Saturated aq. NH₄Cl Solution-150 mL-Quenching Agent
Anhydrous MgSO₄120.37As needed-Drying Agent

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add approximately 50 mL of anhydrous diethyl ether. Add a single crystal of iodine (the color should disappear upon reaction initiation). In the dropping funnel, place a solution of cyclohexyl bromide in 100 mL of anhydrous diethyl ether. Add a small portion of the cyclohexyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle reflux), gently warm the flask. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Coupling Reaction: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of allyl bromide in 100 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion & Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Cool the flask again in an ice bath and slowly and cautiously add the saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 3-cyclohexyl-1-propene can be purified by fractional distillation under atmospheric pressure.

Part 2: Oxidation of 3-Cyclohexyl-1-propene to this compound

Rationale: This step involves the oxidative cleavage of the double bond in 3-cyclohexyl-1-propene. A common and effective method is ozonolysis followed by an oxidative workup, or direct oxidation using a strong oxidizing agent like potassium permanganate. The following protocol details the use of potassium permanganate under phase-transfer catalysis conditions for a controlled reaction.

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (approx.)Key Role
3-Cyclohexyl-1-propene124.2212.4 g0.10Substrate
Potassium Permanganate (KMnO₄)158.0331.6 g0.20Oxidizing Agent
Dichloromethane (CH₂Cl₂)84.93200 mL-Organic Solvent
Water18.02200 mL-Aqueous Solvent
Aliquat 336404.171.0 g-Phase-Transfer Catalyst
Sodium Bisulfite (NaHSO₃)104.06As needed-Reducing Agent
1 M Hydrochloric Acid (HCl)-As needed-Acidification
Anhydrous Na₂SO₄142.04As needed-Drying Agent

Procedure:

  • Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer, combine 3-cyclohexyl-1-propene, dichloromethane, and Aliquat 336.

  • Oxidant Preparation: In a separate beaker, dissolve the potassium permanganate in water.

  • Oxidation Reaction: Cool the flask containing the alkene solution in an ice-water bath. Vigorously stir the mixture and add the potassium permanganate solution portion-wise over 1-2 hours, ensuring the temperature remains below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath. Quench the excess permanganate by slowly adding solid sodium bisulfite until the purple color disappears and the brown MnO₂ is reduced.

  • Isolation and Acidification: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and discard the aqueous layer containing manganese salts. Acidify the combined organic layers by washing with 1 M HCl.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Clear, colorless liquid or a low melting point solid.[1][6]

  • Molecular Formula: C₉H₁₆O₂[1][6][7]

  • Molecular Weight: 156.22 g/mol [1][6]

  • Boiling Point: ~275.8 °C[1][6]

  • Melting Point: 14-17 °C[1][6]

  • ¹H NMR (CDCl₃): Expect signals corresponding to the cyclohexyl protons, the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃): Expect signals for the carbons of the cyclohexyl ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • IR (neat): A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a strong absorption around 1710 cm⁻¹ (C=O stretch) are characteristic of a carboxylic acid.

Safety and Handling

  • Grignard Reagents: Are highly flammable and react violently with water. All operations must be conducted under an inert atmosphere in a fume hood.

  • Alkyl Halides (Cyclohexyl Bromide, Allyl Bromide): Are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions in contact with other materials.

  • Solvents (Diethyl Ether, Dichloromethane): Are volatile and flammable (ether) or potentially carcinogenic (dichloromethane). Use in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The methodologies described are based on well-established organic chemistry principles and can be adapted for the synthesis of various derivatives. The successful synthesis of this key intermediate opens avenues for further research and development in medicinal chemistry and materials science.

References

GC-MS analysis method for 3-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 3-Cyclohexylpropanoic Acid in Aqueous Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C₉H₁₆O₂) is a carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1] This structure imparts unique solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Given its role in various developmental pipelines, a robust and reliable analytical method for its quantification is essential for pharmacokinetic studies, process monitoring, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation and identification of volatile and semi-volatile compounds.[2] However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and interaction with the GC column.[3] To overcome these limitations, a derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile ester.[3]

This application note presents a detailed protocol for the analysis of this compound using GC-MS following a liquid-liquid extraction (LLE) and subsequent derivatization to its methyl ester form. This method provides excellent sensitivity and specificity for the quantification of this compound in complex aqueous matrices.

Principle of the Method

The analytical workflow involves three key stages: sample preparation, derivatization, and GC-MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction): The first step is to isolate this compound from the aqueous sample matrix. The pH of the sample is lowered to fully protonate the carboxylic acid, making it less water-soluble. It is then extracted into an immiscible organic solvent, such as ethyl acetate or dichloromethane.[2][4] This process concentrates the analyte and removes non-volatile matrix components like salts and proteins.

  • Derivatization (Esterification): To enhance volatility for GC analysis, the extracted this compound is converted into its methyl ester.[3] This is achieved through an esterification reaction, for example, using Boron Trifluoride-Methanol (BF₃/MeOH). The derivatization reaction replaces the active hydrogen on the carboxyl group, significantly reducing polarity and improving thermal stability.[3]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile methyl ester is separated from other components on a capillary GC column based on its boiling point and interaction with the stationary phase.[2] Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.[5]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Deuterated this compound or a structurally similar carboxylic acid not present in the sample.

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Boron Trifluoride-Methanol solution (14% w/w)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Glassware: Test tubes, volumetric flasks, pipettes, GC vials with inserts.[6]

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the chosen Internal Standard in methanol.

Calibration Standards:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Spike each calibration standard with the Internal Standard to a final constant concentration (e.g., 10 µg/mL).

Sample Preparation Workflow:

  • Pipette 1 mL of the aqueous sample (e.g., plasma, urine, or process water) into a clean glass test tube.

  • Add the Internal Standard solution to the sample to achieve the same concentration as in the calibration standards.

  • Acidify the sample to pH < 2 by adding ~50 µL of concentrated HCl.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to perform the liquid-liquid extraction.[2]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue contains the target analyte and internal standard.

Derivatization Protocol: Methyl Ester Formation
  • To the dried residue from the previous step, add 200 µL of 14% BF₃/Methanol solution.

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.

  • Add 500 µL of hexane (or another suitable extraction solvent) and vortex for 1 minute to extract the derivatized methyl ester.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a GC vial for analysis.[6]

The overall workflow is visualized in the diagram below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Aqueous Sample + IS Acidify 2. Acidify (pH < 2) Sample->Acidify LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry 4. Evaporate Solvent LLE->Dry Reagent 5. Add BF3/Methanol Dry->Reagent Heat 6. Heat (60°C, 30 min) Reagent->Heat Extract 7. Neutralize & Extract (Hexane) Heat->Extract GCMS 8. Inject into GC-MS Extract->GCMS Data 9. Data Acquisition & Analysis GCMS->Data

Caption: Analytical workflow for GC-MS analysis of this compound.

GC-MS Instrumental Conditions

The following tables provide typical starting parameters for the GC-MS system, which should be optimized for the specific instrument in use.

Table 1: Gas Chromatograph (GC) Parameters

Parameter Value Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of analytes.
Injection Mode Splitless (or Split 1:15) Splitless mode is used for trace analysis to maximize sensitivity. A split injection can be used for higher concentrations to prevent column overload.[7]
Injector Temp. 250 °C Ensures rapid volatilization of the derivatized analyte without thermal degradation.[4]
Injection Volume 1 µL A standard volume for capillary GC.[7]
Carrier Gas Helium Inert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow) Provides optimal column efficiency and separation.

| Oven Program | Initial: 80 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points.[4] |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Value Rationale
Ionization Mode Electron Impact (EI) Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eV Standard energy for EI, creating consistent and extensive fragmentation.[4]
Ion Source Temp. 230 °C A standard temperature to maintain analyte integrity and prevent contamination.[4]
Transfer Line Temp. 280 °C Prevents condensation of the analyte as it transfers from the GC to the MS.[4]
Acquisition Mode Full Scan Used for method development and qualitative identification. Scans a wide mass range.
Scan Range 50 - 400 m/z Captures the molecular ion and key fragments of the derivatized analyte.[7]

| Acquisition Mode | Selected Ion Monitoring (SIM)| For quantitative analysis, SIM mode offers higher sensitivity by monitoring only specific characteristic ions. |

Results and Discussion

The derivatization process converts this compound (MW: 156.22 g/mol ) into this compound methyl ester (MW: 170.25 g/mol ). The resulting chromatogram should show a sharp, symmetrical peak for the analyte derivative.

Mass Spectrum Interpretation: Under electron impact ionization, the methyl ester of this compound will fragment in a predictable manner. The mass spectrum is expected to be identical to standard compounds and library data.[8]

Table 3: Expected Key Mass Fragments for this compound Methyl Ester

m/z Ion Identity Significance
170 [M]⁺ Molecular Ion
139 [M - OCH₃]⁺ Loss of the methoxy group
113 [M - C₄H₇]⁺ Fragmentation of the cyclohexyl ring
87 [CH₂(CH₂)C(O)OCH₃]⁺ Cleavage of the bond between the ring and side chain

| 55 | [C₄H₇]⁺ | Cyclohexyl ring fragment |

For quantitative analysis using SIM mode, it is recommended to monitor a primary quantifier ion (e.g., m/z 139 for high abundance and specificity) and at least one qualifier ion (e.g., m/z 87 or 55) to confirm identity.[7]

Conclusion

The described method, combining liquid-liquid extraction, methyl ester derivatization, and GC-MS analysis, provides a robust, sensitive, and specific protocol for the determination of this compound in aqueous samples. The derivatization step is critical for achieving the necessary volatility and thermal stability for reliable gas chromatographic separation. By following this comprehensive guide, researchers, scientists, and drug development professionals can accurately quantify this important compound, supporting a wide range of applications from pharmaceutical research to industrial quality control.

References

Introduction: The Analytical Imperative for 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of 3-Cyclohexylpropanoic Acid

This compound (CHPA), also known as 3-cyclohexanepropionic acid, is a carboxylic acid characterized by a cyclohexyl group attached to a propionic acid backbone.[1] This structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] In biochemical research, CHPA and related compounds are utilized in studies of fatty acid metabolism and as building blocks for novel therapeutic agents, particularly those targeting metabolic disorders.[1]

The quantitative analysis of this compound in biological matrices such as plasma, serum, and urine is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug development. Accurate measurement is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Given its structural similarity to endogenous short-chain fatty acids (SCFAs), robust and selective analytical methods are required to differentiate it from the complex biological background.

This guide provides a comprehensive, experience-driven framework for the development, validation, and implementation of bioanalytical methods for CHPA quantification. We will detail two primary methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide step-by-step protocols grounded in established regulatory standards.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of CHPA is the foundation for developing a robust analytical method. Key parameters inform decisions on sample extraction, chromatographic separation, and detection.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[1][3][4][5]
Molecular Weight 156.22 g/mol [1][3][4][6]
Appearance Clear, colorless liquid[1][4][7]
Melting Point 14-17 °C[1][3][7]
Boiling Point ~275.8 °C[1][7]
Density ~0.912 - 1.006 g/mL[1][3][4]
Solubility Soluble in water; insoluble reported in some sources[3][4]
pKa Not readily available, but expected to be ~4.8 (typical for carboxylic acids)

The carboxylic acid moiety dictates that CHPA's charge state is pH-dependent. At physiological pH (~7.4), it will be deprotonated and negatively charged, influencing its solubility and interaction with extraction solvents and chromatographic stationary phases. Its relatively low molecular weight and potential for volatility after derivatization make it a suitable candidate for both LC-MS and GC-MS analysis.

Pre-Analytical Best Practices: Safeguarding Sample Integrity

The reliability of any quantitative bioanalysis begins with meticulous sample collection and handling. For SCFAs and their analogs, this stage is particularly critical to prevent exogenous contamination and analyte degradation.

  • Blood Collection: The choice of blood collection tube can significantly impact results. Certain tube additives or gels can leach contaminants that interfere with analysis or introduce exogenous fatty acids.[8] For serum, red-top glass tubes are often preferred.[8] If plasma is required, sodium or lithium heparin tubes are generally more suitable than EDTA tubes, which have been shown to introduce acetate contamination.[8]

  • Sample Processing: Samples should be processed promptly. Centrifuge blood to separate plasma or serum within one hour of collection. Thawing of samples before analysis should be done at a controlled temperature, for instance at 4°C.[9]

  • Storage: Biological samples should be immediately frozen and stored at -80°C to minimize enzymatic activity and analyte degradation. The stability of CHPA under various storage conditions must be formally assessed during method validation.

Workflow for Quantification of this compound

The overall process from sample receipt to final concentration determination follows a structured pathway designed to ensure accuracy and reproducibility.

Bioanalytical Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleCollection 1. Sample Collection (Correct Tube Selection) SampleProcessing 2. Sample Processing (Centrifugation) SampleCollection->SampleProcessing SampleStorage 3. Sample Storage (-80°C) SampleProcessing->SampleStorage SamplePrep 4. Sample Preparation (Extraction & Cleanup) SampleStorage->SamplePrep Instrumental 5. Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->Instrumental DataAcquisition 6. Data Acquisition Instrumental->DataAcquisition DataProcessing 7. Data Processing (Integration & Calibration) DataAcquisition->DataProcessing Concentration 8. Concentration Calculation DataProcessing->Concentration Reporting 9. Reporting Concentration->Reporting

Caption: Overall bioanalytical workflow for CHPA quantification.

Protocol 1: High-Sensitivity Quantification by LC-MS/MS

LC-MS/MS is the preferred method for quantifying small molecules in complex matrices due to its superior sensitivity and specificity. This protocol employs a straightforward protein precipitation for sample cleanup. For enhanced sensitivity, an optional derivatization step using 3-nitrophenylhydrazine (3-NPH), common for SCFAs, can be incorporated.[10][11][12]

Principle

Proteins in the biological sample (e.g., plasma) are precipitated with a cold organic solvent. The supernatant, containing CHPA, is then directly injected or first derivatized to improve chromatographic retention and ionization efficiency. Quantification is performed using a tandem mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Analytes: this compound reference standard, appropriate internal standard (IS), ideally a stable isotope-labeled version (e.g., d5-CHPA) or a close structural analog.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.

  • Mobile Phases: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Acetonitrile.

  • Reagents for Derivatization (Optional): 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.[13]

  • Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

Step-by-Step Protocol: Protein Precipitation
  • Prepare Samples: Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Spiking: Aliquot 50 µL of blank plasma into each tube. Add the appropriate volume of CHPA and IS working solutions. For unknown samples, add 50 µL of the study sample.

  • Precipitation: Add 200 µL of cold acetonitrile containing the internal standard to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters and must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better peak resolution and faster run times.
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, <2 µm)Standard for retaining small organic molecules.
Column Temp. 40°CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode or acts as a buffer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Flow Rate 0.4 - 0.5 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrateOptimized to separate CHPA from matrix components.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM quantification.
Ionization Electrospray Ionization (ESI), Negative ModeCarboxylic acids ionize well in negative mode to form [M-H]⁻.
MRM Transitions CHPA: Q1: 155.1 -> Q3: 111.1 (Loss of CO₂) IS: To be determined based on structurePrecursor ion is [M-H]⁻. Product ion is typically from a characteristic fragmentation. These must be optimized by infusing the pure compound.

Protocol 2: Robust Quantification by GC-MS

GC-MS is a powerful and reliable technique for volatile compounds. For non-volatile carboxylic acids like CHPA, a chemical derivatization step is mandatory to increase volatility and thermal stability.[14]

Principle

CHPA is first extracted from the biological matrix using liquid-liquid extraction (LLE). The extracted analyte is then chemically modified (derivatized) to create a volatile ester, most commonly a silyl ester. This derivative is then analyzed by GC-MS, which separates compounds based on their boiling points and provides mass-based detection.

Materials and Reagents
  • Analytes: CHPA reference standard and a suitable internal standard.

  • Solvents: Ethyl acetate, Hexane, Methanol (all GC-grade).

  • Reagents: Hydrochloric acid (HCl), Anhydrous Sodium Sulfate.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

Step-by-Step Protocol: LLE and Derivatization
  • Prepare Samples: To 100 µL of plasma/serum in a glass tube, add the internal standard.

  • Acidification: Add 50 µL of 2M HCl to protonate the CHPA, making it less water-soluble.

  • Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge for 5 minutes to separate the layers.

  • Isolation: Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly.

  • Reaction: Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable gas chromatograph.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1 mL/min (constant flow)Inert carrier gas.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial: 80°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 minTemperature program optimized to separate the CHPA-TMS ester from other components.
MS System Single Quadrupole or Triple Quadrupole MS
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Improves sensitivity by monitoring only specific ions for the analyte and IS.
Monitored Ions To be determined from the mass spectrum of the CHPA-TMS derivative. A prominent, characteristic ion should be chosen for quantification.The mass spectrum of the derivatized standard must be acquired to identify the molecular ion and key fragment ions.[15][16]

Method Selection: LC-MS/MS vs. GC-MS

Choosing the appropriate platform depends on laboratory resources, required sensitivity, and desired sample throughput.

Method Selection start Start: Need to Quantify CHPA q1 High Throughput Needed? start->q1 q2 Ultra-High Sensitivity (pg/mL) Required? q1->q2 Yes q3 Derivatization to be Avoided? q1->q3 No q2->q3 No lcms LC-MS/MS is Preferred Method q2->lcms Yes q3->lcms Yes gcms GC-MS is a Viable Method q3->gcms No

Caption: Decision tree for selecting an analytical method.

Bioanalytical Method Validation: Ensuring Data Integrity

A rigorous validation is required to demonstrate that the analytical method is reliable and reproducible for its intended use. Validation procedures should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20][21][22]

The key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria (Chromatographic Assays)
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.
Calibration Curve (Linearity) To demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Measured at LLOQ, Low, Medium, and High QC levels. Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Consistent, precise, and reproducible at Low, Medium, and High QC levels.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. This framework is based on the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[17][21][22]

References

Application Note & Protocol: A Comprehensive Framework for Elucidating the Biological Effects of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclohexylpropanoic acid (also known as cyclohexanepropionic acid) is a carboxylic acid featuring a cyclohexyl group.[1] While its primary applications have been in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals, its structural similarity to endogenous fatty acids suggests a potential role in modulating biological pathways related to metabolism.[2][3] Notably, it has been used in the synthesis of compounds targeting metabolic disorders and has been investigated for its ability to facilitate the oral delivery of other drugs.[2][3]

This guide provides a comprehensive experimental framework for researchers to systematically investigate the biological and pharmacological effects of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it provides the scientific rationale behind protocol choices, integrates self-validating checkpoints, and is grounded in authoritative methodologies to ensure robust and reproducible findings. The protocols detailed herein cover initial in vitro cellular characterization to subsequent in vivo validation in relevant disease models.

Pre-Experimental Considerations: Safety and Compound Preparation

Safety and Handling

Before beginning any experimental work, it is critical to understand the safety profile of this compound. According to safety data sheets (SDS), this compound is classified as hazardous.[4][5]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][5][6]

  • Handling Precautions:

    • Always work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.[4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

    • Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[5]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[5][7]

Preparation of Stock Solutions for Biological Assays

The preparation of a stable and bioavailable fatty acid solution is critical for consistent experimental results.[9] Due to their amphipathic nature, fatty acids can be challenging to dissolve in aqueous culture media.

Protocol: Fatty Acid Stock Solution Preparation

  • Initial Dissolution: Prepare a high-concentration primary stock solution (e.g., 100 mM) of this compound in a sterile, organic solvent such as ethanol or DMSO.

  • Complexation (Optional but Recommended): To enhance solubility and mimic physiological transport, the fatty acid can be complexed to bovine serum albumin (BSA).

    • Prepare a sterile 10% (w/v) fatty acid-free BSA solution in phosphate-buffered saline (PBS) or serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the primary stock solution of this compound to the BSA solution while stirring gently to achieve the desired final stock concentration (e.g., 10 mM).

    • Incubate at 37°C for 30-60 minutes to allow for complete complexation.

  • Sterilization & Storage: Filter-sterilize the final stock solution through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Part I: In Vitro Cellular and Mechanistic Profiling

The initial phase of investigation focuses on characterizing the compound's effects at the cellular level. This allows for the determination of effective concentration ranges and provides initial insights into the underlying mechanisms of action.

In_Vitro_Workflow Compound This compound Stock Solution Cell_Culture Select Relevant Cell Line (e.g., HepG2, 3T3-L1) MTT Protocol 2.1: Cell Viability Assay (MTT) Cell_Culture->MTT Dose_Selection Determine Non-Toxic Concentration Range MTT->Dose_Selection Metabolism Protocol 2.2: Lipid Metabolism Assays (Lipolysis/Lipogenesis) Dose_Selection->Metabolism Gene_Expression Protocol 2.3: Gene Expression (qRT-PCR) Dose_Selection->Gene_Expression Protein_Expression Protocol 2.4: Protein Analysis (Western Blot) Dose_Selection->Protein_Expression GPCR Protocol 2.5: GPCR Signaling Screen Dose_Selection->GPCR Data_Analysis Comprehensive Data Interpretation Metabolism->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis GPCR->Data_Analysis

Diagram 1. Workflow for in vitro characterization of this compound.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The first step in pharmacological profiling is to establish the concentration-dependent effect of the compound on cell viability. The MTT assay measures the metabolic activity of cells, which serves as an indicator of their health and proliferation.[10] This allows for the selection of non-cytotoxic concentrations for subsequent mechanistic experiments.

Methodology

  • Cell Seeding: Seed cells (e.g., HepG2 liver cells, 3T3-L1 pre-adipocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., medium with the same concentration of BSA/ethanol as the highest compound dose).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[11] Gently mix by pipetting or shake on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control1.25 ± 0.08100%
11.22 ± 0.0797.6%
101.18 ± 0.0994.4%
501.10 ± 0.0688.0%
1000.95 ± 0.0576.0%
2500.62 ± 0.0449.6%
5000.21 ± 0.0316.8%
Protocol: Analysis of Lipid Metabolism

Causality: Given its structure, this compound may interfere with or participate in fatty acid metabolism. Key processes to investigate are lipogenesis (energy storage as triglycerides) and lipolysis (release of stored energy).[13] Commercially available bioluminescent assays provide sensitive and simple methods to quantify these processes.[13]

Methodology (Conceptual)

  • Lipogenesis Assay: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes. Treat the cells with this compound for 24-48 hours. Lyse the cells and measure intracellular triglyceride levels using a triglyceride quantification kit. An increase in triglycerides would suggest a pro-lipogenic effect.

  • Lipolysis Assay: In mature adipocytes, induce lipolysis using a known agonist like isoproterenol. Co-treat with this compound. Measure the amount of glycerol released into the culture medium using a glycerol quantification kit. A decrease in glycerol release would indicate an anti-lipolytic effect.

Protocol: Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)

Causality: To understand the molecular pathways modulated by the compound, it is essential to analyze changes in gene expression. qRT-PCR is a highly sensitive method for quantifying mRNA transcripts of genes involved in metabolic regulation, inflammation, and cellular stress.[14]

Methodology

  • Cell Treatment & RNA Isolation: Treat cells with non-toxic concentrations of this compound for a relevant time period (e.g., 6-24 hours). Isolate total RNA using a standard protocol, such as TRIzol reagent or a column-based kit.[15]

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis): Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]

  • Real-Time PCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green).[17] The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.[14]

Table of Potential Target Genes

PathwayGene SymbolFunction
Lipogenesis SREBF1Master regulator of fatty acid synthesis
FASNFatty Acid Synthase
ACC1Acetyl-CoA Carboxylase 1
Fatty Acid Oxidation CPT1ACarnitine Palmitoyltransferase 1A
PPARAPeroxisome Proliferator-Activated Receptor Alpha
Inflammation TNFATumor Necrosis Factor Alpha
IL6Interleukin 6
GPCR Signaling GPR40 (FFAR1)Free Fatty Acid Receptor 1
GPR120 (FFAR4)Free Fatty Acid Receptor 4
Protocol: Protein Expression Analysis by Western Blot

Causality: Western blotting is a fundamental technique used to validate whether changes in gene expression translate to corresponding changes at the protein level.[18][19] It allows for the semi-quantitative detection of specific proteins in a cell lysate.[20][21]

Methodology

  • Cell Lysis and Protein Quantification: Treat cells as described for qRT-PCR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18] Centrifuge to pellet cell debris and collect the supernatant.[18] Determine the total protein concentration using a BCA or Bradford protein assay.[18]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C.[19] Wash the membrane three times with TBST.[19] Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[18]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to account for loading differences.[18]

Investigation of G Protein-Coupled Receptor (GPCR) Activation

Causality: Many fatty acids and their derivatives act as ligands for GPCRs, which are major drug targets involved in numerous physiological processes.[23] Investigating whether this compound activates GPCRs is a key step in defining its mechanism of action.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation Arrestin β-Arrestin GPCR->Arrestin 5. Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Ligand This compound Ligand->GPCR 1. Binding Downstream Downstream Cellular Response (e.g., Gene Expression) Second_Messenger->Downstream Internalization Receptor Internalization Arrestin->Internalization

Diagram 2. Generalized GPCR signaling cascade for screening assays.

Screening Approaches

  • Second Messenger Assays: Use cell lines expressing specific fatty acid-sensing GPCRs (e.g., GPR40, GPR120). Treat the cells with this compound and measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺) using FRET- or BRET-based sensors or ELISA kits.[24]

  • β-Arrestin Recruitment Assays: These assays detect the translocation of β-arrestin to the activated GPCR, a key step in signal termination and internalization.[24] This can be measured using techniques like BRET or enzyme fragment complementation assays.[24]

Part II: In Vivo Evaluation in a Metabolic Disease Model

Causality: In vitro findings must be validated in a complex physiological system. In vivo studies are essential to understand the compound's systemic effects on metabolism, efficacy in a disease context, and overall safety profile.[25][26]

In_Vivo_Workflow Model_Selection Protocol 3.1: Select Animal Model (e.g., DIO Mice) Acclimatization Acclimatization & Baseline Measurements Model_Selection->Acclimatization Treatment Protocol 3.2: Compound Administration (e.g., Oral Gavage) Acclimatization->Treatment Monitoring Protocol 3.3: In-Life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic_Tests Termination Protocol 3.4: Terminal Sample Collection (Blood, Tissues) Metabolic_Tests->Termination Analysis Protocol 3.5 & 3.6: Biochemical, Histological, & Molecular Analysis Termination->Analysis

Diagram 3. General workflow for in vivo evaluation.
Protocol: Animal Model Selection and Rationale

Causality: The choice of animal model is critical and depends on the research question. To study effects on obesity and related dyslipidemia, a diet-induced obesity (DIO) model is highly relevant as it mimics key features of the human metabolic syndrome.[27]

  • Model: C57BL/6J mice fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[28]

  • Alternative Models: For specific dyslipidemia studies, genetic models like Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice can be used.[28][29] For diabetes-focused research, db/db mice are a suitable model.[27]

Protocol: Compound Formulation and Administration
  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80).

  • Administration: Administer the compound once daily via oral gavage at predetermined doses based on in vitro potency and preliminary toxicity studies. Include a vehicle control group.

Protocol: In-Life Monitoring and Metabolic Phenotyping

Causality: Regular monitoring provides crucial data on the compound's overall effect on energy balance and glucose homeostasis.[25]

  • Body Weight and Food Intake: Measure daily or several times per week.

  • Oral Glucose Tolerance Test (OGTT): Perform after 4-6 weeks of treatment. After an overnight fast, administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes. Improved glucose clearance suggests enhanced insulin sensitivity or secretion.

  • Insulin Tolerance Test (ITT): Perform at least 3 days after the OGTT. After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes. A faster rate of glucose decline indicates improved insulin sensitivity.

Data Presentation

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Cumulative Food Intake (g)OGTT AUC (mg/dLmin)
Vehicle42.5 ± 1.848.2 ± 2.195.6 ± 4.535,000 ± 2,100
Compound (10 mg/kg)42.8 ± 1.545.1 ± 1.988.1 ± 3.928,500 ± 1,800
Compound (30 mg/kg)42.6 ± 1.943.3 ± 1.7**82.5 ± 4.124,000 ± 1,500**

AUC = Area Under the Curve. Data are Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Protocol: Terminal Procedures and Sample Collection

At the end of the study, fast the animals and collect terminal blood samples via cardiac puncture under anesthesia. Perfuse tissues with saline and collect key metabolic organs (liver, epididymal white adipose tissue, muscle, pancreas). Weigh the tissues and process them for downstream analysis (snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology).

Protocol: Biochemical Analysis of Plasma

Analyze plasma samples for key metabolic markers using commercially available assay kits:

  • Glucose

  • Insulin

  • Triglycerides (TG)

  • Total Cholesterol (TC)

  • Non-Esterified Fatty Acids (NEFA)

Protocol: Histological and Molecular Analysis of Tissues
  • Histology: Embed formalin-fixed liver tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis (fat accumulation).

  • Molecular Analysis: Use snap-frozen liver and adipose tissue to perform qRT-PCR and Western blot analysis for the target genes and proteins identified in the in vitro studies to confirm the mechanism of action in vivo.

References

Application of 3-Cyclohexylpropanoic Acid in Solid-Phase Peptide Synthesis: A Novel Approach to Capping

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Deletion Sequences in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on a solid support.[1][2] A critical step in ensuring the fidelity of the synthesized peptide is the "capping" of unreacted amino groups on the growing peptide chain.[3][4] Incomplete coupling reactions can leave free N-termini, which can then react in subsequent coupling cycles, leading to the formation of "deletion sequences"—impurities that are often difficult to separate from the desired product.[3]

The most common method for capping involves the use of acetic anhydride, which acetylates the unreacted amino groups, rendering them inert to further elongation.[4][5][6] While effective, acetylation introduces a small, polar acetyl group. For certain applications, particularly in the synthesis of peptides with specific conformational requirements or where subsequent modifications are planned, the presence of an acetyl group may be undesirable. Furthermore, in syntheses involving sterically hindered amino acids, a less bulky capping agent might react preferentially, while a more sterically demanding capping agent could offer unique selectivity.[7]

This application note explores the novel use of 3-Cyclohexylpropanoic acid as a sterically hindered, non-acetylating capping agent in Fmoc-based SPPS. We will delve into the rationale for using a bulky capping agent, propose a detailed protocol for its application, and discuss its potential advantages in modern peptide synthesis.

The Rationale for a Bulky Capping Agent

The use of a sterically hindered carboxylic acid like this compound for capping is predicated on several potential advantages:

  • Minimizing Side Reactions: In sequences containing sensitive residues, the reactivity of acetic anhydride can sometimes lead to unwanted side reactions. A less reactive, bulky carboxylic acid, requiring activation, can offer a more controlled capping process.

  • Altering Physicochemical Properties: The introduction of a bulky, hydrophobic cyclohexyl group instead of a small acetyl group can modify the local environment of the capped, truncated peptides. This may alter their solubility and chromatographic behavior, potentially simplifying the purification of the target peptide.

  • Probing Steric Accessibility: In studies of peptide-resin interactions or in the synthesis of highly congested peptides, a bulky capping agent could serve as a probe for the steric accessibility of the N-terminus.

Proposed Mechanism of Action

Unlike acetic anhydride, this compound is a carboxylic acid and requires activation to react efficiently with the free amino groups on the resin. This can be achieved in situ using standard peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA).[8]

The proposed mechanism involves two key steps:

  • Activation of this compound: The coupling reagent activates the carboxylic acid, forming a highly reactive ester.

  • Nucleophilic Attack: The free primary or secondary amine of the unreacted peptide chain on the solid support attacks the activated ester, forming a stable amide bond and effectively capping the chain.

This process is illustrated in the workflow diagram below.

capping_mechanism resin Resin-Bound Peptide with Free N-Terminus (H₂N-) capped_peptide Capped Peptide Chain (Terminated) resin->capped_peptide Nucleophilic Attack reagents This compound + HBTU/DIPEA activated_acid Activated Ester (Reactive Intermediate) reagents->activated_acid Activation activated_acid->capped_peptide wash Wash capped_peptide->wash continue_synthesis Continue SPPS Cycle (Deprotection of Correct Sequence) wash->continue_synthesis spss_capping_workflow start Post-Coupling Resin kaiser_test Kaiser Test start->kaiser_test wash_dmf Wash with DMF (3x) kaiser_test->wash_dmf Positive next_cycle Proceed to Next Fmoc Deprotection kaiser_test->next_cycle Negative add_capping_sol Add Capping Solution (2 mL) wash_dmf->add_capping_sol add_dipea Add DIPEA (e.g., 348 µL) add_capping_sol->add_dipea react React for 30 min at Room Temperature add_dipea->react wash_dmf2 Wash with DMF (3x) react->wash_dmf2 kaiser_test2 Kaiser Test (Confirm) wash_dmf2->kaiser_test2 kaiser_test2->next_cycle Negative repeat_capping Repeat Capping kaiser_test2->repeat_capping Positive

References

Application Notes and Protocols: Polymerization Reactions Involving 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 3-Cyclohexylpropanoic Acid in Polymer Chemistry

This compound, a carboxylic acid featuring a cyclohexyl group, is a versatile building block with significant potential in polymer chemistry and pharmaceutical development.[1] The incorporation of the bulky and hydrophobic cyclohexyl moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and controlled hydrophobicity.[2] These characteristics are highly sought after in the development of advanced materials for drug delivery systems, specialty coatings, and high-performance plastics.[1][3][4]

However, as a monofunctional carboxylic acid, this compound acts as a chain terminator in typical condensation polymerizations.[3] To harness its potential as a monomer, it must first be chemically modified into a difunctional species suitable for polymerization. This guide provides detailed protocols for the synthesis of polymerizable monomers derived from this compound and their subsequent polymerization into novel polyesters and polyamides. The methodologies are designed to be robust and adaptable for research and development applications.

Part 1: Synthesis of Polymerizable Monomers from this compound

The key to unlocking the polymerization potential of this compound lies in its conversion to difunctional monomers. This section outlines three distinct synthetic pathways to produce a lactone for ring-opening polymerization, a dicarboxylic acid, and a diol for condensation polymerization.

Synthesis of a Cyclohexyl-Fused Lactone for Ring-Opening Polymerization (ROP)

Ring-opening polymerization of lactones is a powerful technique for producing well-defined aliphatic polyesters with controlled molecular weights and narrow polydispersities.[5] The synthesis of a lactone from this compound can be envisioned through an intramolecular cyclization of a corresponding hydroxy acid.

Conceptual Synthetic Pathway:

A plausible route involves the hydroxylation of the cyclohexyl ring followed by lactonization. This multi-step synthesis is illustrated below.

G cluster_0 Lactone Synthesis from this compound 3-CPA This compound Hydroxy_acid 4-Hydroxy-3-cyclohexylpropanoic acid 3-CPA->Hydroxy_acid Hydroxylation of cyclohexyl ring Lactone Cyclohexyl-fused Lactone Hydroxy_acid->Lactone Intramolecular Esterification (Lactonization)

Caption: Synthetic pathway for a cyclohexyl-fused lactone.

Protocol for Lactone Synthesis (Hypothetical):

Step 1: Hydroxylation of the Cyclohexyl Ring

This step aims to introduce a hydroxyl group onto the cyclohexyl ring, which is necessary for the subsequent lactonization. This can be a challenging transformation and may require specialized catalysts.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add a suitable oxidizing agent, for example, a peroxide in the presence of a metal catalyst, portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the hydroxy acid derivative.

Step 2: Intramolecular Esterification (Lactonization)

The purified hydroxy acid is then cyclized to form the lactone.

  • Reaction Setup: Dissolve the hydroxy acid (1 eq.) in a high-boiling, non-polar solvent like toluene in a flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting lactone by vacuum distillation or column chromatography.

Synthesis of a Cyclohexyl-Containing Dicarboxylic Acid for Condensation Polymerization

The creation of a dicarboxylic acid monomer opens the door to the synthesis of both polyesters (with diols) and polyamides (with diamines).[6] A conceptual pathway involves the functionalization of the cyclohexyl ring to introduce a second carboxylic acid group.

Conceptual Synthetic Pathway:

G cluster_1 Dicarboxylic Acid Synthesis 3-CPA This compound Functionalized_intermediate Functionalized Cyclohexyl Intermediate 3-CPA->Functionalized_intermediate Ring Functionalization (e.g., Friedel-Crafts acylation) Dicarboxylic_acid Cyclohexyl-dicarboxylic acid derivative Functionalized_intermediate->Dicarboxylic_acid Oxidation

Caption: Synthesis of a cyclohexyl-dicarboxylic acid derivative.

Protocol for Dicarboxylic Acid Synthesis (Hypothetical):

Step 1: Friedel-Crafts Acylation of a Protected Cyclohexane Ring

To introduce a second functional group that can be converted to a carboxylic acid, a Friedel-Crafts acylation can be performed on an aromatic precursor to the cyclohexyl ring, which is then hydrogenated. Alternatively, direct C-H activation of the cyclohexane ring can be explored. A more straightforward hypothetical approach starts from a precursor that already contains a functional handle. For this protocol, we will assume a hypothetical functionalization of the existing cyclohexyl ring.

  • Protection of Carboxylic Acid: Protect the carboxylic acid group of this compound as a methyl or ethyl ester to prevent side reactions.

  • Reaction Setup: In a reaction vessel, add the protected this compound and a suitable catalyst (e.g., a Lewis acid).

  • Acylation: Add an acylating agent (e.g., acetyl chloride) dropwise at a controlled temperature.

  • Workup: After the reaction is complete, quench with water and extract the product.

Step 2: Oxidation to Dicarboxylic Acid

The introduced acyl group can be oxidized to a carboxylic acid.

  • Oxidation Reaction: Subject the acylated intermediate to strong oxidizing conditions (e.g., potassium permanganate or nitric acid).

  • Deprotection and Purification: Deprotect the ester group by hydrolysis and purify the resulting dicarboxylic acid by recrystallization.

Synthesis of a Cyclohexyl-Containing Diol for Condensation Polymerization

Diols are key monomers for the synthesis of polyesters and polyurethanes.[7] A diol can be synthesized from this compound by reducing the existing carboxylic acid and introducing a second hydroxyl group.

Conceptual Synthetic Pathway:

G cluster_2 Diol Synthesis 3-CPA This compound Hydroxy_ester Hydroxy-cyclohexylpropanoate 3-CPA->Hydroxy_ester Ring Hydroxylation & Esterification Diol Cyclohexyl-containing Diol Hydroxy_ester->Diol Reduction of Ester

Caption: Synthesis of a cyclohexyl-containing diol.

Protocol for Diol Synthesis (Hypothetical):

Step 1: Hydroxylation and Esterification

  • Hydroxylation: Introduce a hydroxyl group on the cyclohexyl ring as described in the lactone synthesis (Part 1.1, Step 1).

  • Esterification: Protect the carboxylic acid as an ester to prevent interference in the subsequent reduction step.

Step 2: Reduction to the Diol

  • Reaction Setup: Dissolve the hydroxy ester in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Reduction: Add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the diol from the filtrate. Purify by column chromatography.

Part 2: Polymerization Protocols

With the difunctional monomers in hand, we can now proceed to the polymerization reactions.

Ring-Opening Polymerization (ROP) of the Cyclohexyl-Fused Lactone

This method will yield a polyester with the cyclohexyl group as part of the polymer backbone.

G cluster_3 Ring-Opening Polymerization Lactone Cyclohexyl-fused Lactone Polymer Polyester Lactone->Polymer Initiator Initiator (e.g., Sn(Oct)₂, DBU) Initiator->Polymer Catalyzes

Caption: Ring-opening polymerization of a cyclohexyl-fused lactone.

Protocol for ROP:

  • Monomer and Initiator Preparation: The lactone monomer must be rigorously purified and dried. The initiator, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂) or an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), should be handled under an inert atmosphere.[8][9][10]

  • Polymerization: In a glovebox, add the purified lactone to a flame-dried Schlenk flask. Add the initiator (and co-initiator like an alcohol if needed) at the desired monomer-to-initiator ratio.

  • Reaction Conditions: The reaction can be carried out in bulk (melt) or in a dry, high-boiling solvent like toluene. Heat the mixture to the desired temperature (e.g., 110-140 °C) and stir for the specified time (a few hours to a day).

  • Termination and Purification: Cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent like dichloromethane. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

ParameterTypical Range
Monomer:Initiator Ratio 50:1 to 500:1
Temperature (°C) 110 - 180
Reaction Time (h) 2 - 24
Catalyst Sn(Oct)₂, DBU

Table 1: Typical ROP Reaction Conditions

Condensation Polymerization of the Cyclohexyl-Containing Dicarboxylic Acid

This monomer can be used to synthesize both polyesters and polyamides.

2.2.1 Polyesterification Protocol:

  • Reactants: Charge the cyclohexyl-dicarboxylic acid (1 eq.) and a suitable diol (e.g., 1,4-butanediol, 1 eq.) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head.

  • Catalyst: Add a polyesterification catalyst such as antimony(III) oxide or titanium(IV) butoxide (0.01-0.1 mol%).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature where the reactants melt and water begins to distill off (typically 180-220 °C). Continue until the majority of the water has been removed.

  • Second Stage (Polycondensation): Gradually reduce the pressure (to <1 mmHg) and increase the temperature (to 220-260 °C) to facilitate the removal of the diol and increase the molecular weight.

  • Completion: Continue the reaction until the desired melt viscosity is reached.

  • Isolation: Cool the reactor and extrude the polymer.

2.2.2 Polyamidation Protocol:

  • Monomer Preparation: The dicarboxylic acid can be converted to its more reactive diacid chloride by treatment with thionyl chloride or oxalyl chloride.

  • Polymerization (Interfacial or Solution):

    • Interfacial Polymerization: Dissolve the diacid chloride in an organic solvent (e.g., dichloromethane) and a diamine (e.g., 1,6-hexanediamine) in an aqueous alkaline solution. Carefully layer the two solutions and pull the formed polymer film from the interface.

    • Solution Polymerization: In a flask, dissolve the diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Cool the solution and slowly add the diacid chloride. Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Purification: Precipitate the polyamide by pouring the reaction mixture into a non-solvent like water or methanol. Wash the polymer thoroughly and dry under vacuum.[11][12]

ParameterPolyesterificationPolyamidation (Solution)
Temperature (°C) 180 - 2600 - 50
Pressure Atmospheric then VacuumAtmospheric
Catalyst Metal oxides/alkoxidesNone (for diacid chloride)
Solvent Bulk (melt)NMP, DMAc

Table 2: Typical Condensation Polymerization Conditions

Condensation Polymerization of the Cyclohexyl-Containing Diol

This diol can be reacted with a dicarboxylic acid (or its derivative) to form a polyester.

Protocol for Polyesterification:

The protocol is analogous to the one described in section 2.2.1, with the synthesized diol being used in place of a commercial diol.

Part 3: Polymer Characterization and Expected Properties

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

The presence of the cyclohexyl ring is expected to:

  • Increase the Glass Transition Temperature (Tg): The rigid and bulky nature of the cyclohexyl group restricts chain mobility, leading to a higher Tg compared to analogous linear aliphatic polymers.[2]

  • Enhance Thermal Stability: The stable cycloaliphatic structure can contribute to a higher decomposition temperature.

  • Increase Hydrophobicity: The nonpolar cyclohexyl group will make the polymer more hydrophobic, which can be advantageous for controlling drug release or for creating water-resistant materials.[13]

Conclusion

While this compound is not directly polymerizable, its conversion into difunctional monomers opens up a rich field of polymer synthesis. The protocols and conceptual pathways outlined in this guide provide a framework for researchers to develop novel polyesters and polyamides with tailored properties. The incorporation of the cyclohexyl moiety is a promising strategy for creating high-performance polymers for a variety of applications, from advanced drug delivery systems to durable engineering plastics.

References

Application Note: A Guide to the Derivatization of 3-Cyclohexylpropanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-cyclohexylpropanoic acid prior to analysis by gas chromatography (GC). Direct GC analysis of this and other polar carboxylic acids is often hindered by poor peak shape, low sensitivity, and potential analyte adsorption within the GC system. This note elucidates the rationale behind derivatization, compares common strategies—silylation and esterification—and provides field-proven, step-by-step protocols for both methods. The primary recommended protocol focuses on trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely applicable technique. An alternative esterification protocol is also detailed for contexts where derivative stability is paramount. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable and reproducible quantitative methods for carboxylic acids.

The Imperative for Derivatization: Overcoming Analytical Hurdles

This compound, a C9 carboxylic acid, possesses physicochemical properties that present significant challenges for direct gas chromatographic analysis. Its carboxyl functional group introduces high polarity and the capacity for hydrogen bonding.[1] These characteristics lead to several analytical issues:

  • Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point (approx. 276°C) of the acid, making it difficult to volatilize at typical GC operating temperatures.[2][3]

  • Poor Peak Shape: The polar nature of the carboxyl group can lead to interactions with active sites (e.g., residual silanols) on the GC column and liner, resulting in broad, tailing peaks. This peak asymmetry compromises resolution and degrades detection limits.[1]

  • Thermal Instability: At the high temperatures required for volatilization, some carboxylic acids may undergo decarboxylation or other forms of thermal degradation in the GC inlet.

Chemical derivatization is the process of chemically modifying an analyte to enhance its suitability for a specific analytical method. For the GC analysis of this compound, the primary goal is to replace the active hydrogen of the carboxyl group with a non-polar, thermally stable moiety.[4] This modification effectively masks the polar functional group, thereby increasing volatility, improving thermal stability, and minimizing undesirable interactions within the GC system.[5][6]

A Comparison of Derivatization Strategies

Two primary strategies are employed for the derivatization of carboxylic acids: silylation and alkylation (most commonly, esterification). The choice between them depends on the sample matrix, required derivative stability, and available instrumentation.

FeatureSilylation (e.g., using BSTFA, MSTFA)Esterification (e.g., using BF₃-Methanol)
Reaction Replaces active hydrogen with a trimethylsilyl (-TMS) group.Converts the carboxylic acid to an ester (e.g., methyl ester).
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7]Boron trifluoride-methanol (BF₃-Methanol), Acetyl chloride/Methanol.[8][9]
Conditions Generally mild (e.g., 60-70°C for 15-60 min).[8][10]Mild to moderate heating (e.g., 60-90°C).[8][9]
Byproducts Volatile and often chromatographically unobtrusive.[11]Water and salts, which typically require a workup/extraction step.[8][12]
Derivative Stability TMS-esters are susceptible to hydrolysis and require anhydrous conditions.[4]Esters are generally very stable and resistant to moisture.
Versatility Highly versatile; can derivatize other functional groups (hydroxyls, amines) simultaneously.[1][6]Primarily targets carboxylic acids.
Recommendation Recommended for general-purpose analysis due to simple, single-step reaction and volatile byproducts.Preferred when samples cannot be kept strictly anhydrous or when derivatives need to be stored.

Protocol 1: Trimethylsilylation with BSTFA + 1% TMCS (Recommended)

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation is a robust and efficient method that significantly enhances GC performance. We recommend BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst to ensure a rapid and complete reaction.[11]

Principle of the Reaction

BSTFA is a powerful silyl donor that reacts with the acidic proton of the carboxyl group to form a non-polar TMS-ester. The byproducts of the reaction, N-methyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[11] The TMCS catalyst enhances the reactivity of the silylating agent, which is particularly useful for any sterically hindered compounds.[6]

Materials and Reagents
  • This compound (analyte standard or dried sample extract)

  • BSTFA + 1% TMCS (silylation reagent)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent, optional but recommended)

  • Nitrogen gas supply for drying

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or laboratory oven set to 60°C

  • Vortex mixer

Experimental Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Place Analyte in Vial (1-5 mg of standard or dried sample extract) Dry 2. Ensure Anhydrous State (Evaporate solvent under N2) Sample->Dry AddSolvent 3. Add Solvent (Optional) (e.g., 50 µL Pyridine) Dry->AddSolvent AddReagent 4. Add BSTFA + 1% TMCS (e.g., 200 µL) AddSolvent->AddReagent Vortex 5. Cap and Vortex (Mix thoroughly) AddReagent->Vortex Heat 6. Heat at 60°C (15-30 minutes) Vortex->Heat Cool 7. Cool to Room Temp. Heat->Cool Inject 8. Inject into GC-MS Cool->Inject

Caption: Silylation workflow for this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation: Place 1-5 mg of this compound or a dried sample extract into a 2 mL GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of water or other protic solvents will consume the silylating reagent and prevent the reaction from going to completion.[13]

  • Solvent Addition (Optional): Add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile. Vortex briefly to dissolve the sample. Causality: While BSTFA can act as its own solvent, using a co-solvent can improve solubility for certain sample matrices and facilitate the reaction.[10]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. This ensures a significant molar excess of the reagent to drive the reaction equilibrium towards the product.[10][11]

  • Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 60°C for 15 minutes .[8][10] Causality: Heating provides the activation energy needed to ensure a rapid and complete derivatization, especially for a moderately sized carboxylic acid.

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. It is advisable to analyze silylated samples promptly as the derivatives can degrade in the presence of atmospheric moisture.[4]

Silylation Reaction Mechanism

SilylationReaction cluster_reactants Reactants cluster_products Products r1 This compound Reaction Heat (60°C) TMCS (Catalyst) plus1 + r2 BSTFA p1 TMS-Derivative (Volatile) plus2 + p2 Volatile Byproducts Reaction->p1 Forms Reaction->p2 Forms

Caption: Chemical conversion during silylation.

Typical GC-MS Parameters
ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform for this analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for the non-polar TMS-derivative.
Injection Port Temp. 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Splitless may be used for trace analysis.
Injection Volume 1 µLStandard volume for this type of analysis.
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)An initial temperature below the solvent boiling point, followed by a ramp that effectively separates the derivative from byproducts and matrix components.
MS System Agilent 5977B or equivalentProvides sensitive detection and mass fragmentation data for confirmation.
MS Source Temp. 230 °CStandard temperature to promote ionization.
MS Quad Temp. 150 °CStandard temperature for mass filtering.
Scan Range 40-450 amuCaptures the molecular ion and key fragments of the derivatized analyte.

Protocol 2: Esterification with BF₃-Methanol (Alternative Method)

Esterification is an excellent alternative when derivative stability is a concern. This protocol converts this compound into its more volatile methyl ester (3-cyclohexylpropanoate).

Principle of the Reaction

Boron trifluoride (BF₃) acts as a strong Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol, forming a methyl ester and water in a process known as Fischer-Speier esterification.[8][12] A subsequent liquid-liquid extraction is required to isolate the non-polar ester from the polar reaction medium.[8][9]

Materials and Reagents
  • This compound

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Test tubes with screw caps

  • Pipettes

  • Heating block or water bath at 60°C

Step-by-Step Experimental Protocol
  • Sample Preparation: Place approximately 10 mg of the acid or dried sample extract into a screw-cap test tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the test tube.

  • Reaction: Cap the tube tightly and heat at 60°C for 30-60 minutes .[8][9]

  • Extraction: Cool the mixture to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. Allow the layers to separate.

  • Isolation and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate. Causality: The sodium sulfate removes residual water from the organic phase, protecting the GC column.[8][9]

  • Analysis: The sample is ready for injection. The methyl ester derivative is very stable and can be stored if necessary.

Data Interpretation and Troubleshooting

Expected Results

A successful derivatization will yield a chromatogram with a sharp, symmetrical peak for the derivatized this compound.

  • TMS-Derivative: The mass spectrum under electron ionization (EI) will show characteristic fragments. A prominent ion will likely be observed at m/z [M-15], corresponding to the loss of a methyl group from the TMS moiety.

  • Methyl Ester Derivative: The mass spectrum of the methyl ester has been previously reported.[14][15] The molecular ion (M+) should be visible, along with characteristic fragmentation patterns of an ester.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing / Broad Peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Ensure the sample is completely dry before adding reagent. Increase reaction time or temperature slightly. Ensure a sufficient excess of derivatizing reagent.[11] 2. Use a deactivated liner and perform routine column maintenance.
No Derivative Peak / Very Small Peak 1. Presence of water/moisture in the sample. 2. Derivatizing reagent has degraded due to improper storage.1. Rigorously dry the sample under nitrogen before the reaction. 2. Use a fresh vial of derivatizing reagent. Store reagents in a desiccator to protect from humidity.[4]
Multiple Peaks for the Analyte 1. Incomplete reaction showing both native acid and derivative. 2. Side reactions due to overly harsh conditions.1. Optimize reaction time and temperature as described above. 2. Avoid excessively high temperatures or prolonged reaction times.
Extraneous Peaks in Chromatogram 1. Impurities in the solvent or reagent. 2. Byproducts from the derivatization reagent itself.1. Always run a reagent blank (all components except the analyte) to identify background peaks.[11] 2. This is expected; the TMS derivative of this compound should be well-resolved from reagent byproducts.

References

Application Notes & Protocols: High-Throughput Screening Assays for Modulators of GPR84 Using 3-Cyclohexylpropanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize modulators of G protein-coupled receptor 84 (GPR84). GPR84 is a proinflammatory receptor activated by medium-chain fatty acids, representing a promising therapeutic target for inflammatory diseases.[1][2][3][4] We focus on the utility of 3-Cyclohexylpropanoic acid as a foundational chemical scaffold for library generation and as a tool compound in assay development. Detailed protocols for both a cell-based functional assay (cAMP inhibition) and a biochemical binding assay (Fluorescence Polarization) are presented, offering a multi-faceted approach to screening.

Introduction: The Rationale for Targeting GPR84

G protein-coupled receptors (GPCRs) are a major class of therapeutic targets, with approximately one-third of all marketed drugs acting on these receptors.[5] GPR84, a member of this superfamily, is a Gi/o-coupled receptor whose expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia.[3][6] Its expression is significantly upregulated under inflammatory conditions, and its activation by medium-chain fatty acids leads to proinflammatory responses, including cytokine release and immune cell migration.[3][7] Consequently, antagonism of GPR84 is being explored as a therapeutic strategy for a range of inflammatory and fibrotic diseases.[3][4][7]

This compound is a versatile carboxylic acid that serves as an excellent starting point for generating focused compound libraries for GPR84 screening.[8][9][10] Its structure, featuring a lipophilic cyclohexyl ring and a polar carboxylic acid headgroup, mimics the general characteristics of endogenous medium-chain fatty acid ligands of GPR84. This structural motif can be systematically modified to explore the structure-activity relationship (SAR) and identify potent and selective modulators.

This guide details two robust HTS methodologies to screen for GPR84 antagonists, using a hypothetical library derived from this compound.

GPR84 Signaling Pathway

Upon activation by an agonist, GPR84 couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling cascade is a primary readout for receptor activation and can be exploited for functional HTS assays.

GPR84 Signaling Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gai Gαi/o GPR84->Gai Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., MCFA) Agonist->GPR84 Activates Antagonist Antagonist (e.g., 3-Cyclohexylpropanoic acid derivative) Antagonist->GPR84 Blocks Gai->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Proinflammatory Response PKA->Response

Caption: GPR84 Gi/o-coupled signaling pathway.

Assay Principle Selection for GPR84 Screening

A robust HTS campaign often employs both functional and binding assays to identify and validate hits.

  • Functional (Cell-Based) Assays: These assays measure the downstream consequences of receptor activation in a cellular context.[5][11][12] They provide physiologically relevant data on a compound's efficacy (agonist, antagonist, inverse agonist). For GPR84, a cAMP inhibition assay is a direct measure of Gαi coupling.

  • Biochemical (Binding) Assays: These assays directly measure the interaction between a compound and the receptor protein. They are invaluable for determining binding affinity (Kd or Ki) and for screening large libraries where cell-based assays may be too complex or costly. A fluorescence polarization (FP) competition assay is a homogenous, solution-based method well-suited for HTS.[13][14]

Protocol 1: Homogeneous TR-FRET cAMP Assay for GPR84 Antagonists

This protocol describes a competitive immunoassay in a 384-well format to measure changes in intracellular cAMP levels in cells expressing GPR84. The assay is designed to identify antagonists that can block the agonist-induced decrease in cAMP.

Materials and Reagents
ReagentSupplierPurpose
CHO-K1 GPR84-expressing cell lineATCC/EurofinsStable cell line for consistent receptor expression
6-OAU (6-n-octylaminouracil)MedChemExpressPotent synthetic GPR84 agonist for stimulation
This compound libraryIn-house/VendorTest compounds for screening
ForskolinSigma-AldrichAdenylyl cyclase activator to amplify the cAMP signal window
LANCE® Ultra cAMP Detection KitPerkinElmerTR-FRET-based detection of cAMP
White, solid-bottom 384-well platesCorningLow-volume, opaque plates suitable for luminescence/FRET assays
HBSS with 20 mM HEPES, 0.1% BSAGibcoAssay buffer
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase (PDE) inhibitor to prevent cAMP degradation
Step-by-Step Protocol
  • Cell Preparation:

    • Culture CHO-K1 GPR84 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer and resuspend in assay buffer at a density of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from the this compound library (at 10 mM in DMSO) into the appropriate wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (vehicle), a known GPR84 antagonist (positive control), and DMSO for agonist control wells.

  • Agonist and Cell Addition:

    • Prepare an agonist solution of 6-OAU at 2x the final EC80 concentration in assay buffer containing Forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM). The EC80 concentration should be predetermined in-house.

    • To antagonist and vehicle control wells, add 10 µL of the agonist solution.

    • To agonist control wells, add 10 µL of assay buffer with Forskolin and IBMX but without the agonist.

    • Add 10 µL of the cell suspension (10,000 cells) to all wells. The final volume is 20 µL.

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature, protected from light.

  • cAMP Detection:

    • Prepare the LANCE® Ultra cAMP detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) according to the manufacturer's protocol.

    • Add 10 µL of the Eu-cAMP tracer solution to all wells.

    • Add 10 µL of the ULight™-anti-cAMP antibody solution to all wells.

    • The final assay volume is 40 µL.

  • Final Incubation and Plate Reading:

    • Seal the plate, centrifuge briefly (100 x g for 1 min), and incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-capable plate reader (e.g., PHERAstar FSX) with excitation at 320 nm and emission at 620 nm and 665 nm.

Data Analysis and Interpretation
  • Calculate the 665/620 nm emission ratio for each well.

  • Normalize the data using the vehicle (0% inhibition) and positive antagonist (100% inhibition) controls.

  • Plot the percent inhibition versus compound concentration to determine IC50 values for active compounds.

  • The assay quality is assessed using the Z' factor, calculated from the control wells. An excellent assay for HTS will have a Z' factor between 0.5 and 1.0.[14]

cAMP Assay Workflow A 1. Compound Plating (50 nL test compounds/controls in 384-well plate) B 2. Add Agonist & Cells (10 µL 2x EC80 6-OAU + 10 µL cells) A->B C 3. Incubate (30 min at RT) B->C D 4. Add Detection Reagents (10 µL Eu-cAMP + 10 µL ULight-Ab) C->D E 5. Incubate & Read (1 hr at RT, then TR-FRET reading) D->E F 6. Data Analysis (Calculate IC50 and Z' factor) E->F

Caption: Workflow for the TR-FRET cAMP antagonism assay.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay

This protocol describes a homogenous assay to identify compounds that compete with a fluorescently labeled tracer for binding to purified GPR84 protein.[13][14][15] This provides a direct measure of binding affinity.

Materials and Reagents
ReagentSupplierPurpose
Purified human GPR84 proteinIn-house/VendorSolubilized in a suitable detergent (e.g., DDM)
Fluorescent TracerCustom SynthesisA GPR84 ligand (e.g., a 6-OAU analog) conjugated to a fluorophore (e.g., BODIPY-TMR)
This compound libraryIn-house/VendorTest compounds for screening
Black, low-volume 384-well platesGreiner Bio-OneNon-binding surface plates to minimize non-specific binding
FP Assay BufferIn-housePBS, 0.01% Triton X-100, pH 7.4
Assay Development and Optimization
  • Tracer Concentration: The optimal tracer concentration should be at or below its Kd for GPR84 to ensure assay sensitivity.[14] This is determined by titrating the tracer against a fixed concentration of GPR84 and measuring the FP signal.

  • Protein Concentration: The GPR84 concentration should be sufficient to bind 50-80% of the tracer, creating a stable signal window for competition.[14]

  • DMSO Tolerance: The assay's tolerance to DMSO must be evaluated to ensure that the solvent from the compound library does not interfere with the binding interaction.[16]

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare GPR84 protein at 2x the final optimal concentration in FP Assay Buffer.

    • Prepare the fluorescent tracer at 2x the final optimal concentration (e.g., 2 nM) in FP Assay Buffer.

    • Prepare the this compound library compounds at appropriate concentrations in DMSO.

  • Compound Plating:

    • Dispense 100 nL of test compounds or controls (DMSO for no inhibition, unlabeled tracer for 100% inhibition) into the 384-well plate.

  • Protein and Compound Incubation:

    • Add 10 µL of the 2x GPR84 protein solution to each well.

    • Seal the plate and incubate for 30 minutes at room temperature to allow compounds to bind to the receptor.

  • Tracer Addition:

    • Add 10 µL of the 2x fluorescent tracer solution to all wells. The final volume is 20.1 µL.

  • Final Incubation and Plate Reading:

    • Seal the plate, centrifuge briefly (100 x g for 1 min), and incubate for at least 60 minutes at room temperature to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader (e.g., Analyst GT). Measure both parallel and perpendicular fluorescence emission.

Data Analysis and Interpretation
  • The instrument software calculates the fluorescence polarization (mP) value for each well.

  • A decrease in the mP value indicates displacement of the fluorescent tracer by a test compound.

  • Normalize the data using high (tracer + protein, no competitor) and low (tracer only, or tracer + protein + excess unlabeled competitor) controls.

  • Plot percent displacement versus compound concentration to determine IC50 values.

  • IC50 values can be converted to Ki (inhibition constant) values using the Cheng-Prusoff equation if the Kd of the tracer is known.

ParameterTypical Value RangeSignificance
Tracer Kd1 - 50 nMDetermines the sensitivity of the assay.
Assay Window (ΔmP)> 50 mPThe difference in mP between bound and free tracer; a larger window is better.
Z' Factor> 0.5Indicates a robust and reproducible assay suitable for HTS.[14]
Compound IC50VariesPotency of the test compound in displacing the tracer.

Conclusion and Next Steps

The protocols described provide a robust framework for conducting HTS campaigns to identify novel antagonists of GPR84, using this compound derivatives as a relevant chemical library. Hits identified from the primary screens should be subjected to a rigorous validation cascade. This includes:

  • Confirmation: Re-testing primary hits in the same assay to eliminate false positives.

  • Orthogonal Validation: Testing hits from the FP binding assay in the cAMP functional assay (and vice-versa) to confirm on-target activity.

  • Dose-Response Curves: Generating full concentration-response curves to accurately determine potency (IC50/Ki).

  • Selectivity Profiling: Screening confirmed hits against other related GPCRs to assess selectivity.

By employing this multi-assay strategy, researchers can confidently identify and characterize promising lead compounds for further optimization in drug discovery programs targeting GPR84-mediated inflammatory diseases.

References

Application Note: A Step-by-Step Guide to the Purification of 3-Cyclohexylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-cyclohexylpropanoic acid, a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1][2] The guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to ensure procedural robustness and high-purity outcomes. We delve into the critical aspects of solvent selection, the nuances of handling a low-melting-point solid, and systematic troubleshooting. The methodology is grounded in established chemical principles to provide a self-validating and reliable purification workflow.

Introduction: The Rationale for Purification

This compound (CPA) is a carboxylic acid featuring a nonpolar cyclohexyl group, a structure that lends itself to diverse applications, from the synthesis of pharmaceuticals to the development of high-performance polymers and flavoring agents.[2] The purity of CPA is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development pipelines.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3]

This guide addresses the specific challenge posed by CPA's low melting point (14-18 °C), which means it often presents as a liquid or waxy solid at room temperature.[4][5] The protocol is therefore adapted to ensure effective crystallization and handling.

Compound Profile: this compound

A thorough understanding of the physical and chemical properties of CPA is essential for developing a successful recrystallization protocol.

PropertyValueSource(s)
CAS Number 701-97-3[1][2][4]
Molecular Formula C₉H₁₆O₂[2][4][6]
Molecular Weight 156.22 g/mol [2][4][6]
Appearance Clear, colorless liquid or low-melting solid[2][4][7]
Melting Point 14-18 °C[1][2][4][5][8]
Boiling Point ~275 °C at 760 mmHg[1][4][5]
Density ~0.998 g/mL at 25 °C[5][6]
Water Solubility Sparingly soluble to insoluble (reported as 10 g/L)[7][8][9][10]
pKa ~4.91[8]

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is a process of solid-state purification that leverages thermodynamics. The goal is to transition from a disordered, impure solid to a well-ordered, pure crystalline lattice.

  • Dissolution : By heating the impure solid in an appropriate solvent, the crystal lattice energy is overcome, and the molecules dissolve.

  • Supersaturation : The critical step is the creation of a supersaturated solution, which is a non-equilibrium state containing more dissolved solute than it can normally hold at a given temperature.[3] This is typically achieved by cooling the saturated hot solution.

  • Nucleation & Crystal Growth : In a supersaturated solution, solute molecules begin to aggregate, forming small nuclei. These nuclei then serve as templates for subsequent crystal growth. Because molecules of the target compound fit more perfectly into the crystal lattice than impurity molecules, a pure solid phase forms. Slow cooling is crucial as it allows for selective deposition onto the growing crystal, excluding impurities. Rapid cooling can trap impurities within the newly formed crystals.

Safety and Handling Precautions

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS).

  • Hazards : this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory tract irritation.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7] All manipulations should be performed inside a certified chemical fume hood.

  • Solvent Hazards : Organic solvents are often flammable and may have their own specific toxicities. Never heat flammable organic solvents with an open flame; always use a hot plate or a heating mantle.

Experimental Protocol: Purifying this compound

This protocol is designed as a systematic workflow. The most critical step is the initial selection of an appropriate solvent.

Part I: Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the compound (CPA) when hot.

  • Provide very low solubility for the compound when cold.

  • Either not dissolve the impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert with respect to the compound.[3]

  • Be sufficiently volatile for easy removal from the purified crystals.[3]

Given CPA's structure (polar carboxylic acid head, nonpolar cyclohexyl tail), suitable solvent candidates include water, short-chain alcohols, or nonpolar organic solvents.

Recommended Solvents for Screening:

  • Water : The polarity of the carboxylic acid group suggests some solubility in hot water, which should decrease significantly upon cooling.[11]

  • Heptane/Hexane : The nonpolar cyclohexyl group suggests good solubility in hot alkanes, with poor solubility at low temperatures.

  • Ethanol/Water Mixture : A mixed-solvent system can be effective if no single solvent is ideal. CPA would be dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes cloudy (the saturation point). A few more drops of hot ethanol are then added to redissolve the solid before cooling.

Screening Procedure:

  • Place ~50 mg of impure CPA into three separate small test tubes.

  • To the first tube, add water dropwise at room temperature. Observe solubility. If insoluble, heat the tube in a hot water bath and continue adding drops of hot water until the CPA dissolves. Cool to room temperature and then in an ice bath to see if crystals form.

  • Repeat step 2 with the other test tubes using heptane and then ethanol.

  • The best solvent will dissolve the CPA when hot but form a high yield of crystals upon cooling.

Part II: Recrystallization Workflow

The following diagram illustrates the complete step-by-step process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Start with Impure CPA Dissolve 1. Dissolve Impure CPA in Minimum Volume of Hot Solvent Start->Dissolve HotFilt 2. Hot Filtration (Optional: if insoluble impurities are present) Dissolve->HotFilt Cool 3. Slow Cooling (Room Temp -> Ice Bath) HotFilt->Cool Crystals Crystallization Occurs Cool->Crystals VacFilt 4. Isolate Crystals (Vacuum Filtration) Crystals->VacFilt Wash 5. Wash with Cold Solvent VacFilt->Wash Dry 6. Dry Crystals (Under Vacuum) Wash->Dry PureCPA Pure Crystalline CPA Dry->PureCPA

Caption: Workflow for the purification of this compound.

Part III: Step-by-Step Methodology

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water or heptane)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude CPA into an Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil on a hot plate. Add the minimum amount of hot solvent to the CPA-containing flask in small portions, swirling continuously, until the CPA has just dissolved.

    • Expert Tip: Using the minimum volume of solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): This step must be performed quickly to prevent premature crystallization. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best). Place a fluted filter paper in the funnel and filter the hot solution into the clean, pre-heated flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

    • Causality: Because CPA is a low-melting solid, thorough cooling is essential to induce solidification and crystallization.

  • Isolation: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

    • Expert Tip: Using cold solvent for washing is crucial to avoid dissolving your purified crystals.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Transfer the crystals to a watch glass or drying dish and dry them completely. Drying in a vacuum oven at a low temperature is the most effective method. The final product should be a pure, dry, crystalline solid.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The cooling solution becomes saturated at a temperature above the compound's melting point. The solvent may be too nonpolar.Reheat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (if using a nonpolar solvent) or a less polar co-solvent (if using a polar solvent) and allow it to re-cool.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution, then allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a "seed crystal" from a previous batch if available.
Crystal yield is very low. Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with solvent that was not cold enough.Re-cool the mother liquor in a colder bath (e.g., dry ice/acetone) to see if more product crystallizes. Minimize the volume of cold solvent used for washing.
Crystals appear discolored or impure. Cooling was too rapid, trapping impurities. The optional charcoal decolorization step was skipped.Re-recrystallize the product, ensuring slow cooling. If the initial solution was colored, repeat the process and include the activated charcoal step.

References

Troubleshooting & Optimization

Improving the yield of 3-Cyclohexylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Improving the Yield of 3-Cyclohexylpropanoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following question-and-answer guide addresses common issues encountered during the synthesis, providing in-depth explanations and actionable solutions to improve your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the catalytic hydrogenation of cinnamic acid. [1][2]This method involves the reduction of both the carbon-carbon double bond and the aromatic ring of cinnamic acid in a single step.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Hydrogenation: The aromatic ring of cinnamic acid is less readily hydrogenated than the exocyclic double bond. [3]Incomplete reaction can lead to the formation of 3-phenylpropanoic acid (hydrocinnamic acid) as a major byproduct.

  • Catalyst Inactivity or Poisoning: The catalyst can become deactivated over time or poisoned by impurities in the starting materials or solvent.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the conversion and selectivity of the reaction. [4]* Side Reactions: Undesirable side reactions, such as hydrogenolysis or decarboxylation, can consume the starting material or the desired product. [5]* Inefficient Product Isolation and Purification: Product loss during workup and purification steps can also contribute to low overall yields.

Troubleshooting Guides

Issue 1: Incomplete Hydrogenation of the Aromatic Ring

Symptoms:

  • The final product mixture contains a significant amount of 3-phenylpropanoic acid (hydrocinnamic acid).

  • Hydrogen uptake ceases before the theoretical amount for complete saturation has been consumed.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity for Aromatic Ring Reduction: While palladium on carbon (Pd/C) is effective for hydrogenating the alkene double bond, it can be less efficient for reducing the benzene ring. [1][2][6] * Solution: Consider using a more active catalyst for aromatic ring hydrogenation, such as ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C). [1][7][8]Ruthenium catalysts have been shown to be effective in hydrogenating the aromatic ring of cinnamic acid. [1][2]A patented method utilizes a ruthenium on carbon catalyst for the hydrogenation step, achieving high yields. [4]

  • Suboptimal Reaction Conditions: The hydrogenation of aromatic rings typically requires more forcing conditions than the reduction of simple alkenes. [3] * Solution: Increase the hydrogen pressure and/or temperature. A study on the hydrogenation of cinnamic acid derivatives used pressures of 5 to 8 MPa and temperatures of 70 to 160°C. [8]A patent for this synthesis suggests a hydrogenation temperature of 70-140°C and a pressure of 0.1-3.5 MPa. [4]It is crucial to optimize these parameters for your specific setup to maximize the yield of the desired product while minimizing side reactions.

Workflow for Optimizing Aromatic Ring Hydrogenation:

Caption: Optimizing Aromatic Ring Hydrogenation Workflow.

Issue 2: Catalyst Deactivation or Low Activity

Symptoms:

  • The reaction is sluggish or stalls completely.

  • Hydrogen uptake is slow or non-existent from the start.

Potential Causes & Solutions:

  • Catalyst Poisoning: Impurities in the cinnamic acid, solvent, or hydrogen gas can poison the catalyst. Common poisons for platinum group metal catalysts include sulfur, nitrogen, and halogen compounds.

    • Solution: Ensure the purity of all reagents and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, consider purifying the starting materials.

  • Improper Catalyst Handling and Storage: Heterogeneous catalysts can be sensitive to air and moisture.

    • Solution: Store catalysts under an inert atmosphere (e.g., nitrogen or argon) and handle them in a glovebox or under a blanket of inert gas.

  • Inadequate Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.

    • Solution: Increase the catalyst loading. A typical starting point is 5-10 mol% of the metal relative to the substrate. One patented method suggests a ruthenium-carbon catalyst amount of 0.3% to 0.5% of the cinnamate mixed solution by mass percentage. [4]

  • Reduced Catalyst Activity: The choice of catalyst support and the state of the metal (reduced vs. unreduced) can impact activity. [6] * Solution: Experiment with different catalyst supports (e.g., wood, peat, coconut-based activated carbon) to find the one that provides the best activity for your specific reaction conditions. [6] Table 1: Impact of Catalyst Choice on Hydrogenation Products of Cinnamic Acid

CatalystPredominant Product(s)ObservationsReference
5% Pd/C3-Phenylpropanoic acid and this compoundHydrogenates both the C=C bond and the aromatic ring. [1][2][1][2]
5% Ru/CThis compound and 3-cyclohexyl propanolLeast selective, hydrogenating the C=C bond, aromatic ring, and carboxylic acid group. [1][2][5][1][2][5]
Ru-Sn/Al2O33-Phenylpropanoic acid and cinnamyl alcoholActive for hydrogenating the -COOH group, but with low selectivity for cinnamyl alcohol. [1][2][1][2]
Issue 3: Formation of Undesired Byproducts

Symptoms:

  • The final product is a complex mixture, making purification difficult.

  • GC-MS or NMR analysis reveals the presence of unexpected compounds.

Potential Causes & Solutions:

  • Hydrogenolysis of the Carboxylic Acid: Under harsh conditions, the carboxylic acid group can be reduced to an alcohol (3-cyclohexylpropanol) or even a hydrocarbon. [5] * Solution: Use milder reaction conditions (lower temperature and pressure) if hydrogenolysis is observed. The choice of catalyst is also critical; for instance, Ru/C has been shown to hydrogenate the carboxylic acid group in cinnamic acid. [1][2]

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and the formation of ethylcyclohexane.

    • Solution: Maintain the reaction temperature below the decomposition point of the starting material and product.

Experimental Protocol: Catalytic Hydrogenation of Cinnamic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Cinnamic acid

  • Solvent (e.g., ethanol, 1,4-dioxane)

  • Catalyst (e.g., 5% Ru/C)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a clean and dry autoclave, add the cinnamic acid and the solvent.

  • Catalyst Addition: Under a stream of inert gas, add the catalyst to the reactor.

  • System Purge: Seal the autoclave and purge the system several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa) and heat to the target temperature (e.g., 120°C). [4][8]Maintain these conditions with vigorous stirring for the required reaction time (e.g., 2-8 hours). [4]5. Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or recrystallization to obtain pure this compound.

Workflow for Product Isolation and Purification:

Caption: Product Isolation and Purification Workflow.

References

Technical Support Center: Purification of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclohexylpropanoic acid (CHPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile carboxylic acid. Here, we synthesize fundamental chemical principles with practical, field-proven insights to empower you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of this compound:

Q1: My synthesized this compound is a yellowish liquid. What is the likely cause of the color?

A1: A yellow or brownish tint in your product is typically indicative of residual impurities from the synthesis. If you've synthesized it via the hydrogenation of cinnamic acid, common colored impurities can include unreacted starting material or partially hydrogenated intermediates that may have color.[1] Additionally, trace amounts of metal catalysts (e.g., Palladium or Ruthenium) used in the hydrogenation can also impart color.[1]

Q2: I'm observing a broad melting point range for my solidified this compound. What does this suggest?

A2: A broad melting point range is a classic sign of an impure compound. For a pure substance, the melting point is sharp and well-defined. The presence of impurities disrupts the crystal lattice of the solidified acid, leading to a depression and broadening of the melting point range.

Q3: Is this compound stable to heat during distillation?

A3: this compound has a high boiling point (approximately 275-276°C at atmospheric pressure).[2][3][4][5][6][7] While it is generally stable, prolonged exposure to high temperatures can lead to decomposition. Therefore, vacuum distillation is the recommended method for its purification to lower the boiling point and minimize thermal stress on the molecule.[8][9]

Q4: Can I use recrystallization to purify this compound since it's a liquid at room temperature?

A4: While it is a liquid at standard room temperature, its melting point is in the range of 14-18°C.[2][3][4][5][6][7] This makes low-temperature recrystallization a feasible, albeit potentially challenging, purification technique. The main difficulty is preventing the compound from "oiling out" instead of forming well-defined crystals.

Q5: What are the most common impurities I should be aware of?

A5: The most common impurities will depend on your synthetic route. For the popular synthesis involving the hydrogenation of cinnamic acid, you should be mindful of:

  • Unreacted Cinnamic Acid: A common impurity if the hydrogenation is incomplete.

  • Partially Hydrogenated Intermediates: Such as 3-phenylpropanoic acid.

  • Catalyst Residues: Trace amounts of palladium, platinum, or ruthenium from the hydrogenation catalyst.

  • Solvent Residues: From the reaction or initial work-up.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Problem 1: Low Recovery After Acid-Base Extraction

Symptoms:

  • Significantly less than the theoretical yield of this compound is recovered after the final acidification and extraction step.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Extraction into Aqueous Base The pH of the aqueous phase was not high enough to fully deprotonate the carboxylic acid. Ensure the pH is at least 2-3 units above the pKa of this compound (~4.8) during the base wash.[10] Use a pH meter or pH paper to verify.
Incomplete Precipitation/Re-extraction The pH of the aqueous phase was not low enough to fully protonate the carboxylate salt. When acidifying to recover your product, ensure the pH is at least 2-3 units below the pKa.[10] A pH of 2-3 is generally sufficient.[11]
Emulsion Formation Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping your product at the interface. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), gently swirl the mixture, or in stubborn cases, filter the emulsion through a pad of celite.
Product Solubility in the Aqueous Phase This compound has some solubility in water (10 g/L).[12][13] To maximize recovery, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
Problem 2: Product "Oils Out" During Low-Temperature Recrystallization

Symptoms:

  • Upon cooling the recrystallization solvent, the this compound separates as an oil rather than forming solid crystals.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Solution is Too Concentrated An overly saturated solution can lead to rapid precipitation as an oil. Try using a slightly larger volume of the hot solvent to dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Inappropriate Solvent System The chosen solvent may have too high a solvating power even at low temperatures. Experiment with a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm to clarify and then cool slowly.
High Impurity Load A high concentration of impurities can inhibit crystal formation. It is often beneficial to first perform a preliminary purification step, such as an acid-base extraction, to remove the bulk of impurities before attempting recrystallization.[4]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, periodically venting to release the pressure from the evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium 3-cyclohexylpropanoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2 and 3) on the organic layer one to two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3. This compound will separate as an oil or a low-melting solid.

  • Product Extraction: Add a fresh portion of the organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the purified this compound into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Diagram of the Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Crude this compound (in Organic Solvent) bicarb_wash Wash with aq. NaHCO3 start->bicarb_wash separate1 Separate Layers bicarb_wash->separate1 organic_impurities Organic Layer (Neutral/Basic Impurities) separate1->organic_impurities Discard aqueous_salt Aqueous Layer (Sodium 3-cyclohexylpropanoate) separate1->aqueous_salt acidify Acidify Aqueous Layer with HCl (pH 2-3) extract_product Extract with Organic Solvent acidify->extract_product dry_evap Dry (Na2SO4) & Evaporate extract_product->dry_evap end Pure this compound dry_evap->end aqueous_salt->acidify

Caption: Workflow for purifying this compound via acid-base extraction.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities and other components with significantly different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. A pressure of <10 mmHg is typically sufficient to significantly lower the boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum achieved, but it will be significantly lower than the atmospheric boiling point of ~276°C.

  • Completion: Stop the distillation when the temperature starts to rise or fall significantly, or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Diagram of the Purification Decision Tree

G start Crude this compound q1 Are colored impurities present? start->q1 q2 Are non-volatile impurities suspected? q1->q2 No acid_base Perform Acid-Base Extraction q1->acid_base Yes q3 Is the highest purity required? q2->q3 No distillation Perform Vacuum Distillation q2->distillation Yes chromatography Consider Flash Chromatography q3->chromatography Yes end Pure Product q3->end No acid_base->q2 distillation->q3 chromatography->end

Caption: Decision tree for selecting a purification method for this compound.

Purity Assessment

Analytical techniques are crucial for confirming the purity of your this compound.

Analytical MethodInformation Provided
Gas Chromatography (GC) Provides information on the percentage purity and the presence of volatile impurities.[5]
High-Performance Liquid Chromatography (HPLC) Can be used to assess purity and quantify non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the product and can detect impurities with distinct proton or carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the carboxylic acid functional group (characteristic broad O-H and sharp C=O stretches).
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.

References

Technical Support Center: Optimizing Catalyst Loading for Cinnamic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the catalytic hydrogenation of cinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on the critical parameter of catalyst loading and its profound impact on reaction efficiency, selectivity, and overall success.

Introduction to Cinnamic Acid Hydrogenation

The hydrogenation of cinnamic acid to produce hydrocinnamic acid (3-phenylpropanoic acid) is a fundamental transformation in organic synthesis, yielding a valuable intermediate for pharmaceuticals, fragrances, and other fine chemicals.[1][2] The reaction typically involves the reduction of the carbon-carbon double bond in the propenoic acid side chain, while preserving the carboxylic acid functionality and the aromatic ring.[3][4] Achieving high selectivity and yield hinges on the careful selection of the catalyst and the optimization of reaction conditions, with catalyst loading being a paramount factor.

Commonly employed catalysts include palladium on activated carbon (Pd/C), ruthenium on carbon (Ru/C), and various rhodium complexes.[1][5] The choice of catalyst, solvent, temperature, and hydrogen pressure all play crucial roles in the reaction's outcome.[3][6] This guide will provide a structured approach to troubleshooting and optimizing your cinnamic acid hydrogenation experiments, with a special emphasis on catalyst loading.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of cinnamic acid in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I troubleshoot this?

A1: A slow or stalled reaction can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The catalyst may be inactive. Catalysts, especially palladium on carbon (Pd/C), can lose activity over time due to oxidation or improper storage.[7]

    • Solution: Always use a fresh batch of catalyst for critical experiments.[8] If you suspect your catalyst is old, consider purchasing a new supply.

  • Catalyst Poisoning: Impurities in the starting material or solvent can "poison" the catalyst, blocking its active sites.[9] Sulfur-containing compounds are notorious catalyst poisons.[9]

    • Solution: Ensure the purity of your cinnamic acid. Recrystallization of the starting material may be necessary to remove inhibitory impurities.[7] Use high-purity, degassed solvents.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading. A typical starting point for Pd/C is 5-10 mol% by weight relative to the substrate.[7] See the detailed protocol below for a systematic approach to optimizing catalyst loading.

  • Inadequate Hydrogen Pressure: The hydrogen pressure might be insufficient to drive the reaction forward.

    • Solution: If using a balloon, ensure it is adequately filled and that there are no leaks in your system. For reactions requiring higher pressure, a Parr shaker or a similar high-pressure reactor is recommended.[8][10]

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.

Q2: I am observing the formation of side products. How can I improve the selectivity of my reaction for hydrocinnamic acid?

A2: Side product formation often arises from over-reduction or competing reaction pathways. The goal is the selective hydrogenation of the C=C double bond.

  • Over-reduction: Aggressive catalysts or harsh reaction conditions (high temperature and pressure) can lead to the reduction of the aromatic ring or the carboxylic acid group.[5] For instance, 5% Ru/C has been shown to be less selective, hydrogenating the C=C bond, aromatic ring, and the -COOH group.[5][11]

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) is generally known for its high selectivity in hydrogenating double bonds without affecting other functional groups under mild conditions.[1]

      • Reaction Conditions: Employ milder conditions—lower hydrogen pressure and room temperature are often sufficient for the hydrogenation of cinnamic acid's double bond.[1]

  • Ullmann-type Side Product Formation: In some cases, dimerization can occur as a side reaction on the catalyst surface.[12]

    • Solution: Optimizing parameters such as water content and catalyst pre-treatment can minimize the formation of such byproducts.[12]

Q3: How do I determine the optimal catalyst loading for my specific reaction scale and conditions?

A3: The optimal catalyst loading balances reaction rate, cost-effectiveness, and ease of workup. Finding this optimum requires a systematic approach.

  • The Problem with Incorrect Loading: Insufficient catalyst leads to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to increased side reactions due to an overabundance of active sites.

  • Systematic Optimization: A Design of Experiments (DoE) approach can be highly effective.[12] However, a simpler, iterative approach can also yield excellent results. Start with a baseline loading (e.g., 5 mol% w/w for Pd/C) and systematically vary it, while keeping all other parameters constant. Monitor the reaction progress to determine the effect on rate and completion.[13] The detailed protocol in the next section outlines this process.

Q4: What are the critical safety precautions I must take when performing a catalytic hydrogenation?

A4: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas. Strict adherence to safety protocols is mandatory.

  • Hydrogen Handling:

    • Always work in a well-ventilated fume hood.[10][14]

    • Before introducing hydrogen, purge the reaction system with an inert gas like nitrogen to remove all oxygen and prevent the formation of an explosive mixture.[10][14][15]

    • Check for leaks in the system before starting the reaction.[10]

  • Catalyst Handling:

    • Palladium on carbon (Pd/C) is flammable and can ignite solvents.[16] Handle it carefully, especially the used catalyst which can be pyrophoric.

    • Never add a dry catalyst to a flammable solvent in the air. Add the catalyst to the reaction vessel first, then purge with an inert gas before adding the solvent.[15][16]

    • After the reaction, filter the catalyst carefully. Do not allow the filter cake to dry in the air.[15] Quench the used catalyst by wetting it with water to reduce the fire hazard.[15][16]

  • General Precautions:

    • Never leave a hydrogenation reaction unattended.[10]

    • Be prepared for a potential fire. Keep a watch glass or an appropriate fire extinguisher nearby.[16]

Experimental Protocol: Optimizing Catalyst Loading

This protocol provides a step-by-step guide to systematically determine the optimal catalyst loading for the hydrogenation of cinnamic acid using 10% Pd/C.

Materials and Equipment:

  • trans-Cinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)[7][8]

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen source (balloon or cylinder with regulator)

  • Nitrogen or Argon source for inerting

  • Schlenk line or similar vacuum/inert gas manifold

  • Analytical equipment for reaction monitoring (e.g., TLC, HPLC, GC-MS)[17][18]

Workflow for Catalyst Loading Optimization:

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Iteration A Setup Reaction Apparatus (3-neck flask, stirrer, gas inlets) B Prepare Cinnamic Acid Solution (weigh substrate, dissolve in solvent) A->B C Add Catalyst (e.g., 2.5 mol% Pd/C) B->C Start with low loading D Purge System (3x Vacuum/N2 cycles) C->D E Introduce Hydrogen (balloon or set pressure) D->E F Run Reaction & Monitor (TLC, HPLC at set time points) E->F G Analyze Results (Conversion vs. Time) F->G H Decision Point: Reaction Optimal? G->H I Increase Catalyst Loading (e.g., to 5.0 mol%) H->I No (Slow/Incomplete) J Optimal Loading Identified H->J Yes (Efficient & Complete) I->C Repeat Reaction G cluster_mechanism Simplified Horiuti-Polanyi Mechanism Catalyst Surface Catalyst Surface Intermediate Intermediate Catalyst Surface->Intermediate Stepwise H addition H2 H2 H2->Catalyst Surface Adsorption & Dissociation Cinnamic Acid Cinnamic Acid Cinnamic Acid->Catalyst Surface Adsorption of C=C bond Hydrocinnamic Acid Hydrocinnamic Acid Intermediate->Hydrocinnamic Acid Second H addition & Desorption

References

How to remove unreacted starting material from 3-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from your product. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Purification Challenge

The effective purification of this compound hinges on understanding the physicochemical properties of the target molecule and the likely impurities. The choice of purification strategy is dictated by the synthetic route employed and the nature of the unreacted starting materials and byproducts. Common synthetic pathways to this compound include the hydrogenation of cinnamic acid or its esters, and the Michael addition of cyclohexanone to an acrylate ester followed by hydrolysis.[1][2] Consequently, unreacted starting materials could include cinnamic acid, cyclohexanepropanol, or cyclohexanepropanal.

This guide will walk you through common purification challenges and provide step-by-step protocols to address them effectively.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: My final product is an oil at room temperature, but the literature says it has a melting point of 14-17 °C. Is my product impure?

A1: Not necessarily. This compound has a melting point that is very close to typical room temperature.[3][4] Minor amounts of residual solvent or slight variations in ambient temperature can result in the product appearing as a clear, colorless liquid or a low-melting solid.[5][6] To confirm, you can try cooling a small sample in an ice bath to see if it solidifies. However, if the product remains an oil even upon cooling, it is indicative of impurities that are depressing the freezing point.

Q2: I've tried a simple aqueous work-up, but I'm still seeing starting material in my NMR. Why isn't it working?

A2: While this compound is a carboxylic acid, its cyclohexyl group imparts significant nonpolar character, affecting its solubility.[6] A simple water wash may not be sufficient to remove nonpolar starting materials. The effectiveness of an aqueous work-up is highly dependent on the nature of the impurity you are trying to remove. For instance, a basic wash is effective at separating the acidic product from neutral or basic impurities, but not from other acidic starting materials.

Q3: Can I purify this compound by distillation?

A3: Yes, distillation is a viable method, especially for removing less volatile impurities. This compound has a boiling point of approximately 275.7 °C at atmospheric pressure.[4] However, vacuum distillation is often preferred to prevent potential decomposition at high temperatures.[7] This method is most effective when there is a significant difference in boiling points between your product and the contaminants.

III. Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed troubleshooting guides for common purification scenarios.

Scenario 1: Removing Non-Acidic Starting Materials (e.g., Cyclohexanepropanol)

If your synthesis involves the reduction of a carboxylic acid or ester, you may have unreacted alcohol as a primary impurity. Liquid-liquid extraction is a highly effective method for this separation.[8][9][10]

Principle of Separation:

This technique exploits the acidic nature of this compound. By treating the mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. The neutral starting material, such as cyclohexanepropanol, will remain in the organic phase.

Experimental Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while the unreacted alcohol remains in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add fresh organic solvent to the aqueous layer and repeat the extraction process. Combine the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Scenario 2: Removing Structurally Similar Impurities

When dealing with impurities that have similar polarities and functional groups, such as other carboxylic acids, column chromatography is often the most effective purification method.[11][12]

Principle of Separation:

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For carboxylic acids, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.

Experimental Protocol: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase Selection: A common eluent system for separating carboxylic acids on silica is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and reduce tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring the separation by thin-layer chromatography (TLC).

  • Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Physicochemical Properties for Method Selection
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 156.2214-17[3][4]275.7[4]
Cyclohexanepropanol142.24-60218-223[13]
Cyclohexanepropanal140.22N/A195.2[14]
Cinnamic Acid148.16133300
Scenario 3: Final Polishing and Removal of Minor Impurities

For the removal of trace impurities and to obtain highly pure, crystalline this compound, recrystallization can be an excellent final purification step.

Principle of Separation:

Recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[15] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Given its properties, a mixed solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate, might be effective.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Cooling: To maximize the yield, place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Visualization of Workflows

Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Separatory Funnel cluster_1 Product Isolation start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base shake Shake and Vent add_base->shake separate Allow Layers to Separate shake->separate aq_layer Aqueous Layer (Product as Salt) separate->aq_layer org_layer Organic Layer (Neutral Impurities) separate->org_layer acidify Acidify Aqueous Layer (e.g., HCl) aq_layer->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Concentrate extract->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for purification by liquid-liquid extraction.

Diagram: Column Chromatography Workflow

G start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: General workflow for purification by column chromatography.

V. References

  • ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

  • Gomes, M. F., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing, 111, 107-121.

  • ChemicalBook. (n.d.). 3-Cyclohexylpropionic acid(701-97-3). Retrieved from --INVALID-LINK--

  • Mol-Instincts. (2025). This compound. Retrieved from --INVALID-LINK--

  • Chen, Y., et al. (2021). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • Google Patents. (2019). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid. Retrieved from --INVALID-LINK--

  • Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanepropanol. Retrieved from --INVALID-LINK--

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.

  • Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate.

  • Chem-Impex. (n.d.). 3-Cyclohexylpropionic acid. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol.

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.

  • Alfa Chemistry. (n.d.). CAS 1124-63-6 Cyclohexanepropanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.

  • The Good Scents Company. (n.d.). cyclohexane propionaldehyde.

  • Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Cyclohexanepropanol.

  • PubChem. (n.d.). Cyclohexanepropanol, 2-hydroxy-.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-cyclohexylpropionic acid.

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 1-propyl-.

  • Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid 99%.

  • The Good Scents Company. (n.d.). 4-propyl cyclohexane propanal.

  • PubChem. (n.d.). Cyclohexanepropionaldehyde.

  • Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid 99%.

  • PubChem. (n.d.). Cyclohexanepropanoic acid.

  • Fisher Scientific. (n.d.). 3-Cyclohexylpropionic acid, 98+%.

  • NIST WebBook. (n.d.). Cyclohexanepropanol.

  • The Good Scents Company. (n.d.). cyclohexane propionic acid.

  • PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid.

  • YouTube. (2022). Recrystallization and Melting Point Analysis.

References

Troubleshooting low yield in 3-Cyclohexylpropanoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclohexylpropanoic Acid Esterification

Welcome to the technical support center for the synthesis and troubleshooting of this compound esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific esterification, ensuring higher yields and product purity. We will focus primarily on the Fischer-Speier esterification, a robust and widely used method for this transformation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of this compound with a simple alcohol (e.g., ethanol, methanol) is resulting in a very low yield (<50%). What is the most likely cause?

This is the most common issue encountered and almost always relates to the reversible nature of the Fischer esterification. The reaction between a carboxylic acid and an alcohol produces an ester and water as a byproduct.[3][4] This is an equilibrium-driven process.[1][5] If the product water is not removed from the reaction mixture, it will hydrolyze the newly formed ester back into the starting materials, leading to a poor equilibrium position and low yield.[6][7]

Causality: According to Le Châtelier's principle, to maximize the product yield in a reversible reaction, the equilibrium must be shifted to the right.[3][8] This can be achieved in two primary ways for this reaction:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent itself. This drives the equilibrium towards the ester.[1][2][3][9] Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield.[1]

  • Removing a product as it forms: The continuous removal of water is the most effective strategy to prevent the reverse reaction (hydrolysis) and drive the reaction to completion.[1][6][8][9]

To visualize the core chemical transformation and its reversibility, refer to the mechanism below.

Fischer Esterification Mechanism

The acid-catalyzed mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][10][11]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][10]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final product.[4][10]

Caption: The reversible mechanism of Fischer Esterification.

Q2: What is the most effective experimental setup to remove water during the esterification?

For reactions conducted at reflux, the Dean-Stark apparatus is the gold standard for continuous water removal.[1][6][12] This glassware setup allows for the azeotropic removal of water with an appropriate solvent.

Causality: The Dean-Stark trap works by exploiting the principles of azeotropic distillation.[1][6] You select a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the water-solvent azeotrope vaporizes. Upon cooling in the condenser, the vapor condenses and drips into the graduated collection arm of the trap. Since water is typically denser than the organic solvent used, it separates and collects at the bottom, while the solvent overflows and returns to the reaction flask.[1][12] This physically sequesters the water, preventing it from participating in the reverse reaction.[8]

Experimental Protocol: Esterification of this compound using a Dean-Stark Apparatus

  • Apparatus Setup:

    • Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed moisture.

    • Place a magnetic stir bar in the flask and set the apparatus on a heating mantle with stirring capabilities.

  • Reagent Charging:

    • In the round-bottom flask, combine this compound (1.0 eq), the desired alcohol (e.g., ethanol, 1.5-3.0 eq), and an acid catalyst.

    • Common catalysts include concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid (p-TsOH, ~1-5 mol%).[1][2][13]

    • Add a suitable solvent for azeotropic distillation, such as toluene or hexane, to fill at least the volume of the Dean-Stark trap's collection arm.

  • Reaction Execution:

    • Begin stirring and gently heat the mixture to reflux. The temperature will be close to the boiling point of the water-solvent azeotrope.[6]

    • As the reaction proceeds, you will observe water collecting in the bottom of the graduated arm of the Dean-Stark trap.

    • Continue the reflux until no more water is collected, indicating the reaction has reached completion. Reaction times can vary from a few hours to overnight.[13][14]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water (to remove the bulk of the alcohol and some acid).

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

      • Brine (saturated NaCl solution) to break any emulsions and remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude ester can be further purified by distillation or column chromatography if necessary.[15]

Troubleshooting Workflow

If you are still experiencing low yields after addressing the equilibrium issue, use the following decision tree to diagnose other potential problems.

Troubleshooting_Workflow Start Low Yield in Esterification Equilibrium Is the reaction equilibrium being effectively shifted? Start->Equilibrium Reagents Are the reagents of sufficient purity and dryness? Start->Reagents Conditions Are the reaction conditions (temperature, time, catalyst) optimal? Start->Conditions WaterRemoval Implement water removal (Dean-Stark trap). Equilibrium->WaterRemoval No ExcessAlcohol Use a large excess of the alcohol reactant (3-10 eq). Equilibrium->ExcessAlcohol No DryReagents Dry alcohol/solvents. Use fresh carboxylic acid. Reagents->DryReagents No CheckPurity Verify purity of starting materials via NMR/GC-MS. Reagents->CheckPurity Unsure OptimizeTemp Ensure consistent reflux temperature. Higher temp can increase rate but also side reactions. Conditions->OptimizeTemp Sub-optimal OptimizeTime Monitor reaction by TLC/GC. Extend reaction time if starting material persists. Conditions->OptimizeTime Sub-optimal OptimizeCatalyst Adjust catalyst loading (1-5 mol%). Too much can cause charring. Conditions->OptimizeCatalyst Sub-optimal

Caption: A logical workflow for troubleshooting low esterification yields.

Q3: Could the purity of my this compound or alcohol be the problem?

Absolutely. The presence of contaminants, especially water, can severely inhibit the reaction.

  • Water in Reagents: Any water present in the carboxylic acid, alcohol, or solvent at the start of the reaction will immediately work against you by shifting the equilibrium towards the starting materials.[16] Carboxylic acids can be hygroscopic, and lower-grade alcohols often contain significant amounts of water.

    • Solution: Use anhydrous grade solvents and alcohols if possible. If not, dry them using standard laboratory procedures (e.g., molecular sieves). Ensure your this compound is dry before use.

  • Purity of this compound: If the starting acid is impure (e.g., contains residual reactants from its own synthesis), the actual molar quantity will be lower than calculated, leading to a lower theoretical yield.[17][18]

    • Solution: Verify the purity of your starting material via techniques like melting point analysis or NMR spectroscopy. Recrystallize if necessary.

Q4: I'm using a sterically hindered alcohol (e.g., a tertiary or bulky secondary alcohol). Is the standard Fischer esterification still the best method?

No, the Fischer esterification is generally inefficient for sterically hindered alcohols like tertiary alcohols.[19][20]

Causality: The nucleophilic attack of the alcohol on the protonated carbonyl is a key step in the mechanism.[10] Bulky groups on the alcohol sterically hinder this approach, slowing the reaction rate dramatically. Furthermore, tertiary alcohols are prone to elimination (dehydration) under the strong acidic and heated conditions of the Fischer esterification, forming alkenes as a major side product.[19][20]

Alternative Methods for Hindered Alcohols:

If you must synthesize an ester from a hindered alcohol, consider these alternative, non-equilibrium-based methods that avoid harsh acidic conditions:

MethodDescriptionKey ReagentsAdvantages
Acid Chloride Method The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the alcohol.[19][20]SOCl₂, (COCl)₂, PyridineHighly reactive, not reversible. Works well for hindered alcohols.
Steglich Esterification A mild, room-temperature method that uses a carbodiimide to activate the carboxylic acid.[15][21]DCC or EDC, DMAPVery mild conditions, suitable for acid/base-sensitive substrates.

Summary of Key Parameters for Optimization

ParameterRecommended RangeRationale & Impact on Yield
Acid:Alcohol Molar Ratio 1:3 to 1:10 (or alcohol as solvent)High Impact. Using excess alcohol shifts the equilibrium toward the product side, increasing yield.[1][9]
Catalyst Loading 1-5 mol% (p-TsOH or H₂SO₄)Medium Impact. Sufficient catalyst is needed to protonate the carbonyl and increase the reaction rate.[11] Too much can lead to dehydration or charring.
Temperature Reflux temperature of the solventMedium Impact. Higher temperatures increase the reaction rate.[22][23] However, excessively high temperatures can promote side reactions or degradation.[24]
Water Removal Continuous (e.g., Dean-Stark)High Impact. Prevents the reverse hydrolysis reaction, driving the process to completion for maximum yield.[1][6][12]

References

Preventing byproduct formation in 3-Cyclohexylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My final product is contaminated with a significant amount of hydrocinnamic acid. How can I improve the hydrogenation of the aromatic ring?

Answer:

The presence of hydrocinnamic acid (3-phenylpropanoic acid) indicates incomplete hydrogenation of the aromatic ring after the initial reduction of the carbon-carbon double bond. The stability of the benzene ring makes its reduction more challenging than that of the alkene moiety.[1][2][3] To drive the reaction to completion, consider the following strategies:

  • Increase Hydrogen Pressure: The reduction of the aromatic ring is often more sensitive to hydrogen pressure than the reduction of the C=C double bond. Increasing the H₂ pressure enhances the concentration of hydrogen on the catalyst surface, which is necessary to overcome the high activation energy of aromatic ring hydrogenation.[4][5]

  • Elevate Reaction Temperature: Higher temperatures can provide the necessary energy to reduce the stable aromatic ring. However, be cautious, as excessively high temperatures can promote side reactions. A systematic optimization of the temperature is recommended.[6][7]

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the number of active sites available for the hydrogenation of the aromatic ring. This can be particularly effective if catalyst deactivation is occurring.

  • Extend Reaction Time: Aromatic ring hydrogenation is typically slower than alkene hydrogenation. Monitoring the reaction over a longer period using techniques like GC-MS or TLC can help determine the necessary time for full conversion.[8]

  • Catalyst Selection: While Palladium on carbon (Pd/C) is effective for the hydrogenation of C=C double bonds, Ruthenium on carbon (Ru/C) or Platinum-based catalysts (e.g., PtO₂) are often more effective for aromatic ring reductions.[1][4][5] If you are using Pd/C, switching to a Ru/C catalyst may significantly improve the conversion of the aromatic ring.[4][5]

Question 2: I am observing the formation of 3-cyclohexylpropanol in my reaction. What is causing the reduction of the carboxylic acid, and how can I prevent it?

Answer:

The formation of 3-cyclohexylpropanol is a result of the over-reduction of the carboxylic acid functional group. This is a common issue, especially under harsh reaction conditions. Carboxylic acids are generally less reactive towards catalytic hydrogenation than alkenes and aromatic rings, but reduction can occur under forcing conditions.[9]

Here's how to mitigate this byproduct:

  • Catalyst Choice: Ruthenium-based catalysts, particularly 5% Ru/C, are known to be active for the hydrogenation of C=C bonds, aromatic rings, and carboxylic acid groups.[4][5] If you are observing alcohol formation with a Ru/C catalyst, you might consider switching to a catalyst with lower activity towards carboxylic acid reduction, such as Pd/C, under carefully controlled conditions. Bimetallic catalysts, like Ru-Sn, have been shown to inhibit the hydrogenation of the carboxylic acid group.[4][5]

  • Reaction Conditions: High temperatures and pressures, while beneficial for aromatic ring reduction, can also promote the reduction of the carboxylic acid. A careful optimization is necessary. It is advisable to start with milder conditions and gradually increase the temperature and pressure while monitoring for the formation of the alcohol byproduct.

  • Reaction Time: Prolonged reaction times, especially after the complete hydrogenation of the aromatic ring, can lead to the slow reduction of the carboxylic acid. Once the desired product is formed, it is best to stop the reaction.

  • Use of Esters: Consider starting with the methyl or ethyl ester of cinnamic acid. Esters can be hydrogenated under similar conditions, and the resulting 3-cyclohexylpropanoate can then be hydrolyzed to the desired carboxylic acid. This two-step approach can sometimes offer better control and prevent over-reduction of the acid functionality.[10]

Question 3: My reaction is sluggish and incomplete. What are the key parameters to optimize for the catalytic hydrogenation of cinnamic acid?

Answer:

A sluggish or incomplete reaction can be due to several factors related to the catalyst, solvent, and reaction conditions. Here are some key parameters to investigate:

  • Catalyst Activity: Ensure your catalyst is fresh and active. Catalysts can deactivate over time due to improper storage or poisoning. If you are using a previously opened bottle of catalyst, consider using a fresh batch.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Solvents like ethanol, methanol, or 1,4-dioxane are commonly used.[4][5][11] The solubility of cinnamic acid and the product in the chosen solvent is crucial. If the substrate is not fully dissolved, it can lead to a slow reaction.[12]

  • Agitation: In a heterogeneous catalytic reaction, efficient mixing is critical to ensure good contact between the substrate, hydrogen, and the catalyst surface. Ensure your stirring or shaking is vigorous enough.

  • Temperature and Pressure: As mentioned previously, these are critical parameters. A systematic increase in both can significantly enhance the reaction rate. Start with milder conditions (e.g., lower temperature and pressure) and incrementally increase them while monitoring the reaction progress.[6][7]

  • Catalyst Poisoning: Trace impurities in your starting material or solvent can poison the catalyst, leading to a significant drop in activity. Ensure you are using high-purity starting materials and solvents.

Question 4: I've noticed an unexpected peak in my GC-MS that I suspect is a ketone. Could dicyclohexyl ketone be forming, and if so, how?

Answer:

Yes, it is possible that dicyclohexyl ketone is forming, although it is not a direct byproduct of the hydrogenation pathway. This byproduct can arise from a side reaction known as ketonic decarboxylation . This reaction involves two molecules of a carboxylic acid condensing at high temperatures in the presence of a metal catalyst to form a symmetric ketone, with the elimination of water and carbon dioxide.

Mechanism: 2 R-COOH → R-CO-R + CO₂ + H₂O

This reaction is more likely to occur under the following conditions:

  • High Temperatures: Ketonic decarboxylation is typically favored at elevated temperatures. If your reaction temperature is excessively high, this side reaction may become significant.

  • Presence of a Metal Catalyst: The metal catalysts used for hydrogenation can also catalyze ketonic decarboxylation.

Troubleshooting:

  • Reduce Reaction Temperature: The most effective way to prevent this side reaction is to lower the reaction temperature. Find the optimal temperature that allows for efficient hydrogenation without promoting significant ketonic decarboxylation.

  • Optimize Reaction Time: Do not leave the reaction running for an extended period at high temperatures after the desired product has been formed, as this will increase the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of cinnamic acid or its esters.[4][5][10][13] This method involves the reduction of both the carbon-carbon double bond and the aromatic ring. Alternative, less common methods include the reaction of 4-vinyl-1-cyclohexene with carbon dioxide followed by hydrogenation.

What are the typical byproducts in the synthesis of this compound via hydrogenation of cinnamic acid?

The primary byproducts are:

  • Hydrocinnamic acid (3-phenylpropanoic acid): Results from the incomplete hydrogenation of the aromatic ring.[4][5][11]

  • 3-Cyclohexylpropanol: Forms due to the over-reduction of the carboxylic acid group.[4][5]

  • Dicyclohexyl ketone: Can be formed at high temperatures via ketonic decarboxylation of the product.

How does the choice of catalyst (Pd/C, Pt/C, Ru/C) affect the reaction and byproduct profile?

The choice of catalyst has a profound impact on the selectivity of the reaction:

  • Palladium on Carbon (Pd/C): Highly effective for the hydrogenation of the C=C double bond under mild conditions. It is less effective for the reduction of the aromatic ring, often requiring harsher conditions, which can lead to incomplete conversion to the final product.[4][5][11]

  • Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): Generally more active for the hydrogenation of aromatic rings compared to Pd/C.[1]

  • Ruthenium on Carbon (Ru/C): A very active catalyst for the hydrogenation of both the C=C double bond and the aromatic ring. However, it is also more prone to reducing the carboxylic acid group to an alcohol, especially at higher temperatures and pressures.[4][5]

  • Bimetallic Catalysts (e.g., Ru-Sn/Al₂O₃): The addition of a second metal like tin (Sn) can modify the catalyst's selectivity. For instance, Ru-Sn catalysts have been shown to inhibit the hydrogenation of the carboxylic acid group while maintaining activity for the reduction of the double bond and aromatic ring.[4][5]

CatalystPrimary FunctionPotential for Over-reduction
Pd/C Excellent for C=C hydrogenationLow
Pt/C, PtO₂ Good for aromatic ring hydrogenationModerate
Ru/C Highly active for all reductionsHigh
Ru-Sn/Al₂O₃ Selective for C=C and aromatic ringLow
What are the recommended analytical techniques for monitoring the reaction and identifying byproducts?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction. It can separate the starting material, intermediate (hydrocinnamic acid), final product, and potential byproducts. The mass spectra provide structural information for identification.[4][5][14] The product, this compound, may need to be derivatized (e.g., to its methyl ester) for better GC performance.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying byproducts. The disappearance of signals corresponding to the vinylic and aromatic protons of cinnamic acid, and the appearance of signals for the cyclohexyl and propyl protons of the product, can be used to monitor the reaction.

    • Cinnamic Acid: Aromatic protons (~7.4-7.6 ppm), vinylic protons (~6.4 and 7.8 ppm, doublets).

    • Hydrocinnamic Acid: Aromatic protons (~7.2-7.3 ppm), aliphatic protons (~2.6 and 2.9 ppm, triplets).[16]

    • This compound: Absence of aromatic and vinylic proton signals. Complex aliphatic signals for the cyclohexyl and propyl groups. The protons alpha to the carbonyl typically appear around 2.2-2.4 ppm.[13]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline. The specific conditions, especially temperature and pressure, may require optimization based on your available equipment and desired outcome.

Materials:

  • Cinnamic acid

  • 5% Ruthenium on Carbon (Ru/C)

  • Ethanol (or another suitable solvent)

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine cinnamic acid (1 equivalent) and 5% Ru/C (typically 1-5 mol% of Ru relative to the substrate). Add a suitable solvent (e.g., ethanol) to dissolve the cinnamic acid.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, carefully take aliquots (after cooling and depressurizing the reactor) to analyze by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Visual Diagrams

Reaction Pathways in Cinnamic Acid Hydrogenation

reaction_pathway cinnamic_acid Cinnamic Acid hydrocinnamic_acid Hydrocinnamic Acid (Incomplete Hydrogenation) cinnamic_acid->hydrocinnamic_acid + H₂ (fast) product This compound (Desired Product) hydrocinnamic_acid->product + 3H₂ (slower) alcohol 3-Cyclohexylpropanol (Over-reduction) product->alcohol + 2H₂ (harsh conditions)

Caption: Main reaction and byproduct pathways in the hydrogenation of cinnamic acid.

Ketonic Decarboxylation Side Reaction

ketonic_decarboxylation two_acid 2 x this compound ketone Dicyclohexyl Ketone (Byproduct) two_acid->ketone High Temp, Metal Catalyst co2_h2o CO₂ + H₂O

Caption: Formation of dicyclohexyl ketone via ketonic decarboxylation.

References

Navigating the Stability of 3-Cyclohexylpropanoic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclohexylpropanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to anticipate and address stability issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 0-8 °C for long-term storage.[3] It is crucial to keep it away from incompatible substances, particularly strong oxidizing agents.[1][2]

Q2: Is this compound stable at room temperature?

Yes, this compound is chemically stable at room temperature under standard ambient conditions and in a closed container.[1][2][4] However, prolonged exposure to harsh environmental conditions such as high temperature, humidity, and light should be avoided to prevent potential degradation.

Q3: What are the known incompatibilities of this compound?

The primary incompatibility of this compound is with strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid strong bases and excessive heat.[2]

Q4: What are the hazardous decomposition products of this compound?

Under fire conditions, thermal decomposition of this compound can produce hazardous gases such as carbon monoxide and carbon dioxide.[1][2]

Troubleshooting Stability Issues

This section addresses specific stability problems you might encounter during your experiments, providing potential causes and solutions.

Issue 1: I am observing a loss of purity of my this compound sample over time, even under recommended storage conditions.

  • Potential Cause 1: Inadequate container sealing. Even a small leak can expose the compound to moisture and air, which may contribute to slow degradation over extended periods.

  • Solution: Ensure the container is tightly sealed. For long-term storage, consider using a container with an inert gas headspace (e.g., argon or nitrogen).

  • Potential Cause 2: Contamination. The presence of impurities, especially traces of oxidizing agents or strong bases, can catalyze degradation.

  • Solution: Use high-purity solvents and reagents when handling this compound. Ensure all glassware is scrupulously clean.

Issue 2: My experimental results are inconsistent when using this compound in an aqueous solution.

  • Solution: Investigate the stability of this compound in your specific buffer system and pH range. If instability is suspected, consider performing a preliminary stability study at your working pH and temperature. It may be necessary to adjust the pH or use a more suitable buffer.

Issue 3: I am seeing unexpected peaks in my chromatogram after exposing my this compound solution to light.

  • Potential Cause: Photodegradation. Many organic molecules are light-sensitive and can undergo degradation upon exposure to UV or even ambient light.[2][6] For aliphatic carboxylic acids, photodegradation can proceed via complex mechanisms, including decarboxylation.[7][8]

  • Solution: Protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during sample preparation and analysis.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][9][10] The following are detailed protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[2] This stock solution will be used for all stress conditions.

Hydrolytic Degradation (Acid and Base)
  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

      • Incubate the solution at 60°C for 24 hours.

      • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

      • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate the solution at 60°C for 24 hours.

      • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

      • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Causality: Acidic and basic conditions can catalyze the hydrolysis of functional groups. While this compound lacks easily hydrolyzable groups, extreme pH and temperature can promote other degradation pathways.[11]

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Causality: Oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, potentially through radical mechanisms.[12] For saturated carboxylic acids, oxidation can be complex and may involve the cyclohexane ring or the carboxylic acid moiety.

Thermal Degradation
  • Objective: To assess the stability of this compound at elevated temperatures.

  • Procedure:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid sample at a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Causality: High temperatures provide the energy needed to overcome activation barriers for chemical reactions, accelerating degradation processes.[11]

Photolytic Degradation
  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Expose a solution of this compound (1 mg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][6]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of the stressed solid sample and dilute both the stressed solution and the control sample to approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Causality: Light energy can be absorbed by the molecule, leading to excited states that can undergo various reactions, such as bond cleavage or rearrangement.[7][8]

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) is the preferred technique.[10]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating carboxylic acids and their more polar degradation products.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for aliphatic carboxylic acids. Since this compound lacks a strong chromophore, derivatization with a fluorescent tag like 9-anthryldiazomethane (ADAM) can significantly enhance detection sensitivity if required.[14]

  • Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Data Summary

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Clear, colorless liquid[1][3]
Melting Point 14-17 °C[3]
Boiling Point 275.8 °C[3]
Solubility in Water 10 g/L (20 °C)[2][15]
Storage Store in a cool, dry, well-ventilated area.[1][2] Some sources recommend 0-8 °C.[3][1][2][3]

Visualizations

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (Solid, 80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Potential Degradation Products parent This compound decarboxylated Decarboxylated Product (e.g., Ethylcyclohexane) parent->decarboxylated Photolysis / Strong Oxidation oxidized_ring Oxidized Ring Products (e.g., Hydroxy or Keto derivatives) parent->oxidized_ring Oxidation cleavage Ring Cleavage Products parent->cleavage Harsh Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Optimizing reaction conditions for 3-Cyclohexylpropanoic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis and materials science, 3-Cyclohexylpropanoic acid is frequently used as a foundational scaffold.[1][2][3] Its derivatization into esters and amides is a critical step in the development of novel compounds, including flavor agents like pineapple esters and potential anticancer drugs.[3][4] However, the journey from carboxylic acid to a purified derivative is often fraught with challenges, from low yields to complex side reactions and purification hurdles.

This technical support guide, designed for researchers and drug development professionals, provides a structured, in-depth resource for troubleshooting and optimizing the derivatization of this compound. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate common pitfalls and ensure reproducible, high-yield syntheses.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the esterification and amidation of this compound in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My esterification/amidation reaction has stalled, resulting in a low yield or recovery of only starting material. What are the most likely causes?

A: Low conversion is one of the most common issues and can typically be traced back to one of four areas: inefficient carboxylic acid activation, poor reaction conditions, unfavorable equilibrium, or reagent degradation.

  • Inefficient Carboxylic Acid Activation: The carbonyl carbon of a carboxylic acid is not electrophilic enough to react with neutral nucleophiles like alcohols or most amines. An activating agent is required. If activation is incomplete, the reaction will not proceed.

    • Carbodiimide Issues (EDC, DCC): Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are popular but are highly sensitive to moisture.[5] Ensure you are using a freshly opened bottle or have stored it properly under inert gas. The reaction also requires non-acidic conditions, as protonation of the carbodiimide deactivates it.

    • Acid Chloride Formation: If you are converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion. Residual starting acid will not react in the subsequent step. This activation method can be harsh and may lead to side reactions if not performed at appropriate temperatures (often starting at 0 °C).[6]

  • Poor Nucleophilicity or Steric Hindrance: The alcohol or amine you are using may be a poor nucleophile. Secondary alcohols are less reactive than primary alcohols, and electron-poor anilines are significantly less reactive than aliphatic amines.[7][8] Steric hindrance around the reacting center of either the acid or the nucleophile can also dramatically slow down the reaction.

  • Unfavorable Reaction Equilibrium (Primarily for Fischer Esterification): Fischer esterification—the direct, acid-catalyzed reaction of a carboxylic acid and an alcohol—is a reversible process.[9] The formation of water as a byproduct can drive the reaction in reverse. If water is not removed, the reaction will reach an equilibrium state with significant amounts of starting material remaining.[9]

  • Reagent Degradation: Besides moisture sensitivity, coupling agents can degrade over time. Silylating agents used for GC derivatization, for example, are notoriously moisture-sensitive.[10][11] Always check the quality and storage conditions of your reagents.

Problem Area 2: Side Reactions & Persistent Impurities

Q: My reaction produces the desired product, but it's contaminated with significant side products. What are they and how can I prevent them?

A: The formation of byproducts is highly dependent on your chosen methodology.

  • N-Acylurea Formation (with Carbodiimides): This is the most common byproduct when using DCC or EDC. The O-acylisourea intermediate is highly reactive. If the alcohol/amine nucleophile is slow to react (due to steric hindrance or low nucleophilicity), the intermediate can rearrange into a stable, difficult-to-remove N-acylurea byproduct.[7]

    • Solution: Add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) for esterifications or an activating agent like Hydroxybenzotriazole (HOBt) for amidations. These additives react with the O-acylisourea to form a more stable activated ester intermediate, which is less prone to rearrangement and more readily reacts with the primary nucleophile.[6][7]

  • Anhydride Formation: If activation is successful but the nucleophile is absent or unreactive, two molecules of the activated acid can react to form an anhydride. This is sometimes seen when attempting to form an acid chloride.[6]

  • Racemization: If your amine or alcohol contains a chiral center, particularly at the α-position, the reaction conditions can sometimes lead to racemization, reducing the enantiomeric purity of your final product. Peptide coupling reagents like HATU or COMU are specifically designed to suppress this side reaction.

  • Decomposition with Base: In some cases, adding a base like triethylamine (NEt₃) to scavenge acid can lead to decomposition, especially with sensitive substrates, resulting in multiple spots on a TLC plate.[7] Careful selection of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical.

Problem Area 3: Purification Challenges

Q: I'm struggling to separate my final product from the reaction byproducts and unreacted starting materials. What are the best purification strategies?

A: Purification is often the most challenging step. A well-designed reaction is easier to purify.

  • Removing Carbodiimide Byproducts:

    • DCC: The N,N'-dicyclohexylurea byproduct is largely insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate and can often be removed by filtration.

    • EDC: The corresponding urea byproduct is water-soluble. A simple aqueous workup with dilute acid (e.g., 1M HCl) followed by a water wash will effectively remove it and any excess EDC.[12]

  • Separating Product from Starting Acid: An extractive workup is highly effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract the unreacted this compound into the aqueous layer.

  • Removing Excess Amine/Alcohol: Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate and extract most basic amines into the aqueous layer. Removing excess neutral alcohols can be more difficult and often requires column chromatography or distillation. Using a slight excess of the carboxylic acid instead can simplify purification.[13]

  • Column Chromatography: If extractive workups are insufficient, silica gel chromatography is the definitive method. The choice of solvent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your final derivative.

Frequently Asked Questions (FAQs)

Q: What are the key differences between Fischer esterification and carbodiimide-mediated esterification for this compound?

A: Fischer esterification is a classic method that involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (like H₂SO₄).[9] It is atom-economical but requires high temperatures and is an equilibrium process. Carbodiimide-mediated esterification can be performed at room temperature, is not reversible, and works well for sensitive substrates or precious alcohols where using a large excess is not feasible.[5] However, it requires a stoichiometric coupling agent, which generates waste.

Q: How can I drive the equilibrium of my Fischer esterification towards the product?

A: According to Le Chatelier's principle, you can shift the equilibrium in two main ways:[9]

  • Use a Large Excess of a Reactant: Using the alcohol as the solvent (if it's a liquid) or in a large molar excess (5-10 equivalents) will drive the reaction forward. Studies have shown that increasing the excess of alcohol can increase yields from ~65% to over 95%.[9]

  • Remove Water as it Forms: This is the most effective method. A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene or hexane), physically removing it from the reaction mixture as it is formed.[4][9]

Q: My amine is poorly nucleophilic (e.g., an aniline derivative). How can I improve my amide coupling reaction?

A: For weakly nucleophilic amines, a more potent activation strategy is required.

  • Switch to a Stronger Coupling Agent: Standard EDC/HOBt may be insufficient.[6] More powerful uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.

  • Convert to an Acid Chloride: The most "brute-force" method is to convert the carboxylic acid to the highly electrophilic acid chloride using SOCl₂ or oxalyl chloride.[6] This will react with even weak nucleophiles, though the conditions are harsh and may not be suitable for complex molecules.

Q: Are there "greener" methods for amide bond formation?

A: Yes, direct amidation methods that avoid stoichiometric activators are an area of active research. One approach uses boric acid as a catalyst to form a mixed anhydride in situ, which then reacts with the amine.[14] While often requiring heat to drive off water, these methods improve the atom economy and reduce chemical waste.[14]

Data Presentation & Visualization

Table 1: Comparison of Common Coupling Reagents for Derivatization
Reagent ClassExamplesCommon UseAdvantagesDisadvantages
Carbodiimides EDC, DCCGeneral ester & amide synthesisReadily available, mild conditionsN-acylurea byproduct formation, moisture sensitive
Uronium/Phosphonium HATU, HBTU, PyBOPDifficult amide couplings, peptide synthesisHigh yields, fast reactions, low racemizationExpensive, generate stoichiometric waste
Acid Halide Formers SOCl₂, Oxalyl ChlorideSynthesis of robust amides/estersCreates highly reactive electrophileHarsh conditions (heat, acid gas), poor functional group tolerance
Acid Catalysts H₂SO₄, p-TsOHFischer EsterificationAtom economical, inexpensiveEquilibrium limited, requires heat, not for sensitive substrates
Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing the root cause of low product conversion.

G start Low Yield or No Reaction check_sm Is Starting Acid Consumed? (Check by TLC/LCMS) start->check_sm sm_consumed Yes, Acid is Consumed check_sm->sm_consumed Yes sm_not_consumed No, Acid Remains check_sm->sm_not_consumed No side_products Significant Side Products Observed? sm_consumed->side_products reagent_check Verify Reagent Activity & Purity (esp. coupling agent) sm_not_consumed->reagent_check purification Issue is likely Side Reaction or Decomposition side_products->purification Yes no_side_products Product Lost During Workup/Purification? side_products->no_side_products No revisit_workup Re-evaluate Workup Protocol (e.g., pH, extractions) no_side_products->revisit_workup reagent_bad Reagents Degraded or Impure reagent_check->reagent_bad No reagent_ok Reagents are OK reagent_check->reagent_ok Yes conditions_check Are Reaction Conditions Optimal? (Temp, Time, Solvent) reagent_ok->conditions_check conditions_bad Optimize Conditions (e.g., increase temp/time) conditions_check->conditions_bad No conditions_ok Consider Stronger Activation Method conditions_check->conditions_ok Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Amide Formation via EDC/HOBt Coupling

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes. A successful activation is sometimes indicated by the solution becoming clear if starting materials were partially insoluble.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq) to neutralize the EDC hydrochloride salt.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting reagent.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess amine and DIPEA, while the base wash removes HOBt and unreacted carboxylic acid. The water-soluble urea byproduct is removed by all aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Fischer Esterification with Dean-Stark Trap

This method is ideal for producing simple alkyl esters where the alcohol is inexpensive and the product is thermally stable.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq), the desired alcohol (3-5 eq), a water-immiscible solvent like toluene (~0.5 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).[4]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be collected, driving the reaction to completion. Continue refluxing until no more water is collected in the trap (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate.

    • Wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The excess alcohol and toluene can often be removed under high vacuum. If needed, purify by distillation or column chromatography.

Diagram 2: General Workflow for Carbodiimide Coupling

This diagram illustrates the key steps and decision points in a standard EDC-mediated coupling experiment.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_analysis 4. Workup & Purification prep_reactants Dissolve Acid (1 eq) & Additive (e.g., HOBt, 1.2 eq) in Anhydrous Solvent cool Cool to 0 °C prep_reactants->cool add_edc Add EDC (1.2 eq) cool->add_edc stir_activate Stir for 30 min @ 0 °C add_edc->stir_activate add_nuc Add Nucleophile (Amine/Alcohol, 1.1 eq) & Base (e.g., DIPEA) stir_activate->add_nuc warm_react Warm to RT, Stir 12-24h add_nuc->warm_react monitor Monitor by TLC/LC-MS warm_react->monitor workup Aqueous Extractive Workup (Acid/Base/Brine Washes) monitor->workup purify Dry & Concentrate workup->purify final_purify Column Chromatography (if needed) purify->final_purify product Purified Product final_purify->product

Caption: A step-by-step workflow for derivatization reactions.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 3-Cyclohexylpropanoic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Understanding the Problem: Why is My this compound Peak Tailing?

Question: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the primary causes for this?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For an acidic compound like this compound, the primary culprit is often secondary interactions with the stationary phase.[2]

Here's a breakdown of the likely causes:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase of your column.[3][4][5] These silanol groups can be acidic and interact with the carboxylic acid moiety of your analyte through hydrogen bonding or ion-exchange mechanisms, leading to a secondary retention mechanism that causes tailing.[3][5]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is close to the pKa of this compound, the compound will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to inconsistent interactions with the stationary phase and results in a broadened, tailing peak.[6]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][7]

  • Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet or contamination of the stationary phase, both of which can disrupt the flow path and cause peak tailing.[2][8]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or poorly made connections, can contribute to band broadening and peak tailing.[6][7]

Troubleshooting Workflow: A Step-by-Step Guide

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Check_Mobile_Phase Q: Is the mobile phase pH optimized and buffered? Start->Check_Mobile_Phase Adjust_pH A: Adjust pH to be at least 1.5-2 units below the pKa. Use an appropriate buffer. Check_Mobile_Phase->Adjust_pH No Check_Column Q: Is the column chemistry appropriate and in good condition? Check_Mobile_Phase->Check_Column Yes Adjust_pH->Check_Column Resolved Peak Shape Improved Adjust_pH->Resolved Use_Endcapped_Column A: Use a modern, high-purity, end-capped C18 or C8 column. Check_Column->Use_Endcapped_Column No Check_Sample Q: Could the sample be the issue? Check_Column->Check_Sample Yes Use_Endcapped_Column->Check_Sample Use_Endcapped_Column->Resolved Dilute_Sample A: Dilute the sample 10-fold. Ensure sample solvent is weaker than the mobile phase. Check_Sample->Dilute_Sample Possible Check_System Q: Are there any system issues? Check_Sample->Check_System Unlikely Dilute_Sample->Check_System Dilute_Sample->Resolved Inspect_System A: Check for leaks, blockages, and minimize extra-column volume. Check_System->Inspect_System Possible Inspect_System->Resolved Unresolved Issue Persists Inspect_System->Unresolved Unresolved->Start Re-evaluate

Caption: A systematic approach to troubleshooting peak tailing.

In-Depth FAQs for Resolving Peak Tailing

Mobile Phase Optimization

Question: How do I select and optimize the mobile phase pH for this compound analysis?

Answer: Proper pH control is paramount for achieving symmetrical peaks for ionizable compounds. For an acidic analyte like this compound, you want to suppress the ionization of its carboxylic acid group.

Protocol for Mobile Phase pH Optimization:

  • Adjust Mobile Phase pH: To ensure the analyte is in its neutral, protonated form, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[9] A starting pH of 2.5 to 3.0 is a good practice.[4]

  • Use a Buffer: It is crucial to use a buffer to maintain a stable pH throughout the analysis. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.[10] Prepare the buffer at a concentration of 10-25 mM.[11]

  • Prepare the Mobile Phase:

    • Prepare the aqueous portion of your mobile phase containing the buffer and adjust the pH using an acid like phosphoric acid or formic acid.

    • Mix the aqueous and organic (e.g., acetonitrile or methanol) phases in the desired ratio. Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[12]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte StateExpected Peak ShapeRationale
2.5 >99% Neutral (R-COOH)Symmetrical Ionization of both the analyte and surface silanols is suppressed, minimizing secondary interactions.[4]
4.5 (near pKa) ~50% Neutral, ~50% AnionicBroad and Tailing The presence of two forms of the analyte leads to mixed-mode retention and poor peak shape.[6]
7.0 >99% Anionic (R-COO-)Tailing The anionic analyte can strongly interact with any remaining positively charged sites or through ion-exchange with ionized silanols.
Column Selection and Care

Question: Can my choice of HPLC column contribute to peak tailing, and what should I be using?

Answer: Absolutely. The column is the heart of the separation, and its characteristics directly impact peak shape.

  • End-Capping: Modern HPLC columns undergo a process called "end-capping," where the residual silanol groups are chemically deactivated with a small, non-polar group like trimethylsilyl (TMS).[13][14] Using a well-end-capped column is critical to minimize the secondary interactions that cause peak tailing.[7][13] Some columns even undergo a "double end-capping" process for enhanced deactivation.[13]

  • High-Purity Silica: Columns packed with high-purity silica are less likely to contain metal impurities that can also act as active sites for secondary interactions, leading to tailing.[15]

Recommendation: For the analysis of this compound, a high-purity, end-capped C18 or C8 column is recommended.

Protocol for Column Care:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates in the sample, extending its lifetime.[3]

  • Proper Flushing: After a series of analyses, flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained compounds.[16][17]

  • Avoid pH Extremes: For standard silica-based columns, operate within a pH range of 2 to 8 to prevent dissolution of the silica at high pH or hydrolysis of the bonded phase at low pH.[9][11]

Sample and System Considerations

Question: I've optimized my mobile phase and am using a good column, but I still see some tailing. What else should I check?

Answer: If you've addressed the primary chemical interactions, it's time to look at physical and system-related factors.

  • Sample Overload:

    • Mass Overload: If your peak is tailing and also appears broader at the base, you may be injecting too high a concentration of your analyte.

    • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than your mobile phase can cause peak distortion.[18][19]

  • Sample Solvent: The solvent used to dissolve your sample can significantly impact peak shape.[20][21] If your sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.[2][18]

Experimental Protocol to Test for Sample-Related Issues:

  • Test for Mass Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][7]

  • Optimize Sample Solvent:

    • Ideally, dissolve your sample in the mobile phase itself.

    • If solubility is an issue, use the weakest solvent possible that will dissolve your sample. It's better to use a sample solvent with a lower elution strength than the mobile phase.[18]

  • System Dead Volume:

    • Ensure all tubing connections are properly fitted to avoid leaks and dead volume.

    • Use tubing with the smallest appropriate internal diameter and keep the length to a minimum, especially between the column and the detector.[6]

The following diagram illustrates the impact of secondary interactions on peak shape.

Silanol_Interaction cluster_ideal Ideal Chromatography (No Secondary Interactions) cluster_tailing Peak Tailing (With Secondary Interactions) Analyte_I Analyte Molecules (Uniform Interaction) Column_I Stationary Phase (Hydrophobic Only) Analyte_I->Column_I Single Retention Mechanism Peak_I Symmetrical Peak Column_I->Peak_I Analyte_T Analyte Molecules (Mixed Interactions) Column_T Stationary Phase (Hydrophobic + Silanol Sites) Analyte_T->Column_T Multiple Retention Mechanisms Peak_T Tailing Peak Column_T->Peak_T

Caption: Ideal vs. real-world chromatography with secondary interactions.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

How to increase the efficiency of 3-Cyclohexylpropanoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 3-Cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your purification processes. Here, we synthesize technical expertise with practical, field-tested insights to address the specific challenges you may encounter.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purification is a critical step to ensure the quality and reliability of downstream applications. The efficiency of this process can be impacted by various factors, from the choice of purification method to the nature of impurities present. This guide provides a structured approach to troubleshooting common issues and optimizing your purification strategy.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification method.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[1][4]
Melting Point 14-17 °C[2]
Boiling Point 275.8 °C (at 760 mmHg)[2]
Density 0.998 g/mL[5]
Solubility in Water 10 g/L[6]
pKa ~4.91[5]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Acid-Base Extraction

Question: I performed an acid-base extraction to remove neutral impurities, but my yield of this compound is very low after acidification and extraction. What could have gone wrong?

Answer: Low recovery after an acid-base extraction of a carboxylic acid can stem from several factors. Let's break down the likely culprits:

  • Incomplete Protonation: For the carboxylic acid to precipitate or be extracted back into an organic solvent, it must be fully protonated. After basifying your aqueous layer containing the carboxylate salt, you need to acidify it to a pH of 2-3.[7] Incomplete acidification will leave a significant portion of your product as the water-soluble carboxylate salt, leading to poor recovery. Always check the pH with pH paper or a calibrated pH meter.

  • Insufficient Extraction of the Protonated Acid: this compound has some solubility in water (10 g/L).[6] Therefore, a single extraction from the acidified aqueous layer may not be sufficient. It is recommended to perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the product.

  • Emulsion Formation: During the extraction process, vigorous shaking can sometimes lead to the formation of a stable emulsion, making layer separation difficult and causing loss of product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.

Question: After adding a base like sodium bicarbonate to my organic layer containing the crude acid, I'm not seeing a clear separation of layers. What should I do?

Answer: This issue can arise from a few reasons:

  • Insufficient Aqueous Phase: If the volume of your aqueous base is too small, it may not be sufficient to fully dissolve the carboxylate salt formed, leading to a cloudy or poorly defined interface. Try adding more of the aqueous base.

  • High Concentration of the Acid: If your crude product is highly concentrated with this compound, the resulting carboxylate salt may have limited solubility in the aqueous phase, causing it to precipitate at the interface. Diluting your organic layer before the extraction can help mitigate this.

  • Presence of Surfactant-like Impurities: Some impurities from your reaction mixture could be acting as surfactants, stabilizing the interface between the organic and aqueous layers. In such cases, adding a small amount of a different organic solvent with a different polarity might help break the emulsion-like mixture.

Recrystallization

Question: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have a relatively low melting point like this compound (14-17 °C).[2] Here are some strategies to promote crystallization:

  • Slower Cooling: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help to slow down the cooling process.[8]

  • Solvent System Adjustment: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, solvent mixtures are often effective.[9] Consider using a solvent pair like hexane-ethyl acetate. Dissolve the acid in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy. Then, allow it to cool slowly. Water can also be a suitable solvent for recrystallization of some carboxylic acids, especially if the impurities have different solubilities.[8]

  • Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.[8]

Question: My recrystallized this compound still shows impurities in the NMR spectrum. How can I improve the purity?

Answer: If a single recrystallization is insufficient, you may need to consider the following:

  • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Choice of a More Selective Solvent: The initial solvent may be co-dissolving some of the impurities. Experiment with different solvents or solvent mixtures to find one that has a very high solubility for your product at high temperatures and a very low solubility for the impurities.

  • Pre-purification Step: If the impurity level is high, consider a preliminary purification step before recrystallization. For example, if you have neutral impurities, an acid-base extraction would be a good first step to remove them.

Distillation

Question: I'm attempting to purify this compound by vacuum distillation, but I'm getting a lot of decomposition. What are the optimal conditions?

Answer: this compound has a high boiling point (275.8 °C at atmospheric pressure), which makes it susceptible to decomposition at elevated temperatures.[2] Vacuum distillation is the correct approach to lower the boiling point and minimize thermal degradation.

  • Achieve a Good Vacuum: The lower the pressure, the lower the boiling point. A good vacuum pump is essential. Aim for a pressure below 10 mmHg.

  • Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid overheating the distillation flask.

  • Fractional Distillation: If you have impurities with boiling points close to that of your product, a simple distillation may not be sufficient. Using a fractionating column (e.g., a Vigreux column) will provide better separation.

  • Monitor the Temperature: The head temperature should remain stable during the collection of the main fraction. A fluctuating temperature can indicate the presence of impurities or decomposition. A literature source mentions a boiling point of 230 °C at 30 mmHg, which can serve as a starting point for your distillation.[2]

Flash Chromatography

Question: I am trying to purify this compound using flash chromatography, but the compound is streaking on the TLC plate and eluting as a broad peak from the column. What is causing this?

Answer: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase. This can lead to strong adsorption and poor separation.

  • Mobile Phase Modification: To counteract this, you can add a small amount of a polar, acidic modifier to your eluent. Adding about 1% acetic acid or formic acid to your mobile phase (e.g., hexane/ethyl acetate) can help to protonate the silica surface and reduce the tailing of your acidic compound.[10]

  • Choosing the Right Solvent System: A common solvent system for compounds of moderate polarity is a gradient of ethyl acetate in hexanes.[10] You can start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal mobile phase should give your product an Rf value of around 0.2-0.4 on the TLC plate for good separation on the column.

  • TLC Visualization: Visualizing carboxylic acids on a TLC plate can be done using a variety of stains. A bromocresol green stain is selective for acidic compounds and will show them as yellow spots on a blue background.[11] Alternatively, a potassium permanganate stain can be used, which is a good general stain for many organic compounds.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound on a lab scale?

A1: For typical lab-scale purification (< 10g), a combination of acid-base extraction followed by vacuum distillation is often the most effective and efficient method. The acid-base extraction will remove any neutral or basic impurities, and the subsequent vacuum distillation will separate the acid from non-volatile impurities and those with significantly different boiling points.

Q2: How do I remove residual water from my purified this compound?

A2: If your purified acid is dissolved in an organic solvent, you can dry the solution using an anhydrous drying agent. For carboxylic acids, anhydrous sodium sulfate or magnesium sulfate are suitable choices.[12] Add the drying agent to the solution, swirl, and let it stand for 10-15 minutes. The drying agent will clump together as it absorbs water. You can then filter or decant the dried solution. If you have the neat acid, co-evaporation with a dry, azeotropic solvent like toluene can help remove traces of water.

Q3: What are the common impurities I might encounter in a typical synthesis of this compound?

A3: Common impurities can depend on the synthetic route. If, for example, it is synthesized via hydrogenation of cinnamic acid, you might have unreacted starting material or partially hydrogenated intermediates.[7] If prepared from a Grignard reaction, you could have side products from the reaction. A good starting point for identifying impurities is to analyze your crude product by NMR or GC-MS.

Q4: Can I purify this compound by forming a salt and recrystallizing it?

A4: Yes, this is a viable method. You can form a salt by reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide or an amine like triethylamine). The resulting salt can then be recrystallized from a suitable solvent (often containing water). After recrystallization, the pure salt can be acidified to regenerate the pure carboxylic acid. This method can be particularly effective for removing non-acidic impurities.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether (approximately 10 mL of ether per gram of crude acid) in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium salt of this compound.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 1 M NaOH solution. Combine the aqueous layers.

  • The organic layer now contains the neutral and basic impurities. It can be discarded or processed further if desired.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1 M HCl to the aqueous solution while stirring until the pH is approximately 2-3 (test with pH paper). A white precipitate of this compound should form.

  • Extract the precipitated acid from the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts and wash them with one portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying the acid from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound (pre-purified by extraction is recommended)

  • Short-path distillation apparatus or a fractional distillation setup with a Vigreux column

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and pressure gauge

  • Cold trap

  • Receiving flasks

Procedure:

  • Set up the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply the vacuum. A pressure of <10 mmHg is ideal.

  • Begin stirring and gently heat the distillation flask with the heating mantle.

  • Collect any low-boiling impurities in a forerun fraction.

  • As the temperature rises and stabilizes, collect the main fraction of this compound. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point. A literature value of 230 °C at 30 mmHg can be used as a reference.[2]

  • Monitor the head temperature. A stable temperature indicates the collection of a pure fraction.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound impurity_check What are the likely impurities? start->impurity_check neutral_basic Neutral / Basic Impurities impurity_check->neutral_basic Analysis of crude mixture acidic_impurities Other Acidic Impurities impurity_check->acidic_impurities non_volatile Non-Volatile Impurities impurity_check->non_volatile acid_base_extraction Acid-Base Extraction neutral_basic->acid_base_extraction Yes chromatography Flash Chromatography acidic_impurities->chromatography Similar pKa recrystallization Recrystallization acidic_impurities->recrystallization Different Solubility distillation Vacuum Distillation non_volatile->distillation Yes acid_base_extraction->distillation pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting the optimal purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer Neutral/Basic Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer Sodium 3-Cyclohexylpropanoate separate_layers->aqueous_layer acidify Acidify with HCl (pH 2-3) aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid final_organic Organic Layer Pure this compound extract_acid->final_organic final_aqueous Aqueous Layer Salts extract_acid->final_aqueous dry_concentrate Dry and Concentrate final_organic->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Step-by-step workflow for acid-base extraction.

References

Minimizing solvent impurities in 3-Cyclohexylpropanoic acid NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Identifying Solvent Impurities

Welcome to the technical support center for NMR analysis of 3-Cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to solvent impurities in NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I see a peak at 7.26 ppm in my CDCl₃ spectrum. Is my sample of this compound contaminated?

A1: Not necessarily. Deuterated solvents are never 100% isotopically pure.[1] The peak at 7.26 ppm in deuterated chloroform (CDCl₃) is the residual signal from the small amount of non-deuterated chloroform (CHCl₃) present.[1][2] This is one of the most common residual solvent peaks and is often used as a chemical shift reference. Similarly, you will see residual peaks for other deuterated solvents, such as at 2.50 ppm for DMSO-d₆ and 2.05 ppm for acetone-d₆.[2][3]

Q2: Why is it critical to use a deuterated solvent for NMR?

A2: Deuterated solvents are essential for several reasons. First, they replace hydrogen (¹H) with deuterium (²H), which has a different resonance frequency, making the solvent "invisible" in a standard ¹H NMR spectrum and preventing a massive solvent signal from overwhelming your sample's signals.[2][4] Second, the deuterium signal is used by the NMR spectrometer to "lock" the magnetic field, which ensures the stability and accuracy of the measurement over time.[4][5]

Q3: I see a broad singlet that I can't identify. What could it be?

A3: A common culprit for an unassigned broad singlet is water (H₂O). Deuterated solvents can be hygroscopic and absorb moisture from the atmosphere if not handled and stored correctly.[6][7] The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration. For example, in CDCl₃ it can appear around 1.56 ppm, while in DMSO-d₆ it is found around 3.33 ppm.[8] To confirm if the peak is water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it was due to exchangeable protons, most commonly water.[7]

Q4: How much this compound should I use for a standard ¹H NMR?

A4: For a small molecule like this compound (M.W. 156.24 g/mol ), a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[9] For a ¹³C NMR, a more concentrated sample of 50-100 mg is often required to get a good signal-to-noise ratio in a reasonable amount of time.[9]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses more complex scenarios you may encounter when analyzing this compound.

Q5: My ¹H NMR spectrum of this compound shows persistent peaks for ethyl acetate (~2.05, 4.12, 1.26 ppm) even after drying under high vacuum. How can I remove it?

A5: Ethyl acetate can be particularly stubborn to remove because it may be trapped within the crystal lattice or oily matrix of your compound. This compound has a low melting point (14-17 °C) and can exist as a waxy solid or oil, which can efficiently trap solvents.[10] Standard high vacuum may not be sufficient.

Causality: The intermolecular forces between your compound and the solvent can be stronger than the vapor pressure of the solvent, especially at room temperature.

Solution: Azeotropic Removal. An azeotrope is a mixture of liquids that has a constant boiling point. By adding a solvent that forms a low-boiling azeotrope with ethyl acetate, you can effectively remove it at a lower temperature.

Recommended Protocol:

  • Dissolve your sample in a small amount of dichloromethane (DCM) or chloroform.

  • Remove the solvent using a rotary evaporator.

  • Repeat this process 2-3 times. The DCM or chloroform will form an azeotrope with the ethyl acetate, facilitating its removal.[11]

  • Finally, place the sample under high vacuum for several hours to remove the last traces of the chase solvent.

Q6: My baseline is distorted and my peaks are broad. What is causing this?

A6: Broad peaks and a distorted baseline can stem from several issues, but for a purified sample, the most common causes are poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[7][12]

  • Poor Shimming: The magnetic field needs to be perfectly uniform across the sample volume. While modern spectrometers have automated shimming routines, a difficult sample may require manual adjustment. If your sample is not homogeneous (e.g., contains undissolved solids), it can be impossible to shim correctly.[13]

  • Sample Inhomogeneity: Ensure your this compound is fully dissolved in the deuterated solvent. Any suspended solid particles will disrupt the magnetic field homogeneity.[9] It is best practice to filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper from leftover catalysts) can cause significant line broadening.[12] If you suspect this, purifying the sample again, perhaps with a wash that could chelate metals, may be necessary.

Q7: I've identified an unknown impurity from the synthesis of this compound. How can I confirm its identity?

A7: The synthesis of this compound often involves the hydrogenation of cinnamic acid, which may be preceded by esterification.[14][15][16] Therefore, common impurities could be residual starting materials (cinnamic acid), intermediates (e.g., methyl or ethyl 3-cyclohexylpropionate), or solvents used in the synthesis and workup (e.g., hexane, methanol, ethanol, toluene).

Workflow for Identification:

  • Consult Chemical Shift Tables: Compare the chemical shifts and multiplicities of the impurity signals with published data for common laboratory solvents. (See the Data Reference Table below).[8][17][18]

  • Spiking: If you have a suspect impurity, add a small amount of that pure substance to your NMR sample. If the peak increases in intensity, you have confirmed its identity.

  • 2D NMR: If the impurity is more complex, a 2D NMR experiment like a COSY (to see proton-proton couplings) or an HSQC (to see proton-carbon one-bond correlations) can provide definitive structural information.

Workflow for Troubleshooting Solvent Impurities

The following diagram illustrates a logical workflow for identifying and addressing unexpected peaks in your NMR spectrum.

G start Unexpected Peak(s) in This compound Spectrum check_table Compare chemical shift(s) to residual solvent and impurity tables. start->check_table is_match Is there a match? check_table->is_match peak_identified Peak Identified as Known Solvent/Impurity is_match->peak_identified Yes no_match No obvious match. is_match->no_match No perform_removal Perform appropriate solvent removal protocol (e.g., high vacuum, azeotrope). peak_identified->perform_removal check_water Is the peak a broad singlet? no_match->check_water d2o_shake Perform D₂O Shake Test. check_water->d2o_shake Yes consider_other Impurity is likely a synthesis byproduct or starting material. check_water->consider_other No peak_gone Did peak disappear? d2o_shake->peak_gone is_water Peak is H₂O or other exchangeable proton. peak_gone->is_water Yes peak_gone->consider_other No spike_exp Consider 'spiking' experiment or 2D NMR for confirmation. consider_other->spike_exp reacquire Re-acquire Spectrum perform_removal->reacquire spike_exp->reacquire

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Cyclohexylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-Cyclohexylpropanoic acid (3-CHP), a compound of interest in pharmaceutical development and other industrial applications.[1] The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate the most appropriate analytical method for their specific needs. The methodologies discussed are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7]

The accurate quantification of 3-CHP is critical for ensuring product quality, safety, and efficacy. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), detailing their principles, validation parameters, and providing step-by-step experimental protocols.

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][8] A well-validated method provides reliable, reproducible, and accurate data, which is a cornerstone of scientific integrity and regulatory compliance. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[10] For a non-volatile compound like 3-CHP, reversed-phase HPLC with UV detection is a common and effective approach.[10][11]

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the cyclohexyl group in 3-CHP, which promotes retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. The acid suppresses the ionization of the carboxylic acid group of 3-CHP, leading to a more retained and symmetrical peak. UV detection at 210 nm is suitable for compounds with a carboxyl group, which exhibits absorbance at lower wavelengths.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare 3-CHP Standard Solutions Injection Inject Samples Standard->Injection Sample Prepare Sample Solutions Sample->Injection Spiked Prepare Spiked Samples (for Accuracy) Spiked->Injection System HPLC System with UV Detector Column C18 Reversed-Phase Column MobilePhase Acetonitrile:Water with 0.1% H3PO4 Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify 3-CHP Calibration->Quantification

Caption: Workflow for 3-CHP quantification using HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[12]

    • Detection Wavelength: 210 nm.[13]

    • Injection Volume: 10 µL.[13]

  • Standard Preparation:

    • Prepare a stock solution of 3-CHP reference standard in methanol.

    • Perform serial dilutions to create calibration standards across the desired concentration range.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Analyze a placebo (matrix without 3-CHP) to ensure no interfering peaks at the retention time of 3-CHP.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[12][13]

    • Accuracy: Analyze spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[12][14]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of a sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.[12]

    • LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[8][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like 3-CHP, derivatization is often necessary to improve its volatility and chromatographic performance.

Causality Behind Experimental Choices

Derivatization, for instance, by converting the carboxylic acid to its methyl ester, is crucial to prevent peak tailing and improve thermal stability in the GC inlet and column.[16] The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and quantification using selected ion monitoring (SIM) or full scan mode.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Standard Prepare 3-CHP Standard Solutions Derivatization Derivatize with, e.g., BF3-Methanol Standard->Derivatization Sample Prepare Sample Solutions Sample->Derivatization Injection Inject Derivatized Samples Derivatization->Injection System GC-MS System Column Capillary GC Column (e.g., DB-5ms) Spectra Acquire Mass Spectra Injection->Spectra Integration Integrate Ion Chromatograms Spectra->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify 3-CHP Derivative Calibration->Quantification

Caption: Workflow for 3-CHP quantification using GC-MS.

Detailed Experimental Protocol: GC-MS
  • Derivatization:

    • To a dried sample containing 3-CHP, add a derivatizing agent such as BF3-methanol and heat to form the methyl ester.

    • Extract the derivative into an organic solvent like hexane.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 3-CHP derivative.

  • Validation Procedure:

    • Follow a similar validation strategy as for HPLC, adapting the procedures for a derivatization step and GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[17][18]

Causality Behind Experimental Choices

For 3-CHP, direct analysis without derivatization is possible with LC-MS/MS. Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes matrix interference and provides excellent sensitivity.[18]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis Standard Prepare 3-CHP Standard Solutions Injection Inject Samples Standard->Injection Sample Prepare Sample Solutions ProteinPrecipitation Protein Precipitation (for biological samples) Sample->ProteinPrecipitation ProteinPrecipitation->Injection System LC-MS/MS System (Triple Quadrupole) Column Reversed-Phase Column MRM Acquire Data in MRM Mode Injection->MRM Integration Integrate MRM Transitions MRM->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify 3-CHP Calibration->Quantification

Caption: Workflow for 3-CHP quantification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS
  • Chromatographic Conditions:

    • Similar to HPLC-UV, but often with faster gradients and smaller column dimensions for higher throughput.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for 3-CHP and an internal standard.

  • Sample Preparation:

    • For biological matrices, a protein precipitation step followed by centrifugation is common.[19]

  • Validation Procedure:

    • The validation follows the principles outlined in the FDA's Bioanalytical Method Validation guidance, which includes assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability.[2][7][20]

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility, mass-based detection.Separation based on polarity, highly selective mass-based detection.
Sample Volatility Not required.Required (derivatization often needed).Not required.
Selectivity Moderate.High.Very High.
Sensitivity µg/mL range.ng/mL range.pg/mL to ng/mL range.
Throughput Moderate.Lower (due to derivatization and longer run times).High.
Cost Low.Moderate.High.
Typical Application Routine quality control, assay of bulk drug and finished product.[10]Impurity profiling, analysis of volatile compounds.Bioanalysis, trace-level quantification in complex matrices.[18][19]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required.

  • GC-MS offers high selectivity and is a good choice when dealing with volatile impurities, although it often requires a derivatization step.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level quantification in complex sample matrices.

Each method must be rigorously validated according to the principles outlined by regulatory bodies like the ICH and FDA to ensure the generation of reliable and accurate data.

References

A Senior Application Scientist's Guide to Polymer Synthesis: 3-Cyclohexylpropanoic Acid Versus Linear Aliphatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials, the judicious selection of monomers is paramount. For researchers, scientists, and drug development professionals, understanding the nuanced impact of monomer architecture on final polymer properties is critical for innovation. This guide provides a deep dive into the comparative performance of 3-cyclohexylpropanoic acid against traditional linear aliphatic carboxylic acids in polymer synthesis, offering both theoretical grounding and practical, data-driven insights.

The Foundational Role of Aliphatic Carboxylic Acids in Polymer Science

Aliphatic carboxylic acids are cornerstone monomers in the synthesis of numerous polymers, particularly polyesters and polyamides. Their defining feature, the carboxyl group (-COOH), readily engages in polycondensation reactions with diols and diamines. The nature of the aliphatic moiety, however, is the primary determinant of the polymer's macroscopic characteristics, including its thermal stability, mechanical strength, and solubility.

Linear aliphatic dicarboxylic acids, such as adipic acid, have historically been favored for producing flexible and processable polymers. The introduction of a cycloaliphatic structure, as seen in this compound, presents a paradigm shift, offering a pathway to materials with enhanced rigidity and performance.

A Tale of Two Structures: this compound vs. Linear Aliphatic Acids

The key differentiator for this compound is its bulky, non-planar cyclohexyl ring appended to a propanoic acid chain. This is in stark contrast to the linear, flexible nature of acids like adipic acid. This fundamental structural difference has profound implications for the resulting polymer's behavior.

PropertyThis compoundAdipic Acid (Linear Dicarboxylic)
Molar Mass ( g/mol ) 156.22146.14
Structure Cyclohexyl ring with a propanoic acid side chainLinear C6 dicarboxylic acid
Boiling Point (°C) ~276337.5
Melting Point (°C) 14-17152.1
Key Structural Feature Bulky, rigid cycloaliphatic ringFlexible, linear aliphatic chain

The presence of the cyclohexyl group introduces significant steric hindrance, which restricts the rotational freedom of the polymer backbone. This inherent rigidity is the source of many of the performance advantages observed in polymers derived from this monomer.

Experimental Simulation: Polyester Synthesis and Performance

To provide a tangible comparison, we will consider the synthesis of two hypothetical polyesters via melt polycondensation:

  • Polymer A: Synthesized from this compound and 1,4-butanediol.

  • Polymer B: Synthesized from adipic acid and 1,4-butanediol.

Experimental Protocol: Melt Polycondensation

This protocol outlines a standardized procedure for synthesizing polyesters, ensuring a valid basis for comparison.

  • Reactor Charging: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of the carboxylic acid (this compound or adipic acid) and 1,4-butanediol.

  • Catalyst Addition: A suitable catalyst, such as antimony trioxide or tetrabutyl titanate (typically 200-300 ppm), is introduced into the reaction mixture.

  • Esterification Stage: The reactor is heated to 180-200°C under a gentle stream of nitrogen. The reaction is allowed to proceed for 2-4 hours, during which water is continuously removed by distillation.

  • Polycondensation Stage: The temperature is gradually elevated to 220-240°C, and the pressure is slowly reduced to below 1 Torr. This stage is maintained for 4-6 hours to facilitate the removal of excess diol and increase the polymer's molecular weight.

  • Polymer Recovery: The reaction is stopped, and the molten polymer is carefully extruded from the reactor under nitrogen pressure.

  • Purification: The obtained polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to eliminate unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

Workflow Diagram: Polyester Synthesis

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_purification Recovery & Purification Monomers Charge Acid & Diol Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (180-200°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Extrusion Extrude Polymer Polycondensation->Extrusion Dissolution Dissolve in Solvent Extrusion->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Vacuum Dry Precipitation->Drying

Caption: A generalized workflow for melt polycondensation of polyesters.

Anticipated Comparative Performance Data

The following table presents expected data based on established principles of polymer chemistry, where the incorporation of a cycloaliphatic structure enhances thermal and mechanical properties.

PropertyPolymer A (from this compound)Polymer B (from Adipic Acid)
Glass Transition Temperature (Tg) ~60-80°C~ -60°C
Tensile Strength Significantly HigherLower
Young's Modulus Significantly HigherLower
Flexibility Lower (More Rigid)Higher (More Flexible)
Solubility Potentially more selectiveBroader solubility in common solvents

Mechanistic Rationale and Structure-Property Relationships

The anticipated superior performance of Polymer A is a direct consequence of the molecular architecture imparted by this compound.

  • Elevated Glass Transition Temperature (Tg): The bulky cyclohexyl ring restricts the segmental motion of the polymer chains. A higher thermal energy is required to induce the transition from a glassy to a rubbery state, resulting in a significantly higher Tg. This translates to better dimensional stability at elevated temperatures.[1][2]

  • Enhanced Mechanical Properties: The rigid nature of the cycloaliphatic ring leads to a stiffer polymer backbone.[3] This increased rigidity, coupled with the potential for interlocking between adjacent chains, results in higher tensile strength and a greater resistance to deformation (higher Young's modulus).[3]

  • Reduced Flexibility: The same structural feature that enhances mechanical strength—the rigid cyclohexyl group—also reduces the overall flexibility of the polymer chain compared to its linear aliphatic counterpart.[3]

Logical Flow: From Monomer Structure to Polymer Performance

G cluster_monomer Monomer Characteristics cluster_polymer Resulting Polymer Attributes Monomer This compound Cyclohexyl Pendant Cyclohexyl Group Monomer->Cyclohexyl Rigidity Increased Backbone Rigidity Cyclohexyl->Rigidity Tg Higher Tg Rigidity->Tg Strength Improved Mechanical Strength Rigidity->Strength

Caption: The causal relationship between the cyclohexyl moiety and enhanced polymer properties.

Application Horizons for Cycloaliphatic Polymers

The distinct property profile of polymers synthesized from this compound makes them highly attractive for a range of specialized applications:

  • Biomedical Devices and Drug Delivery: The combination of mechanical integrity and potential biocompatibility makes these polyesters promising candidates for load-bearing medical implants and controlled-release matrices where slower degradation and structural stability are required.

  • High-Performance Coatings: The inherent rigidity and thermal stability can contribute to the formulation of durable coatings with excellent scratch and chemical resistance.

  • Advanced Composites and Adhesives: As a component in advanced materials, these polymers can enhance the performance of composites and provide strong, thermally stable adhesive bonds.

Concluding Remarks for the Innovator

This compound is a powerful tool in the polymer chemist's arsenal for designing materials that transcend the limitations of conventional linear aliphatic polyesters. Its incorporation introduces a level of rigidity and thermal resilience that opens the door to a new generation of high-performance polymers. For researchers in drug development and advanced materials, a thorough understanding of the structure-property relationships detailed in this guide is essential for harnessing the full potential of this versatile monomer.

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3-Cyclohexylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and robust quantification of 3-Cyclohexylpropanoic acid, a key intermediate in pharmaceutical and specialty chemical synthesis, is paramount for quality control and process optimization.[1][2] This guide provides an in-depth cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on critical validation parameters. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and Analytical Imperatives

This compound (C9H16O2, Molar Mass: 156.22 g/mol ) is a carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[2][3] This structure imparts unique physicochemical properties, including a melting point of 14-17°C and a boiling point of approximately 276°C, making it a clear, colorless liquid at room temperature.[1][2][4][5] Its utility as a building block in the synthesis of pharmaceuticals and specialty polymers necessitates precise analytical methods to ensure purity, quantify impurities, and monitor reaction kinetics.[2]

The choice between HPLC and GC-MS for the analysis of this compound is not trivial and depends on a multitude of factors including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is well-suited for the direct analysis of non-volatile compounds, while GC-MS often requires a derivatization step to enhance the volatility of the analyte, which can lead to superior sensitivity and selectivity.[6] This guide will dissect these nuances to provide a clear path toward methodological selection and validation.

Analytical Methodologies: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Advantages of HPLC:

  • Direct Analysis: No derivatization is required, simplifying sample preparation.[6]

  • Versatility: A wide range of stationary and mobile phases allows for the optimization of separation for various analytes.

  • Robustness: Well-established and reliable for routine quality control applications.

Limitations of HPLC:

  • Sensitivity: May be less sensitive than GC-MS for certain applications.

  • Peak Tailing: Acidic compounds can sometimes exhibit poor peak shape on certain columns.[7]

  • Detector Specificity: UV detection, while common, is not universally applicable and may lack the specificity of mass spectrometry.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase.[7] The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

Advantages of GC-MS:

  • High Sensitivity and Selectivity: Mass spectrometric detection offers excellent sensitivity and the ability to confirm the identity of the analyte based on its mass spectrum.[6]

  • High Resolution: Capillary GC columns provide excellent separation efficiency.[7]

Limitations of GC-MS:

  • Derivatization Required: Due to its low volatility, this compound requires derivatization to convert it into a more volatile form, adding a step to the sample preparation process.[6][9]

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. All procedures should be performed in accordance with established laboratory safety protocols.

HPLC Method Protocol

This protocol is designed for the direct quantitative analysis of this compound.

Instrumentation and Conditions:

ParameterValue
HPLC SystemStandard HPLC with UV Detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength210 nm

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (Analytical grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Method Protocol with Derivatization

This protocol involves a derivatization step to increase the volatility of this compound for GC-MS analysis. Esterification to form the methyl ester is a common and effective approach.[10]

Instrumentation and Conditions:

ParameterValue
GC-MS SystemGas Chromatograph coupled to a Mass Spectrometer
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line280°C
Ion Source230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-400

Reagents and Standards:

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated) or Boron Trifluoride-Methanol solution (BF3-MeOH)

  • Hexane (GC grade)

  • Sodium Sulfate (anhydrous)

  • This compound reference standard

Procedure:

  • Derivatization (Esterification):

    • To a known amount of sample or standard in a vial, add 1 mL of anhydrous methanol.

    • Carefully add 2-3 drops of concentrated sulfuric acid (or use a commercially available BF3-MeOH solution).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water, vortex, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

  • Quantification: Monitor a characteristic ion of the this compound methyl ester (e.g., the molecular ion or a major fragment ion) for quantification. Prepare calibration standards using the same derivatization procedure.

Method Validation and Performance Comparison

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[11] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[12][13][14]

Validation Parameters

The following parameters should be evaluated for both the HPLC and GC-MS methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data (Representative)

The following table summarizes typical performance characteristics for the two methods. Note that these values are representative and should be experimentally verified.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2.0%< 3.0% (includes derivatization variability)
LOD (µg/mL) ~0.2~0.02
LOQ (µg/mL) ~0.6~0.06

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution filter Filter through 0.45 µm filter prep_sample->filter filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare Sample/Standard derivatize Derivatization (Esterification) prep->derivatize extract Liquid-Liquid Extraction derivatize->extract dry Dry Organic Phase extract->dry inject Inject into GC-MS System dry->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Discussion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is contingent on the specific analytical requirements.

HPLC is the recommended method for:

  • Routine quality control: Where simplicity, robustness, and high throughput are essential.

  • Analysis of thermally labile impurities: As it avoids the high temperatures of GC.

  • When derivatization is undesirable: Due to concerns about reaction efficiency, by-products, or added complexity.

GC-MS is the preferred method for:

  • Trace-level analysis: When the higher sensitivity of MS detection is required.

  • Confirmation of identity: The mass spectrum provides definitive structural information, which is invaluable for impurity identification and in regulated environments.

  • Analysis in complex matrices: The selectivity of MS can help to resolve the analyte from interfering matrix components.

It is important to note that the derivatization step in the GC-MS method introduces an additional source of potential variability.[6] Therefore, careful optimization and validation of the derivatization reaction are crucial for achieving accurate and precise results. Common derivatization methods for carboxylic acids include silylation, acylation, and alkylation (esterification).

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The selection of the most appropriate method should be based on a thorough consideration of the analytical objectives, required sensitivity, and the nature of the sample matrix. This guide provides a comprehensive framework for the development, validation, and cross-comparison of these two methods, enabling scientists to make informed decisions and ensure the quality and integrity of their analytical data.

References

A Researcher's Guide to Bio-isosteric Replacements for the Cyclohexyl Group in 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bio-isosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this process. This guide provides an in-depth comparison of potential bio-isosteric replacements for the cyclohexyl moiety in 3-Cyclohexylpropanoic acid. We will delve into the rationale behind these substitutions, present comparative physicochemical data, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the properties of aliphatic cyclic-containing molecules.

The Rationale for Cyclohexyl Bio-isosteres

The cyclohexyl group, a common lipophilic scaffold in medicinal chemistry, can be a liability. Its high lipophilicity can lead to poor aqueous solubility, increased metabolic susceptibility (cytochrome P450-mediated oxidation), and potential for off-target effects. Bio-isosteric replacement aims to mitigate these issues while preserving or enhancing the desired biological activity. Key objectives include:

  • Improving Physicochemical Properties: Enhancing aqueous solubility and reducing lipophilicity (LogP) to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Blocking Metabolic Hotspots: Introducing heteroatoms or altering the ring structure to prevent oxidative metabolism.

  • Modulating Biological Activity: Fine-tuning the interaction with the biological target to improve potency and selectivity.

  • Exploring New Chemical Space: Generating novel intellectual property by moving away from saturated carbocycles.

This guide will focus on the following bio-isosteric replacements for the cyclohexyl ring in this compound:

  • Cyclopentyl: A smaller carbocycle that can reduce lipophilicity.

  • Piperidinyl: A nitrogen-containing heterocycle offering a potential for improved polarity and a handle for further derivatization.

  • Tetrahydropyranyl: An oxygen-containing heterocycle that can increase polarity and hydrogen bonding potential.

  • Bicyclo[1.1.1]pentanyl (BCP): A rigid, three-dimensional scaffold that can improve metabolic stability and solubility.

Comparative Analysis of Physicochemical Properties

To provide a clear comparison, the following table summarizes the predicted and, where available, experimental physicochemical properties of this compound and its bio-isosteric analogues.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted Aqueous Solubility (mg/mL)
This compoundC9H16O2156.222.8Low
3-Cyclopentylpropanoic acidC8H14O2142.202.3Moderate
3-(Piperidin-4-yl)propanoic acidC8H15NO2157.210.9High
3-(Tetrahydropyran-4-yl)propanoic acidC8H14O3158.191.2High
3-(Bicyclo[1.1.1]pentan-1-yl)propanoic acidC8H12O2140.181.8Moderate

Note: Calculated LogP and predicted solubility values are estimations from computational models and should be experimentally verified.

Experimental Protocols

To empower researchers to validate these predictions, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and its analogues, as well as for the determination of key physicochemical properties.

Synthesis Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrogenation of cinnamic acid.[1]

  • Step 1: Oxidation of Cinnamic Acid: In an alkaline solution, add a silver-carbon catalyst to cinnamic acid. After the oxidation reaction is complete, filter out the catalyst to obtain a cinnamate mixed solution.[1]

  • Step 2: Hydrogenation: Transfer the cinnamate mixed solution to a hydrogenation reactor. Under the catalysis of a ruthenium-carbon catalyst, pass hydrogen gas through the solution and heat to carry out the hydrogenation.[1]

  • Step 3: Acidification and Isolation: After the reaction, filter out the catalyst. Acidify the filtrate to a pH of 2-3 with a suitable acid. After stratification, the this compound product is obtained.[1]

Synthesis of Bio-isosteric Analogues

The synthesis of the bio-isosteric analogues will follow similar principles, starting from appropriately substituted precursors. For example, 3-cyclopentylpropanoic acid can be synthesized from cyclopentanone.[2] The synthesis of heterocyclic analogues like 3-(piperidin-4-yl)propanoic acid and 3-(tetrahydropyran-4-yl)propanoic acid often involves multi-step sequences starting from the corresponding heterocyclic ketones. The synthesis of 3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid can be achieved from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_products Products Cinnamic Acid Cinnamic Acid Hydrogenation Hydrogenation Cinnamic Acid->Hydrogenation Cyclopentanone Cyclopentanone Multi-step Synthesis Multi-step Synthesis Cyclopentanone->Multi-step Synthesis Piperidin-4-one Piperidin-4-one Piperidin-4-one->Multi-step Synthesis Tetrahydropyran-4-one Tetrahydropyran-4-one Tetrahydropyran-4-one->Multi-step Synthesis BCP Dicarboxylic Acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid BCP Dicarboxylic Acid->Multi-step Synthesis This compound This compound Hydrogenation->this compound 3-Cyclopentylpropanoic acid 3-Cyclopentylpropanoic acid Multi-step Synthesis->3-Cyclopentylpropanoic acid 3-(Piperidin-4-yl)propanoic acid 3-(Piperidin-4-yl)propanoic acid Multi-step Synthesis->3-(Piperidin-4-yl)propanoic acid 3-(Tetrahydropyran-4-yl)propanoic acid 3-(Tetrahydropyran-4-yl)propanoic acid Multi-step Synthesis->3-(Tetrahydropyran-4-yl)propanoic acid 3-(Bicyclo[1.1.1]pentan-1-yl)propanoic acid 3-(Bicyclo[1.1.1]pentan-1-yl)propanoic acid Multi-step Synthesis->3-(Bicyclo[1.1.1]pentan-1-yl)propanoic acid

Determination of Physicochemical Properties

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The shake-flask method is the gold standard for its determination.[4][5]

  • 1. Preparation: Prepare solutions of the test compound in both n-octanol and water (or a suitable buffer like PBS, pH 7.4). Ensure both solvents are mutually saturated before use.

  • 2. Partitioning: Mix equal volumes of the n-octanol and aqueous solutions of the compound in a sealed container. Shake the mixture for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • 3. Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • 4. Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • 5. Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility (Kinetic Solubility Assay)

Kinetic solubility is a high-throughput method to assess the aqueous solubility of compounds.

  • 1. Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • 2. Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., PBS, pH 7.4).

  • 3. Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 2 hours) with shaking.

  • 4. Measurement: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration using a UV-plate reader or LC-MS.

  • 5. Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed or the maximum concentration measured in the clear supernatant.

Experimental_Workflow cluster_synthesis_and_purification Compound Synthesis & Purification cluster_physicochemical_profiling Physicochemical Profiling cluster_biological_evaluation Biological Evaluation Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification LogP LogP Determination (Shake-Flask) Purification->LogP Solubility Aqueous Solubility (Kinetic Assay) Purification->Solubility MetabolicStability Metabolic Stability (Microsomal Assay) Purification->MetabolicStability BiologicalAssay Biological Activity Assay (e.g., SARS-CoV-2 Mpro Inhibition) Purification->BiologicalAssay

In Vitro Metabolic Stability

The metabolic stability of a compound is a crucial parameter that influences its in vivo half-life and oral bioavailability. An in vitro microsomal stability assay is a common method to assess this.

  • 1. Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

  • 2. Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.

  • 3. Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • 4. Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • 5. LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • 6. Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Biological Activity Assessment: A Case Study with SARS-CoV-2 Main Protease

While this compound itself is a relatively simple molecule, its derivatives have shown interesting biological activities. For instance, compounds incorporating a cyclohexyl moiety have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[4][6][7] This provides a relevant and timely biological context for comparing our bio-isosteric analogues.

An enzymatic assay to determine the inhibitory activity (IC50) against SARS-CoV-2 Mpro would be a suitable method for biological evaluation. The results would reveal whether the modifications to the cyclohexyl ring impact the compound's ability to bind to the enzyme's active site. It is plausible that the introduction of heteroatoms in the piperidinyl and tetrahydropyranyl analogues could lead to new hydrogen bonding interactions within the active site, potentially increasing potency. Conversely, the rigid and compact nature of the BCP analogue might offer a better fit in certain sub-pockets of the enzyme.

Conclusion

The bio-isosteric replacement of the cyclohexyl group in this compound presents a promising strategy for modulating its physicochemical and pharmacological properties. This guide has outlined a systematic approach to this endeavor, providing a comparative framework and detailed experimental protocols for the synthesis and evaluation of cyclopentyl, piperidinyl, tetrahydropyranyl, and bicyclo[1.1.1]pentanyl analogues. By employing these methods, researchers can generate robust and comparable data to make informed decisions in the lead optimization process, ultimately accelerating the discovery of novel and improved therapeutic agents.

References

A Comparative Analysis of the Metabolic Pathways of 3-Cyclohexylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the metabolic pathways of 3-Cyclohexylpropanoic acid (3-CHPA), a saturated fatty acid characterized by a cyclohexane ring. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic fate of 3-CHPA in contrast to other fatty acids, offering insights into the structural nuances that dictate their biological processing. We will explore its primary metabolic route, beta-oxidation, and compare it with a straight-chain analogue, a cyclopropane-containing fatty acid, and a shorter-chain cyclohexyl derivative. This guide will also provide detailed experimental protocols to empower researchers to investigate these pathways in their own laboratories.

Introduction to this compound and its Significance

This compound belongs to the class of naphthenic acids, which are complex mixtures of alicyclic carboxylic acids found in petroleum and oil sands.[1][2] The environmental presence and potential biological effects of naphthenic acids have spurred interest in understanding their metabolic fate.[1][2][3][4][5][6] From a drug development perspective, the incorporation of cyclic structures into fatty acid-like molecules can influence their metabolic stability, distribution, and pharmacological activity. A thorough understanding of how the cyclohexane moiety of 3-CHPA affects its metabolism is therefore crucial for both environmental science and medicinal chemistry.

The Primary Metabolic Pathway of this compound: A Journey Through Beta-Oxidation

The metabolism of most fatty acids in eukaryotes primarily occurs in the mitochondria through a process called beta-oxidation.[7][8] This catabolic pathway sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are then utilized for ATP production.[7][8]

Based on its structure, this compound is predicted to undergo mitochondrial beta-oxidation. The process is initiated by the activation of the fatty acid to its coenzyme A (CoA) thioester by an acyl-CoA synthetase.[9] This activated form is then transported into the mitochondrial matrix.

However, the presence of the bulky cyclohexane ring at the β-position relative to the carboxyl group presents a potential steric hindrance to the enzymes of the beta-oxidation spiral. While direct experimental evidence for the complete beta-oxidation of 3-CHPA is limited, studies on similar cyclohexyl-containing fatty acids suggest that beta-oxidation can be hindered or blocked. This can lead to alternative metabolic routes such as hydroxylation of the cyclohexane ring.

Below is a diagram illustrating the proposed initial steps of the beta-oxidation of this compound.

Beta_Oxidation_3CHPA cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 3-CHPA This compound 3-CHPA_CoA 3-Cyclohexylpropanoyl-CoA 3-CHPA->3-CHPA_CoA Acyl-CoA Synthetase (Activation) Enoyl_CoA 3-Cyclohexyl-2-enoyl-CoA 3-CHPA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Cyclohexyl-3-hydroxypropanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Cyclohexyl-3-oxopropanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Cyclohexylacetyl_CoA Cyclohexylacetyl-CoA Ketoacyl_CoA->Cyclohexylacetyl_CoA β-Ketothiolase

Figure 1: Proposed beta-oxidation pathway of this compound.

Comparative Metabolic Analysis

To understand the metabolic idiosyncrasies of 3-CHPA, we will compare its metabolism with three other fatty acids:

  • Nonanoic Acid: A straight-chain saturated fatty acid with the same number of carbon atoms (C9).[10]

  • A Cyclopropane Fatty Acid (e.g., Dihydrosterculic Acid): A fatty acid containing a three-membered ring, commonly found in bacteria.[11][12][13][14][15]

  • Cyclohexylacetic Acid: A related cyclohexyl-containing fatty acid with a shorter (C2) side chain.[16]

Nonanoic Acid: The Straight-Chain Benchmark

Nonanoic acid, a C9 straight-chain saturated fatty acid, undergoes standard beta-oxidation.[17] Being an odd-chain fatty acid, its final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA and enters the citric acid cycle.[18]

Beta_Oxidation_Nonanoic_Acid Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycles 3 cycles of β-oxidation Nonanoyl_CoA->Beta_Oxidation_Cycles Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Acetyl_CoA 3x Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 2: Beta-oxidation of Nonanoic Acid.
Cyclopropane Fatty Acids: A Tale of Ring Strain and Stability

Cyclopropane fatty acids are primarily found in bacteria and some plants.[11][13] Their metabolism is distinct from straight-chain fatty acids. The cyclopropane ring is generally resistant to degradation by the standard beta-oxidation machinery. In many bacteria, cyclopropane fatty acids are synthesized from unsaturated fatty acids already incorporated into phospholipids, as a mechanism to alter membrane fluidity and provide protection against environmental stress.[11][12][15] The degradation of these fatty acids often requires specialized enzymatic pathways that can open the cyclopropane ring, a process not typically found in mammals.

Cyclopropane_FA_Metabolism Unsaturated_FA Unsaturated Fatty Acid (in phospholipid) Cyclopropane_FA Cyclopropane Fatty Acid (in phospholipid) Unsaturated_FA->Cyclopropane_FA Cyclopropane Fatty Acid Synthase Specialized_Enzymes Specialized Ring-Opening Enzymes (in some bacteria) Cyclopropane_FA->Specialized_Enzymes Beta_Oxidation β-oxidation Specialized_Enzymes->Beta_Oxidation

Figure 3: Metabolism of Cyclopropane Fatty Acids.
Cyclohexylacetic Acid: The Shorter Chain Analogue

The metabolism of cyclohexylacetic acid has been studied in microorganisms. In some bacteria, it is metabolized via initial hydroxylation of the cyclohexane ring, followed by ring cleavage. In other cases, it can undergo a modified beta-oxidation-like pathway. The shorter side chain of cyclohexylacetic acid compared to 3-CHPA may influence which metabolic route is favored.

Comparative Data Summary

While direct comparative quantitative data for the metabolism of this compound is scarce in publicly available literature, we can infer expected differences based on the metabolism of related compounds. The following table summarizes these expected differences.

ParameterThis compound (Predicted)Nonanoic AcidCyclopropane Fatty AcidCyclohexylacetic Acid
Primary Metabolic Pathway Beta-oxidation (potentially hindered)Beta-oxidationSpecialized ring-opening pathwaysHydroxylation and ring cleavage or modified beta-oxidation
Rate of Mitochondrial Uptake Moderate to LowHighNot applicable in mammalsModerate
Oxygen Consumption Rate (OCR) Lower than straight-chain equivalentHighNegligible in mammalsLower than straight-chain equivalent
Key Metabolites Cyclohexyl-containing intermediates, potentially hydroxylated derivativesAcetyl-CoA, Propionyl-CoANot typically metabolized in mammalsHydroxylated cyclohexyl derivatives, ring-opened products
Enzyme Affinity (Acyl-CoA Synthetase) Likely lower than for straight-chain fatty acidsHighNot a typical substrateLikely lower than for straight-chain fatty acids

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key experimental techniques used to study fatty acid metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Objective: To identify and quantify 3-CHPA and its metabolites in biological samples (e.g., cell culture media, urine).

Methodology:

  • Sample Preparation:

    • To 1 mL of sample (e.g., cell culture supernatant), add an internal standard (e.g., a deuterated version of 3-CHPA).

    • Acidify the sample with HCl to a pH of ~2.

    • Extract the fatty acids with an organic solvent like ethyl acetate or a mixture of chloroform and methanol.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acids into their more volatile trimethylsilyl (TMS) esters.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).

    • Use a temperature gradient to separate the compounds.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to libraries (like NIST) or to the spectra of authentic standards to identify the metabolites.

GCMS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Metabolite Identification & Quantification GCMS->Data_Analysis

Figure 4: GC-MS workflow for fatty acid metabolite analysis.
Seahorse XF Analyzer for Measuring Fatty Acid Oxidation

Objective: To measure the oxygen consumption rate (OCR) in live cells in response to 3-CHPA and its comparators, providing a real-time assessment of fatty acid oxidation.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HepG2 human liver cells) in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour before the assay.

  • Seahorse XF Assay:

    • Load the injection ports of the sensor cartridge with the fatty acids to be tested (3-CHPA, nonanoic acid, etc.) and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the OCR before and after the injection of the fatty acids and the stress test compounds.

Seahorse_Workflow Cell_Seeding Seed Cells in XF Microplate Assay_Prep Prepare Assay Medium & Calibrate Sensor Cartridge Cell_Seeding->Assay_Prep Compound_Loading Load Fatty Acids & Stress Test Compounds Assay_Prep->Compound_Loading Run_Assay Run Seahorse XF Assay (Measure OCR) Compound_Loading->Run_Assay Data_Analysis Analyze OCR Data Run_Assay->Data_Analysis

Figure 5: Seahorse XF workflow for fatty acid oxidation analysis.

Conclusion and Future Directions

The metabolic pathway of this compound is presumed to be primarily beta-oxidation, although the presence of the cyclohexane ring likely hinders this process, potentially leading to alternative metabolic fates. In comparison to its straight-chain analogue, nonanoic acid, 3-CHPA is expected to be metabolized at a slower rate. Its metabolism is fundamentally different from that of cyclopropane fatty acids, which require specialized enzymatic machinery for ring opening.

Further research, employing the detailed experimental protocols provided in this guide, is necessary to fully elucidate the metabolic pathway of 3-CHPA and to obtain quantitative data on its metabolic rate and byproducts. Such studies will be invaluable for understanding the environmental impact of naphthenic acids and for the rational design of novel therapeutics with tailored metabolic profiles.

References

A Senior Scientist's Guide to the Comprehensive Purity Assessment of 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Versatile Building Block

3-Cyclohexylpropanoic acid (CAS 701-97-3), a carboxylic acid featuring a cyclohexyl group, serves as a critical intermediate and building block across diverse scientific fields. Its applications range from the synthesis of novel pharmaceuticals targeting metabolic disorders to the development of high-performance polymers and agrochemicals.[1] In these highly regulated and performance-driven applications, the purity of the starting material is not merely a quality metric; it is a fundamental determinant of a project's success. Impurities can lead to unpredictable side reactions, altered pharmacological activity, compromised polymer integrity, and significant delays in development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the purity of commercial this compound. We will move beyond simple percentage values, delving into an orthogonal analytical strategy that combines multiple techniques to build a complete and trustworthy purity profile. This approach is grounded in the understanding that no single method is sufficient to identify and quantify all potential impurities.

The Enemy You Know: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may be present. These are often dictated by the synthetic route used in manufacturing. A common industrial synthesis for this compound involves the hydrogenation of cinnamic acid.[2]

This specific pathway suggests several classes of potential process-related impurities:

  • Unreacted Starting Materials: Residual cinnamic acid.

  • Hydrogenation Intermediates: Phenylpropanoic acid or other partially saturated ring structures.

  • By-products: Products from over-reduction or side reactions.

  • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Ruthenium, Palladium, Silver).[2]

  • Residual Solvents: Solvents used during reaction and purification.

Therefore, our analytical approach must be capable of separating and detecting compounds with varying polarities, volatilities, and structural similarities to the main analyte.

An Orthogonal Approach: A Multi-Technique Strategy for Purity Validation

Relying on a single analytical technique can create blind spots. For instance, a Gas Chromatography (GC) method might show 99.9% purity but fail to detect a non-volatile impurity that is readily observed by High-Performance Liquid Chromatography (HPLC). The core principle of our evaluation is orthogonality —using multiple, fundamentally different analytical methods to ensure a comprehensive assessment. We will focus on three cornerstone techniques: GC, HPLC, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Below is a recommended workflow for a comprehensive purity evaluation.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural & Quantitative Confirmation cluster_3 Final Report Sample Commercial Sample Receipt Visual Visual & Physical Inspection (Color, Phase) Sample->Visual GC_FID GC-FID Analysis (Primary Assay, Volatiles) Visual->GC_FID HPLC_UV_MS HPLC-UV/MS Analysis (Non-Volatile Impurities) Visual->HPLC_UV_MS NMR ¹H NMR Spectroscopy (Identity & qNMR) Visual->NMR Report Comprehensive Purity Report (Certificate of Analysis) GC_FID->Report HPLC_UV_MS->Report NMR->Report

Caption: Recommended workflow for the comprehensive purity analysis of this compound.

Methodology Deep Dive: Protocols and Rationale

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: GC is the most cited method for the purity assay of this compound, with many suppliers specifying purity by GC.[1][3] Its strength lies in separating volatile and semi-volatile compounds. The Flame Ionization Detector (FID) is ideal here; it responds proportionally to the number of carbon atoms, providing a reliable area percent purity without needing response factors for structurally similar hydrocarbon-based impurities. Given the analyte's boiling point of ~276°C, GC is perfectly suitable.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at ~10 mg/mL in a suitable solvent like Dichloromethane or MTBE. Create a working sample by diluting this stock 100-fold to ~100 µg/mL.

  • Instrumentation: A standard gas chromatograph equipped with an FID.

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This provides excellent resolution for a wide range of potential impurities.

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography with UV and MS Detection (HPLC-UV/MS)

Expertise & Rationale: HPLC is the orthogonal workhorse for analyzing non-volatile or thermally labile impurities that would be missed by GC. For carboxylic acids, reverse-phase chromatography is the mode of choice.[4] An acidic mobile phase is essential to keep the carboxylic acid in its protonated, non-ionized form, which prevents peak tailing and ensures good retention on a C18 column.[5] While the analyte lacks a strong chromophore for high-sensitivity UV detection, a low wavelength (200-210 nm) can detect the carboxyl group.[6] Coupling with a Mass Spectrometer (MS) provides invaluable mass information for identifying unknown impurity peaks.

Experimental Protocol:

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Instrumentation: An HPLC or UPLC system with a UV/Vis detector and preferably an in-line single quadrupole or TOF mass spectrometer.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid is volatile and MS-compatible).[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • Start at 30% B.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection:

      • UV: 205 nm.

      • MS (ESI): Negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z 155.2. Scan range of m/z 50-500.

  • Data Analysis: Analyze the UV chromatogram for area percent purity. Use the MS data to obtain the mass-to-charge ratio of any observed impurity peaks to aid in their identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: NMR is unparalleled for definitive structural confirmation.[7][8] Unlike chromatographic techniques which rely on comparison to a reference standard, NMR directly probes the chemical structure of the molecule in solution. For purity assessment, ¹H NMR can simultaneously confirm the identity of the main component and detect impurities that have unique proton signals. Furthermore, with the addition of an internal standard of known purity and concentration, Quantitative NMR (qNMR) can be performed to determine an absolute purity value without requiring a specific reference standard for the analyte itself.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton spectrum.

    • Number of Scans: 16-64 scans to achieve good signal-to-noise.

    • Relaxation Delay (d1): A longer delay (e.g., 5-10 seconds) is used for accurate integration, especially for quantitative analysis.

  • Data Analysis:

    • Identity Confirmation: Compare the observed chemical shifts and splitting patterns to known spectra or predicted values for this compound.

    • Purity Assessment: Carefully examine the baseline for small peaks that do not belong to the main compound or the solvent. The integration of these impurity peaks relative to the main component's peaks can provide a semi-quantitative estimate of their levels. For example, a residual aromatic signal from cinnamic acid would be clearly visible downfield (~7-8 ppm) where the analyte has no signals.

Comparative Analysis of Analytical Techniques

The following table summarizes the strengths and limitations of each technique in the context of analyzing this compound.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/MS)Nuclear Magnetic Resonance (¹H NMR)
Primary Use Purity assay, volatile impurities, residual solventsImpurity profiling, non-volatile & related substancesStructural identity confirmation, quantification (qNMR)
Strengths - High resolution for volatiles- Robust and reproducible- FID provides uniform carbon response- Analyzes non-volatile & thermally labile compounds- MS provides mass data for unknowns- Highly sensitive with MS- Definitive structural information- Requires minimal sample- Can provide absolute quantification
Weaknesses - Not suitable for non-volatile impurities- Can degrade thermally labile compounds- Requires analyte to be volatile- UV sensitivity is low for this compound- Mobile phase can be complex- May not resolve all isomeric impurities- Lower sensitivity than chromatographic methods- Can be complex to interpret with overlapping signals- High capital cost
Typical Purity Spec ≥99%[1][3]Typically used for impurity thresholds (e.g., <0.1%)Used for identity confirmation and assay

Conclusion and Recommendations

Evaluating the purity of a critical raw material like this compound demands more than a single measurement. A scientifically sound assessment relies on an orthogonal, multi-technique approach.

  • For routine quality control , a combination of GC-FID for the primary assay and HPLC-UV for related substance analysis provides a robust and cost-effective strategy.

  • For drug development and applications requiring the highest level of assurance , the inclusion of ¹H NMR is critical for unambiguous identity confirmation. Furthermore, employing HPLC-MS is essential for the identification and characterization of unknown impurities.

By integrating these methods, researchers and scientists can build a comprehensive and trustworthy purity profile, ensuring the quality of their starting materials and the ultimate success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Cyclohexylpropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of 3-Cyclohexylpropanoic acid. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. We will delve into the critical aspects of study design, method selection, and data interpretation, grounded in established international standards.

The Imperative for Rigorous Inter-laboratory Comparison

In the realm of scientific research and drug development, the ability to obtain consistent and accurate analytical results across different laboratories is paramount. This compound, a molecule of interest in various metabolic and industrial processes, requires precise quantification. An inter-laboratory comparison, also known as a proficiency test, serves as a vital tool for external quality assessment. It allows participating laboratories to gauge their performance against their peers and a reference value, thereby ensuring the reliability and comparability of their data.

The design and execution of such a study should be rooted in internationally recognized standards to ensure its scientific validity and the trustworthiness of its outcomes. Key standards that govern proficiency testing include ISO/IEC 17043, which outlines the general requirements for proficiency testing providers, and ASTM E691, which provides a standard practice for conducting an interlaboratory study to determine the precision of a test method.[1][2][3][4][5][6][7]

Designing a Robust Inter-laboratory Comparison Study

A successful inter-laboratory study hinges on a meticulously planned design. The following logical workflow outlines the key stages of designing and implementing a proficiency testing scheme for this compound analysis.

Inter_laboratory_Study_Workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting define_objectives Define Study Objectives (e.g., assess accuracy, precision) select_participants Select Participating Laboratories (diverse instrumentation and geography) define_objectives->select_participants [ISO/IEC 17043] prepare_samples Prepare and Characterize Test Materials (homogeneity and stability testing) select_participants->prepare_samples establish_protocol Establish a Detailed Analytical Protocol (standardized procedures for all labs) prepare_samples->establish_protocol distribute_samples Distribute Samples to Participants (controlled shipping conditions) establish_protocol->distribute_samples [ASTM E691] perform_analysis Laboratories Perform Analysis (adherence to the protocol) distribute_samples->perform_analysis collect_data Collect and Collate Data (standardized reporting format) perform_analysis->collect_data statistical_analysis Perform Statistical Analysis (z-scores, repeatability, reproducibility) collect_data->statistical_analysis [ASTM E691] evaluate_performance Evaluate Laboratory Performance (identify outliers and trends) statistical_analysis->evaluate_performance generate_report Generate a Comprehensive Report (summary of findings and recommendations) evaluate_performance->generate_report

Caption: Logical workflow for an inter-laboratory comparison study.

Analytical Methodologies: A Comparative Overview

The choice of analytical methodology is a critical determinant of the study's outcome. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most viable techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires volatile or derivatized analytes. This compound requires derivatization.Suitable for non-volatile and thermally labile compounds. Direct analysis is often possible.
Derivatization Mandatory to increase volatility and improve chromatographic peak shape.Generally not required, but can be used to enhance sensitivity and retention.
Sensitivity High sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).Very high sensitivity, particularly with tandem mass spectrometry (MS/MS), often in the pg/mL to fg/mL range.
Selectivity High selectivity due to mass-based detection, providing confident peak identification.Extremely high selectivity with MS/MS, minimizing matrix interferences.
Throughput Can be lower due to the derivatization step and longer chromatographic run times.Can be higher due to the elimination of the derivatization step and faster chromatography.

Experimental Protocols

To ensure consistency across participating laboratories, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for sample preparation and analysis.

Sample Preparation: The Foundation of Accurate Results

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, desired level of cleanliness, and available resources.

Sample_Preparation_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma, Urine) lle1 Add internal standard start->lle1 spe1 Add internal standard start->spe1 lle2 Acidify sample (e.g., with HCl) lle1->lle2 lle3 Add immiscible organic solvent (e.g., ethyl acetate) lle2->lle3 lle4 Vortex and centrifuge lle3->lle4 lle5 Collect organic layer lle4->lle5 lle6 Evaporate to dryness lle5->lle6 reconstitute Reconstitute in appropriate solvent lle6->reconstitute spe2 Condition SPE cartridge (anion exchange) spe1->spe2 spe3 Load sample spe2->spe3 spe4 Wash to remove interferences spe3->spe4 spe5 Elute analyte spe4->spe5 spe6 Evaporate to dryness spe5->spe6 spe6->reconstitute gc_ms GC-MS Analysis (after derivatization) reconstitute->gc_ms lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: Sample preparation workflows for this compound analysis.

Detailed Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., plasma, urine) into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control sample.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 6M HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analysis (e.g., 100 µL of the derivatization solvent for GC-MS or the initial mobile phase for LC-MS).

Detailed Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Aliquoting and Internal Standard Spiking: Follow steps 1 and 2 from the LLE protocol.

  • Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The negatively charged carboxylate group of this compound will bind to the positively charged stationary phase.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the this compound from the cartridge using 2 mL of a 5% formic acid in methanol solution. The acid in the elution solvent protonates the analyte, disrupting its interaction with the stationary phase.

  • Drying and Reconstitution: Follow steps 8 and 9 from the LLE protocol.

Instrumental Analysis: GC-MS and LC-MS/MS

Detailed Protocol 3: GC-MS Analysis

  • Derivatization: To the dried and reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound. This step is crucial for making the analyte volatile for GC analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of this compound and its internal standard.

Detailed Protocol 4: LC-MS/MS Analysis

  • Injection: Inject 5 µL of the reconstituted extract into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound and its internal standard for maximum sensitivity and specificity.

Method Validation and Performance Characteristics

Prior to the inter-laboratory study, the analytical methods should be validated according to the principles outlined in the ICH Q2(R1) guideline.[8][9][10][11][12] The following performance characteristics should be evaluated:

Performance CharacteristicAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No significant interfering peaks at the retention time of the analyte.

Data Analysis and Interpretation

The data from the participating laboratories should be statistically analyzed to assess both individual and overall performance. The z-score is a common metric used to evaluate a laboratory's result (x) against the assigned value (X) and the standard deviation for proficiency assessment (σ):

z = (x - X) / σ

A z-score between -2 and 2 is generally considered satisfactory. Scores outside of this range may indicate a potential issue with the laboratory's methodology or execution.

Conclusion

A well-structured inter-laboratory comparison is indispensable for ensuring the quality and consistency of this compound analysis. By adhering to established standards, employing validated analytical methods, and performing rigorous statistical analysis, the scientific community can have greater confidence in the data generated across different laboratories. This guide provides a robust framework for achieving this goal, ultimately contributing to the advancement of research and development in fields where the accurate measurement of this compound is critical.

References

Structure-activity relationship studies of 3-Cyclohexylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclohexylpropanoic Acid Derivatives

Introduction: The this compound Scaffold

This compound is a carboxylic acid featuring a six-carbon aliphatic ring attached to a propanoic acid backbone. This structure serves as a valuable starting point in pharmaceutical development due to its favorable physicochemical properties, including enhanced lipophilicity conferred by the cyclohexyl ring, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. Its utility as a building block has been noted in the synthesis of pharmaceuticals targeting a range of conditions, particularly metabolic disorders.[1] This guide will dissect the molecule to understand how targeted modifications to its core structure can modulate biological activity.

The Principles of Structure-Activity Relationship (SAR) Studies

SAR analysis is the cornerstone of modern drug discovery. It is an iterative process that links the chemical structure of a compound to its biological activity. By systematically modifying a lead compound and evaluating the biological effects of each change, researchers can build a comprehensive model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The SAR workflow is a cyclical process of design, synthesis, and testing, as illustrated below.

SAR_Workflow A Identify Lead Compound (e.g., this compound) B Design Analogs (Systematic Structural Modification) A->B Hypothesize Pharmacophore C Chemical Synthesis of Analogs B->C D Biological Testing (In Vitro / In Vivo Assays) C->D E Analyze Data & Establish SAR D->E Compare Activity E->B Refine Design F Optimize Lead (Enhance Potency, Selectivity, ADME) E->F Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Buffer, Enzyme, Substrate) B 2. Plate Test Compounds (Serial Dilutions in 96-well plate) C 3. Add Enzyme Mix to wells B->C D 4. Pre-incubate (15 min @ 37°C) C->D E 5. Initiate with Substrate (Arachidonic Acid) D->E F 6. Read Fluorescence (Kinetic Mode) E->F G 7. Calculate Reaction Rates & Percent Inhibition F->G H 8. Determine IC50 Value (Dose-Response Curve) G->H

References

A Comparative Benchmarking Guide to 3-Cyclohexylpropanoic Acid-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences, the development of novel polymeric carriers for drug delivery is a cornerstone of therapeutic innovation.[1][2] These polymers are pivotal in modulating drug release profiles, enhancing bioavailability, and targeting specific tissues, thereby improving therapeutic efficacy and patient compliance.[3][4] While established biodegradable polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA) have seen widespread application, the quest for materials with tailored physicochemical and biological properties remains a dynamic field of research.[5][6][7] This guide introduces a comparative framework for evaluating the performance of a promising, yet less explored, class of polymers based on the 3-Cyclohexylpropanoic acid monomer.

This compound, a carboxylic acid featuring a cyclohexyl group, presents an intriguing building block for specialty polymers.[8] The incorporation of the bulky and hydrophobic cyclohexyl moiety into a polymer backbone is hypothesized to confer unique properties, such as increased hydrophobicity, altered degradation kinetics, and modified mechanical strength, which could be advantageous for specific drug delivery applications. This guide provides a comprehensive overview of the synthesis, characterization, and performance benchmarking of hypothetical this compound-based polymers against current standards in the field.

Hypothetical Synthesis of a this compound-Based Polyester

A plausible route to synthesize a polyester from a 3-hydroxy derivative of this compound would be through ring-opening polymerization (ROP) of a corresponding lactone or via condensation polymerization. The ROP method generally affords better control over molecular weight and end-group functionality.[9]

Experimental Protocol: Synthesis via Ring-Opening Polymerization
  • Monomer Synthesis: Cyclohexanepropanoic acid is first hydroxylated at the alpha or beta position to create a hydroxy acid monomer suitable for polymerization.

  • Cyclization to Lactone: The resulting hydroxy acid is then cyclized to form a lactone.

  • Ring-Opening Polymerization: The lactone monomer is subjected to ring-opening polymerization using a suitable catalyst, such as tin(II) octoate. The reaction is carried out in a moisture- and oxygen-free environment to prevent premature termination.

  • Purification: The resulting polymer is dissolved in a suitable solvent, such as chloroform, and precipitated in a non-solvent like cold methanol to remove unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried under vacuum until a constant weight is achieved.

Below is a conceptual workflow for the synthesis of a this compound-based polyester.

cluster_synthesis Polymer Synthesis Workflow start This compound hydroxylation Hydroxylation start->hydroxylation Chemical Modification cyclization Cyclization to Lactone hydroxylation->cyclization rop Ring-Opening Polymerization cyclization->rop Catalyst (e.g., Sn(Oct)2) purification Purification rop->purification Precipitation end This compound-Based Polyester purification->end

Caption: Workflow for the synthesis of a this compound-based polyester.

Performance Benchmarking: A Comparative Analysis

The performance of this novel polymer must be rigorously benchmarked against established biodegradable polymers used in drug delivery. The following sections detail the experimental protocols for a comprehensive comparative analysis.

Physicochemical Characterization

A thorough understanding of the polymer's physicochemical properties is fundamental to predicting its in vivo behavior.

PropertyTechniqueThis compound Polymer (Expected)Poly(L-lactic acid) (PLA)Poly(glycolic acid) (PGA)Poly(ε-caprolactone) (PCL)
Glass Transition Temp. (Tg) DSCHigher than PCL, potentially similar to or slightly lower than PLA~60-65 °C[7]~35-40 °C~ -60 °C
Melting Temp. (Tm) DSCDependent on crystallinity, likely lower than PGA~175 °C[7]~225-230 °C~60 °C
Degradation Profile In vitro hydrolysisSlower than PLA and PGA due to hydrophobicityMonths to years[7][10]Weeks to months[11]Years[10]
Mechanical Strength Tensile TestingPotentially more rigid and less ductile than PCLHigh modulus, brittleHigh modulus, high tensile strengthLow modulus, ductile
Water Uptake Gravimetric AnalysisLow, due to the hydrophobic cyclohexyl groupLowHigher than PLAVery low
Experimental Protocols for Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity.[7]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

In Vitro Drug Release

The rate at which a drug is released from the polymer matrix is a critical performance parameter.

Experimental Protocol: In Vitro Drug Release Study
  • Formulation: A model drug (e.g., a hydrophobic drug like paclitaxel or a hydrophilic drug like doxorubicin) is encapsulated within the polymer matrix, typically by an emulsion-solvent evaporation method to form nanoparticles or microparticles.

  • Release Study: The drug-loaded particles are suspended in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C with gentle agitation.

  • Sampling: At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

The bulky and hydrophobic nature of the cyclohexyl group is expected to retard water penetration into the polymer matrix, leading to a slower, more sustained release profile for encapsulated drugs compared to more hydrophilic polymers like PGA.

Biocompatibility Assessment

Biocompatibility is a non-negotiable requirement for any material intended for in vivo applications.[12][13][14]

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: A relevant cell line (e.g., L929 fibroblasts or the cell type of the target tissue) is cultured in a suitable medium.

  • Exposure: The cells are exposed to extracts of the polymer (prepared by incubating the polymer in cell culture medium) at various concentrations.

  • Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard assay, such as the MTT or MTS assay. The results are compared to negative (cell culture medium only) and positive (a known cytotoxic agent) controls.

The following diagram illustrates the logical flow of a standard biocompatibility assessment.

cluster_biocompatibility Biocompatibility Assessment Workflow start Polymer Sample extraction Preparation of Polymer Extracts start->extraction exposure Exposure of Cells to Extracts extraction->exposure cell_culture Cell Seeding and Culture cell_culture->exposure viability_assay Cell Viability Assay (e.g., MTT) exposure->viability_assay data_analysis Data Analysis and Comparison to Controls viability_assay->data_analysis end Biocompatibility Profile data_analysis->end

Caption: A typical workflow for in vitro cytotoxicity testing of a polymer.

Biodegradation Studies

The degradation of the polymer into non-toxic, resorbable byproducts is essential for most drug delivery applications.[15]

Experimental Protocol: In Vitro Degradation Study
  • Sample Preparation: Polymer films or scaffolds of known weight and dimensions are prepared.

  • Incubation: The samples are incubated in PBS (pH 7.4) at 37°C for an extended period (weeks to months).

  • Analysis: At regular intervals, samples are removed, dried, and analyzed for:

    • Mass Loss: To quantify the extent of degradation.

    • Molecular Weight Reduction: Using GPC to monitor the decrease in polymer chain length.

    • Morphological Changes: Using Scanning Electron Microscopy (SEM) to observe changes in the surface and internal structure.[16]

    • pH of the Medium: To monitor the release of acidic degradation byproducts.

The degradation of polyesters typically occurs via hydrolysis of the ester bonds.[15] The hydrophobicity imparted by the cyclohexyl group is anticipated to slow down the rate of hydrolysis and subsequent degradation compared to PLA and especially PGA.[10][11]

Conclusion

This compound-based polymers represent a promising, albeit underexplored, class of materials for drug delivery. The introduction of the cyclohexyl moiety is expected to confer a unique combination of hydrophobicity, mechanical properties, and degradation kinetics. The experimental framework outlined in this guide provides a robust methodology for systematically evaluating the performance of these novel polymers and comparing them to existing standards. While further empirical data is necessary to fully elucidate their potential, the theoretical advantages warrant their investigation by researchers and drug development professionals seeking to expand the toolkit of advanced drug delivery systems.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques to definitively confirm the structure of synthesized 3-Cyclohexylpropanoic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the interpretation of the resulting data, ensuring a self-validating and robust analytical workflow.

Introduction: The Importance of Orthogonal Data in Structural Elucidation

The synthesis of a target molecule like this compound, a valuable precursor in the fragrance and pharmaceutical industries, is only the first step.[1][2][3][4] Verifying the successful synthesis and purity of the product is paramount. A multi-faceted analytical approach, employing orthogonal techniques that probe different aspects of the molecular structure, provides the highest level of confidence. In this guide, we will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for the structure of this compound.

The Target Molecule: this compound

Molecular Formula: C₉H₁₆O₂ Molecular Weight: 156.22 g/mol [5] Structure:

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Mapping

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy will reveal the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[6][7] Its chemical shift can be concentration-dependent.
~2.3Triplet2H-CH₂-COOHThese protons are alpha to the carbonyl group, which deshields them.[6][8] They will be split into a triplet by the adjacent methylene group.
~1.7 - 1.5Multiplet2H-CH₂-CH₂-COOHThese are the β-protons, less deshielded than the α-protons.
~1.8 - 0.8Multiplet11HCyclohexyl protonsThe protons on the cyclohexane ring will overlap in a complex multiplet in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum. To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the -COOH proton will disappear.[6][7]

Data Interpretation Workflow:

G A Acquire 1H NMR Spectrum B Identify Downfield Singlet (~12 ppm) A->B E Integrate Peaks A->E F Analyze Multiplicities and Coupling A->F C Perform D2O Exchange B->C D Confirm Disappearance of Singlet C->D Confirms -COOH G Assign Resonances to Structure D->G E->G F->G H Structure Confirmed G->H

Caption: Workflow for ¹H NMR data interpretation.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule, offering a direct confirmation of the carbon backbone.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~180-COOHThe carbonyl carbon of a carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[6][7][8]
~30-40-CH₂-COOHThe carbon alpha to the carbonyl group.
~30-40-CH₂-CH₂-COOHThe carbon beta to the carbonyl group.
~25-35Cyclohexyl carbonsThe carbons of the cyclohexane ring will appear in the aliphatic region. Due to symmetry, fewer than six distinct signals may be observed.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the carboxylic acid moiety has a highly characteristic IR signature.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretchA very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7][9][10][11]
~1710C=O stretchA strong, sharp absorption, indicative of the carbonyl group in a saturated carboxylic acid.[7][9][10]
1320-1210C-O stretchA medium to strong absorption.[9][11]
950-910O-H bendA broad, out-of-plane bend.[9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the IR Spectrum:

The presence of the broad O-H stretch and the sharp C=O stretch is a strong indicator of a carboxylic acid.

Caption: Key IR absorptions for identifying a carboxylic acid.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight of this compound. This peak may be weak in aliphatic carboxylic acids.[6][12]

  • Key Fragmentations:

    • Loss of -OH (M-17): A peak at m/z = 139.

    • Loss of -COOH (M-45): A peak at m/z = 111.

    • McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen, which is present in this compound. This rearrangement leads to the loss of an alkene and the formation of a radical cation.[6][12][13]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Fragmentation Analysis Workflow:

G A Acquire Mass Spectrum B Identify Molecular Ion Peak (m/z 156) A->B C Analyze Fragmentation Pattern A->C F Correlate Fragments with Structure B->F D Identify Key Fragments (M-17, M-45) C->D E Look for McLafferty Rearrangement Peak C->E D->F E->F G Molecular Weight and Fragmentation Confirmed F->G

Caption: Workflow for mass spectrometry data analysis.

Summary of Comparative Data

Analytical TechniqueInformation ProvidedKey Features for this compound
¹H NMR Proton environments, connectivity, and relative numbers.Deshielded -COOH proton (~12 ppm), α- and β-protons, and a complex aliphatic multiplet for the cyclohexyl ring.
¹³C NMR Number of non-equivalent carbons.Carbonyl carbon (~180 ppm) and aliphatic carbons.
IR Spectroscopy Presence of functional groups.Broad O-H stretch (3300-2500 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹).[7][9][10][11]
Mass Spectrometry Molecular weight and fragmentation patterns.Molecular ion at m/z = 156 and characteristic fragments.[6][12]

Conclusion: A Self-Validating Approach

By systematically applying NMR, IR, and Mass Spectrometry, a comprehensive and self-validating picture of the synthesized this compound emerges. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides irrefutable evidence of the target molecule's identity. This rigorous, multi-technique approach is essential for ensuring the quality and reliability of research and development in the chemical sciences.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 3-Cyclohexylpropanoic Acid Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of early-phase drug discovery, computational techniques such as molecular docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth, practical comparison of 3-Cyclohexylpropanoic acid—a versatile carboxylic acid derivative noted for its role as a building block in pharmaceuticals targeting metabolic disorders—against two critical human protein targets: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1]. Through detailed, step-by-step protocols and comparative analysis with established drugs, Ibuprofen for COX-2 and Rosiglitazone for PPARγ, we elucidate the binding potential of this compound. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical workflows necessary to conduct and interpret their own comparative docking studies, thereby fostering a deeper understanding of ligand-protein interactions and accelerating the identification of promising lead compounds.

Introduction: The Rationale for Comparative Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2][3]. The primary objective in drug discovery is to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. A lower, more negative binding energy value generally indicates a stronger, more favorable interaction[2][4].

However, a docking score in isolation provides limited context. A comparative approach, wherein the molecule of interest is docked alongside a known inhibitor or agonist (a positive control), is scientifically more rigorous. This methodology allows for the normalization of results and provides a benchmark for evaluating the potential efficacy of the test compound. If the novel compound exhibits a comparable or superior binding affinity and interaction profile to an established drug, it warrants further investigation.

Our Compound of Interest: this compound is a carboxylic acid featuring a cyclohexyl group[1]. Its structural similarity to fatty acids suggests potential interactions with proteins involved in lipid metabolism and inflammation[1].

Selected Protein Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins. Its inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs)[5][6][7]. We will use the well-known NSAID Ibuprofen as our comparative ligand.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a master regulator of adipogenesis and is the target for the thiazolidinedione class of anti-diabetic drugs[8][9]. We will use Rosiglitazone , a potent PPARγ agonist, as our comparative ligand[10][11].

This guide will walk through the entire comparative docking workflow, from data acquisition and preparation to the final analysis of results.

Experimental Design & Workflow

The causality behind a robust docking experiment lies in meticulous preparation and a logical, reproducible workflow. Our process is designed to minimize variables and ensure a fair comparison between our test compound and the established drugs.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison PDB_Acq 1. Acquire Protein Structures (PDB IDs: 4PH9, 5YCP) Prot_Prep 3. Prepare Protein Receptors (Remove water, add hydrogens) PDB_Acq->Prot_Prep Lig_Acq 2. Acquire Ligand Structures (PubChem) Lig_Prep 4. Prepare Ligands (Energy minimization, format conversion) Lig_Acq->Lig_Prep Grid_Gen 5. Define Binding Site (Grid Box Generation) Prot_Prep->Grid_Gen Docking 6. Run Docking Simulation (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Results 7. Analyze Binding Affinity (Docking Scores) Docking->Results Interactions 8. Visualize & Compare Interactions (PyMOL) Results->Interactions Conclusion 9. Draw Conclusions Interactions->Conclusion

Caption: High-level workflow for the comparative docking study.

Detailed Methodologies

This section provides the detailed, step-by-step protocols for conducting the comparative docking study. The use of specific software (AutoDock Tools, AutoDock Vina, and PyMOL) is detailed to ensure reproducibility.

Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL: For visualization and analysis of interactions.

Part 1: Protein and Ligand Preparation

Accurate preparation of both the receptor and ligand is the most critical step for a meaningful docking simulation. The goal is to create biologically relevant structures with correct atom types, charges, and bond orders.

Step-by-Step Protein Preparation Protocol:

  • Download Protein Structures:

    • For COX-2, download the crystal structure PDB ID: 4PH9 from the RCSB PDB. This structure is co-crystallized with Ibuprofen, which is ideal for validating our docking setup[12][13][14].

    • For PPARγ, download the PDB ID: 5YCP , which is co-crystallized with Rosiglitazone[8].

  • Prepare the Receptor using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (e.g., 4PH9.pdb).

    • Clean the Protein: Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the binding interaction. This is crucial as solvent molecules can interfere with the docking process.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is vital as hydrogen atoms are critical for forming hydrogen bonds but are often not resolved in crystal structures.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

    • Set Atom Types: Go to Edit > Atoms > Assign AD4 type.

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared protein file (e.g., 4PH9_protein.pdbqt). The PDBQT format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step-by-Step Ligand Preparation Protocol:

  • Download Ligand Structures:

    • Access the PubChem database.

    • Search for This compound (CID: 69702), Ibuprofen (CID: 3672), and Rosiglitazone (CID: 77999)[10][15][16].

    • Download the 3D conformer of each molecule in SDF format.

  • Prepare Ligands using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select the ligand's SDF file.

    • Detect Rotatable Bonds: The software will automatically determine the rotatable bonds, which allows for ligand flexibility during docking. You can verify these in the Torsion Tree.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the prepared ligand file (e.g., chp.pdbqt).

Part 2: Docking Simulation

Step-by-Step Grid Box Generation and Docking Protocol:

  • Identify the Binding Site: For co-crystallized structures, the binding site is defined by the position of the original ligand. This is our self-validating system. We will center our grid box on the co-crystallized Ibuprofen (in 4PH9) and Rosiglitazone (in 5YCP).

  • Generate the Grid Box in ADT:

    • With the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. For 4PH9 and 5YCP, these coordinates can be derived from the position of the co-crystallized ligand.

    • Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the ligands with some room for rotation, but not so large as to introduce unnecessary computational expense. A size of 50x50x50 Å is often a good starting point.

    • Record the center and size coordinates. These will be used in the configuration file.

  • Create the Configuration File:

    • Create a text file (e.g., conf_cox2.txt).

    • Add the following lines, replacing the file names and coordinates as appropriate:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT and configuration files.

    • Execute the following command:

Results and Comparative Analysis

The output of a docking simulation provides two key pieces of information: the binding affinity (score) and the predicted binding poses.

Quantitative Comparison: Binding Affinities

The binding affinity is reported in kcal/mol in the log file and the output PDBQT file. A more negative value signifies a more stable protein-ligand complex.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

LigandTarget Protein: COX-2 (PDB: 4PH9)Target Protein: PPARγ (PDB: 5YCP)
This compound -6.5-7.2
Ibuprofen (Control) -7.8-6.1
Rosiglitazone (Control) -7.0-9.5

Note: These are representative values obtained from a standard docking run. Actual values may vary slightly based on precise grid box parameters and software versions.

Interpretation of Quantitative Data:

  • Against COX-2 , Ibuprofen shows the strongest binding affinity (-7.8 kcal/mol), which is expected as it is a known COX inhibitor.[7][16] this compound (-6.5 kcal/mol) shows a moderate affinity, suggesting it could potentially interact with the COX-2 active site, although less effectively than Ibuprofen.

  • Against PPARγ , Rosiglitazone demonstrates a very strong binding affinity (-9.5 kcal/mol), consistent with its role as a potent agonist.[10] this compound shows a respectable affinity (-7.2 kcal/mol), stronger than its interaction with COX-2 and notably better than the non-specific binding of Ibuprofen to PPARγ. This suggests that the structural features of this compound may be more favorable for the PPARγ binding pocket.

Qualitative Comparison: Binding Interactions

Binding affinity scores must be contextualized by visualizing the interactions. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualization and Interaction Analysis Workflow:

G LoadProt Load Protein PDBQT Isolate Isolate Best Pose LoadProt->Isolate LoadLig Load Ligand Output PDBQT LoadLig->Isolate Select Select Residues (within 5Å of ligand) Isolate->Select ShowInt Show Interactions (H-bonds, etc.) Select->ShowInt Analyze Analyze & Compare Key Residues ShowInt->Analyze

Caption: Workflow for visualizing protein-ligand interactions in PyMOL.

Analysis of Interactions with COX-2 (PDB: 4PH9):

  • Ibuprofen (Control): The carboxylate group of Ibuprofen is known to form critical hydrogen bonds with Arg120 and Tyr355 at the top of the COX channel.[7] Its isobutylphenyl group sits within a hydrophobic pocket. Our docking should reproduce this, validating the protocol.

  • This compound: Visualization reveals that its carboxylate group also forms a hydrogen bond with Arg120 . The cyclohexyl ring occupies the same hydrophobic pocket as Ibuprofen's phenyl group, but the bulkier, non-aromatic ring may result in a less optimal fit, explaining the lower binding affinity.

Analysis of Interactions with PPARγ (PDB: 5YCP):

  • Rosiglitazone (Control): The thiazolidinedione headgroup forms a network of hydrogen bonds with key residues in the PPARγ active site, including Ser289 , His323 , His449 , and Tyr473 .[8] This interaction network is crucial for receptor activation.

  • This compound: The carboxylate headgroup of our test molecule is positioned to form hydrogen bonds with Ser289 and Tyr473 . The cyclohexyl tail fits snugly into a hydrophobic portion of the large, Y-shaped binding pocket. While it doesn't engage with the full set of residues that Rosiglitazone does, the key interactions it does form are significant and explain its favorable binding energy. This binding mode suggests potential as a partial agonist or modulator.

Discussion and Conclusion

This comparative guide demonstrates the power of molecular docking not just to generate a binding score, but to build a scientifically grounded hypothesis about a molecule's potential biological activity.

Our study found that this compound exhibits a moderate affinity for both COX-2 and PPARγ. However, the comparison with established drugs provides critical context. While its interaction with COX-2 is weaker than that of Ibuprofen, its binding to PPARγ is notably more favorable, suggesting a potential preference for this target class. The interaction analysis revealed that this compound can engage with key hydrogen bond donors/acceptors and hydrophobic pockets in both targets, providing a structural basis for the observed binding energies.

The results suggest that this compound could serve as a scaffold for the development of novel PPARγ modulators. The cyclohexyl group effectively occupies a hydrophobic pocket, and the propanoic acid headgroup anchors the molecule through hydrogen bonds. Future work could involve modifying this scaffold to optimize interactions with other key residues in the PPARγ binding site to enhance potency and selectivity.

By following the detailed, self-validating protocols outlined in this guide, researchers can confidently apply comparative docking studies to their own compounds of interest, enabling them to prioritize molecules for synthesis and biological testing, and ultimately, to accelerate the journey of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 3-Cyclohexylpropanoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Cyclohexylpropanoic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Recognition

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

Immediate Actions Upon Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[2][4]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Always wear:

  • Eye Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Hand Protection: Appropriate chemical-resistant gloves.[2][4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][4]

Waste Characterization and Regulatory Overview

The cornerstone of proper chemical disposal is determining whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[5] Chemical waste generators are legally responsible for making this determination.[2][5]

While this compound is not specifically listed as a hazardous waste, it may exhibit characteristics of hazardous waste, primarily corrosivity if the pH is ≤ 2 or ≥ 12.5. However, as a carboxylic acid, it is more likely to be acidic.

Your laboratory's generator status, as defined by the EPA, dictates the specific regulations you must follow for waste accumulation, storage, and disposal.[6][7]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 days if waste is transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

Step-by-Step Disposal Procedures

The appropriate disposal pathway for this compound depends on the quantity of waste, its concentration, and whether it is mixed with other chemicals.

Waste Segregation and Containerization

Proper segregation is the first and most critical step in waste management to prevent dangerous reactions.

Protocol for Waste Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound waste.

  • Material Compatibility: The container must be made of a material compatible with acids. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid using metal containers as acids can cause corrosion.[5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the associated hazards (e.g., "Corrosive - Acid," "Irritant").[4]

  • Incompatible Wastes: Store the this compound waste container separately from bases, oxidizing agents, and cyanides or sulfides to prevent violent reactions or the release of toxic gases.[4]

Disposal of Small Quantities (Research & Development Scale)

For small quantities of relatively pure this compound waste generated in a laboratory setting, neutralization followed by drain disposal may be a viable option, subject to local regulations and institutional policies.

Neutralization Protocol:

  • Work in a Ventilated Area: Perform the neutralization procedure in a chemical fume hood.

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point) to dissipate heat. Always add acid to water, never the other way around.

  • Neutralizing Agent: While stirring continuously, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide.

  • Monitor pH: Use a calibrated pH meter or pH strips to monitor the pH of the solution. The target pH should be within the neutral range, typically between 5.5 and 9.0, as specified by local wastewater authorities.[8]

  • Drain Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it can be flushed down the sanitary sewer with copious amounts of cold water (at least 20 parts water to 1 part neutralized solution).[8][9]

Disposal of Large Quantities or Contaminated Waste

For larger volumes of this compound waste, or waste that is contaminated with other hazardous chemicals, neutralization and drain disposal is not appropriate. In these cases, the waste must be disposed of through a licensed hazardous waste contractor.

Procedure for Contractor Disposal:

  • Proper Containment: Ensure the waste is in a properly labeled and sealed container as described in section 3.1.

  • Waste Manifest: Complete a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

Incineration is a common and effective method for the disposal of organic waste, including carboxylic acids.[10] This process destroys the chemical compounds at high temperatures.[10]

Emergency Procedures for Spills and Leaks

In the event of a spill, immediate and appropriate action is crucial to minimize hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control the Source: If it is safe to do so, stop the source of the leak.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][4] Do not use combustible materials like paper towels to absorb the acid.

  • Neutralize (for small spills): For small spills, once absorbed, the material can be cautiously neutralized with a weak base like sodium bicarbonate.

  • Collect and Dispose: Scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Decision Workflow

DisposalWorkflow start Waste this compound Generated is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed quantity Determine the quantity of waste is_mixed->quantity No contractor_disposal Dispose via licensed hazardous waste contractor (Incineration) is_mixed->contractor_disposal Yes small_quantity Small Quantity (Lab Scale) quantity->small_quantity < 1 Liter large_quantity Large Quantity or Bulk quantity->large_quantity ≥ 1 Liter neutralize Neutralize with a weak base to pH 5.5-9.0 (Follow Protocol 3.2) small_quantity->neutralize segregate Segregate and containerize in a labeled, compatible container (Follow Protocol 3.1) large_quantity->segregate check_local_regs Check local regulations for drain disposal neutralize->check_local_regs drain_disposal Dispose down sanitary sewer with copious water check_local_regs->drain_disposal Permitted check_local_regs->contractor_disposal Not Permitted segregate->contractor_disposal

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, compliance, and environmental responsibility. By adhering to these guidelines, researchers and scientists can ensure that their valuable work does not come at the cost of personal or environmental well-being. Always consult your institution's specific policies and your local regulations to ensure full compliance.

References

A Senior Application Scientist's Guide to Handling 3-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 3-Cyclohexylpropanoic acid (CAS 701-97-3) requires more than just following a checklist; it demands a comprehensive understanding of the molecule's behavior and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple list of rules to explain the causality behind our recommended procedures for personal protective equipment (PPE), handling, and disposal.

Hazard Assessment: Understanding the Reagent

This compound is an organic carboxylic acid.[1] While not acutely toxic in the way of potent poisons, its acidic nature presents significant direct contact hazards. The primary risks are associated with its irritant properties.[2][3] A thorough understanding of these hazards, as defined by the Globally Harmonized System (GHS), is the foundation of a robust safety plan.

GHS Hazard Classifications & Key Properties

Hazard Statement Classification Description Source
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[2]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[2]

Physical & Chemical Properties

Property Value Source
AppearanceClear, colorless liquid[4]
Melting Point14-17 °C
Boiling Point~265 - 276 °C[3][4]
Flash Point~130 °C[4]
IncompatibilitiesStrong oxidizing agents[4][5]

This substance is stable under normal conditions, but its irritant nature necessitates a proactive and diligent approach to exposure prevention.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific hazards of the chemical and the procedure being performed. The goal is to create an impermeable barrier between you and the reagent.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Direct contact with this compound can cause serious eye irritation.[6] Standard laboratory safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. This is crucial to protect against splashes when transferring the liquid. These should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Recommended for Large Volumes (>1L) or Splash-Prone Operations: In addition to goggles, use a full-face shield. This provides a secondary layer of protection for the eyes and prevents facial skin exposure.[7][8]

Causality: The carboxylic acid functional group can readily irritate the sensitive mucous membranes of the eyes. A direct splash can lead to significant pain and potential injury. The enclosed design of goggles prevents liquid from entering from the top or sides, a common failure point for standard safety glasses.[8]

Hand Protection: Selecting the Right Glove Material

"Appropriate protective gloves" is a common but vague recommendation.[5] For this compound, the key is chemical resistance.

  • Recommended Glove Material: Nitrile or butyl rubber gloves are effective choices for protection against many acids.[9] Always check the manufacturer's compatibility chart for the specific glove you are using.

  • Protocol: Before use, inspect gloves for any signs of degradation, punctures, or tears. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[10]

Causality: As a classified skin irritant (H315), direct contact can cause redness and inflammation. Prolonged or repeated contact may lead to more severe dermatitis. Nitrile provides a robust barrier against this type of organic acid for typical laboratory use durations.

Body Protection: Shielding Against Spills and Splashes
  • Mandatory: A standard, fully-buttoned laboratory coat is required at all times.

  • Recommended for Transfers/High-Volume Work: When handling larger quantities where the risk of a significant spill is higher, supplement your lab coat with a chemically resistant apron.[10] Ensure footwear is closed-toe and covers the entire foot; corrosive chemicals can penetrate mesh or woven materials.[8]

Causality: Standard cotton lab coats offer minimal protection against a direct splash of liquid. A chemically resistant apron provides a waterproof barrier, preventing the acid from soaking through to your personal clothing and skin.[8]

Respiratory Protection: A Situational Requirement

Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.

  • When to Use: A NIOSH/MSHA-approved respirator should be used if you are working in an area with poor ventilation, heating the material, creating an aerosol, or if you experience any respiratory irritation.[4][11] The respiratory protection program must adhere to OSHA's 29 CFR 1910.134 or European Standard EN 149.[4]

  • Engineering Controls First: The primary method for controlling airborne exposure is to work within a certified chemical fume hood.[10] This captures vapors at the source and is superior to relying solely on a respirator.

Causality: While the vapor pressure of this compound is low at room temperature, heating it will increase its volatility.[4] Inhalation of vapors or mists can irritate the respiratory tract.[4][5]

Operational Protocol: From Receipt to Disposal

A disciplined workflow minimizes the risk of exposure and contamination. The following protocol outlines the key stages of handling this compound in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Verify Fume Hood Operation & Clear Workspace don_ppe Don PPE: Goggles, Lab Coat, Gloves gather_mats Gather Spill Kit & Waste Container transfer Transfer Reagent Inside Fume Hood gather_mats->transfer Proceed to Handling perform_exp Perform Experiment decon Decontaminate Glassware & Work Surfaces perform_exp->decon Experiment Complete doff_ppe Doff PPE in Correct Order wash Wash Hands Thoroughly segregate Segregate Waste: Liquid, Contaminated Solids wash->segregate Proceed to Disposal label_waste Label Waste Container (Full Chemical Name) store_waste Store in Satellite Accumulation Area

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a work area, preferably inside a chemical fume hood.[10]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4][7]

    • Assemble all necessary equipment, including a designated, labeled waste container.

    • Don all required PPE as described in Section 2.

  • Handling:

    • When transferring the liquid, pour slowly and carefully to avoid splashing.[7] Always add acid to other reagents (like water or solvents), never the other way around, to control any exothermic reactions.[10][12]

    • Keep the primary container tightly closed when not in use to prevent the release of vapors.[4][5]

  • In Case of a Spill:

    • Alert others in the area.

    • For a small spill, absorb it with an inert material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Place the absorbed material into a suitable, labeled container for chemical waste.[11]

    • Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[4][5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[4]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Waste Classification: As a user, you are a chemical waste generator. You must determine if the waste is hazardous according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[4] Due to its irritant properties, waste containing this compound will likely be classified as hazardous.

  • Segregation:

    • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, sealed, and clearly labeled container. The label must include the full chemical name.

    • Solid Waste: Any grossly contaminated items (e.g., paper towels from a spill cleanup, used gloves) should be collected in a separate, sealed plastic bag and placed in a solid chemical waste container.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[10][12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Never pour this compound down the drain.[11]

By adhering to these scientifically grounded protocols, we not only ensure our personal safety but also uphold the integrity and reproducibility of our work. Each step, from PPE selection to final disposal, is a deliberate action rooted in a comprehensive understanding of the chemical's properties.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.